molecular formula C4H6N2 B178393 1-Aminocyclopropanecarbonitrile CAS No. 196311-65-6

1-Aminocyclopropanecarbonitrile

Cat. No.: B178393
CAS No.: 196311-65-6
M. Wt: 82.1 g/mol
InChI Key: UIVATUPCWVUVIM-UHFFFAOYSA-N
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Description

1-Aminocyclopropanecarbonitrile is a useful research compound. Its molecular formula is C4H6N2 and its molecular weight is 82.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminocyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVATUPCWVUVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339546
Record name 1-Aminocyclopropanecarbonitrile
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Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196311-65-6
Record name 1-Aminocyclopropanecarbonitrile
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Record name Amino cycloprapane carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 1-Aminocyclopropanecarbonitrile: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropanecarbonitrile is a fascinating and synthetically useful small molecule that holds considerable interest for researchers in organic chemistry and drug discovery. Its rigid cyclopropyl scaffold, combined with the reactive nitrile and amino functionalities, makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and known biological context of this compound, with a focus on its relevance to the scientific and drug development communities.

Chemical Structure and Identification

This compound is a derivative of cyclopropane with both an amino group and a nitrile group attached to the same carbon atom. This unique geminal substitution on a strained three-membered ring imparts distinct chemical properties to the molecule. The compound is most commonly available and handled as its hydrochloride salt, which enhances its stability and solubility in aqueous media.

Table 1: Structural and Identification Data for this compound and its Hydrochloride Salt

IdentifierThis compound (Free Base)This compound Hydrochloride
IUPAC Name 1-aminocyclopropane-1-carbonitrile[1]1-aminocyclopropane-1-carbonitrile;hydrochloride[2]
Molecular Formula C₄H₆N₂[1]C₄H₇ClN₂[2]
SMILES C1CC1(C#N)N[1]C1CC1(C#N)N.Cl[2]
InChI Key UIVATUPCWVUVIM-UHFFFAOYSA-N[1]PCEIEQLJYDMRFZ-UHFFFAOYSA-N[2]
CAS Number 196311-65-6[1]127946-77-4[2]

Physicochemical Properties

The physical and chemical properties of this compound are largely documented for its hydrochloride salt due to its greater stability. The free base is a less commonly isolated substance.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Weight 82.10 g/mol [1]118.56 g/mol [2]
Appearance -White to off-white crystalline powder
Melting Point -223°C[3][4]
Boiling Point -217.6°C at 760 mmHg[3]
Density -1.244 g/cm³ at 20°C[4]
Vapor Pressure -1.475hPa at 20℃[4]
Solubility -Soluble in water[4]
pKa Not availableNot available

Synthesis and Experimental Protocols

The primary synthetic route to α-aminonitriles like this compound is the Strecker synthesis .[5][6][7][8][9] This versatile reaction involves the one-pot, three-component condensation of a ketone or aldehyde, ammonia, and a cyanide source.[6][8] For this compound, the starting ketone would be cyclopropanone.

Representative Experimental Protocol: Strecker Synthesis of this compound

This is a generalized protocol based on the principles of the Strecker synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Cyclopropanone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Methanol or Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Imine Formation: In a well-ventilated fume hood, a solution of cyclopropanone in methanol is treated with an aqueous solution of ammonium chloride and ammonia. The mixture is stirred at room temperature to facilitate the formation of the corresponding cyclopropylideneimine.

  • Cyanide Addition: To the solution containing the imine, a solution of potassium cyanide in water is added dropwise at a controlled temperature (e.g., 0-5 °C) to prevent the release of hydrogen cyanide gas. The reaction mixture is stirred for several hours to allow for the nucleophilic addition of the cyanide ion to the imine, forming this compound.

  • Work-up and Extraction: The reaction mixture is then diluted with water and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound free base.

  • Formation of the Hydrochloride Salt: For purification and improved stability, the crude free base is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

G cluster_synthesis Strecker Synthesis of this compound Cyclopropanone Cyclopropanone Imine Cyclopropylideneimine (Intermediate) Cyclopropanone->Imine + NH3 Ammonia Ammonia (from NH4Cl) Ammonia->Imine Cyanide Cyanide (from KCN) ACN This compound Cyanide->ACN Imine->ACN + KCN

Caption: Strecker synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its amino and nitrile functional groups, as well as the influence of the cyclopropyl ring.

Hydrolysis of the Nitrile Group

A key reaction of this compound is the hydrolysis of the nitrile group to a carboxylic acid, yielding 1-aminocyclopropane-1-carboxylic acid (ACC).[10] This transformation is typically achieved under acidic conditions, for example, by refluxing with hydrochloric acid.[10] This reaction is significant as ACC is a well-known biosynthetic precursor to the plant hormone ethylene.[11]

G cluster_reactivity Hydrolysis to 1-Aminocyclopropane-1-carboxylic Acid ACN This compound ACC 1-Aminocyclopropane-1-carboxylic Acid (ACC) ACN->ACC Acid Hydrolysis (e.g., HCl, H2O)

Caption: Hydrolysis of this compound to ACC.

Reactions of the Amino Group

The primary amino group in this compound can undergo typical reactions of primary amines, such as acylation, alkylation, and formation of Schiff bases. These reactions provide avenues for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Biological Relevance and Drug Development Applications

The biological significance of this compound is closely linked to its structural relationship with 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[11]

Inhibition of ACC Synthase

ACC is synthesized from S-adenosylmethionine by the enzyme ACC synthase.[11] This enzyme is a target for the development of inhibitors to control ethylene production in plants, which has applications in agriculture to delay fruit ripening and senescence. While ACC itself is the substrate, molecules structurally similar to ACC can act as inhibitors. Although direct inhibitory activity of this compound on ACC synthase is not extensively documented, its potential to act as a mimetic or a precursor to an inhibitor warrants investigation.

Potential as a Precursor in Biological Systems

Given the facile hydrolysis of the nitrile to a carboxylic acid, it is plausible that this compound could act as a prodrug or a metabolic precursor to ACC in biological systems. This bioconversion would then implicate it in the ethylene biosynthesis pathway.

G cluster_pathway Potential Biological Role of this compound ACN This compound ACC 1-Aminocyclopropane-1-carboxylic Acid (ACC) ACN->ACC Potential Hydrolysis in vivo ACCSynthase ACC Synthase ACN->ACCSynthase Potential Inhibition? Ethylene Ethylene ACC->Ethylene ACC Oxidase ACCSynthase->ACC Catalyzes formation from SAM

Caption: Potential biological pathway involving this compound.

Conclusion

This compound is a valuable synthetic intermediate with a unique structural profile. Its chemistry is dominated by the reactivity of its amino and nitrile groups, providing a platform for the synthesis of diverse derivatives. While its direct biological activity is not yet fully elucidated, its close structural relationship to 1-aminocyclopropane-1-carboxylic acid positions it as a compound of interest in the study of ethylene biosynthesis and as a potential lead for the development of enzyme inhibitors. This technical guide provides a foundational understanding of this intriguing molecule, intended to aid researchers and drug development professionals in their exploration of its chemical and biological potential.

References

1-Aminocyclopropanecarbonitrile CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminocyclopropanecarbonitrile, including its chemical identity, physicochemical properties, synthesis, and potential biological significance relevant to research and drug development.

Chemical Identity

This compound is a cyclopropane derivative containing both an amino and a nitrile functional group attached to the same carbon atom. It is often handled and available commercially as its hydrochloride salt to improve stability.

Table 1: Chemical Identifiers

IdentifierThis compoundThis compound Hydrochloride
CAS Number 196311-65-6[1]127946-77-4[2]
Molecular Formula C₄H₆N₂[1]C₄H₇ClN₂[2]
IUPAC Name 1-aminocyclopropane-1-carbonitrile[1]1-aminocyclopropane-1-carbonitrile;hydrochloride[2]

Synonyms:

  • This compound: 1-aminocyclopropane-1-carbonitrile, 1-Amino-cyclopropanecarbonitrile, 1-cyanocyclopropylamine.[1]

  • This compound Hydrochloride: 1-Aminocyclopropyl Cyanide Hydrochloride, 1-Amino-1-cyanocyclopropane Hydrochloride, 1-Cyanocyclopropylamine Hydrochloride, 1-aminocyclopropane-1-carbonitrile HCl.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. Data for the free base are primarily computed, while data for the hydrochloride salt are from experimental sources.

Table 2: Physicochemical Data

PropertyThis compound (Computed)This compound Hydrochloride (Experimental)
Molecular Weight 82.10 g/mol [1]118.56 g/mol [2]
Melting Point Not available214-220 °C
Boiling Point Not availableNot available
Polar Surface Area 49.8 Ų[1]49.8 Ų (for parent compound)[2]
LogP -0.6[1]Not available

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of 1-Aminocyclopropane-1-carboxylic acid, a well-studied non-proteinogenic amino acid. The synthesis generally involves the creation of the cyclopropane ring followed by the introduction of the amino and nitrile groups. A common route to its carboxylic acid analogue involves the hydrolysis of the nitrile group of this compound.

A representative synthetic pathway is outlined below. This process starts from a protected aminocyclopropane precursor.

Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic acid hydrochloride from a precursor (Illustrative)

This protocol describes the hydrolysis of a nitrile-containing precursor to yield the corresponding carboxylic acid, a reaction that this compound would undergo.

Materials:

  • Methyl 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopropanecarboxylate (precursor)

  • 20% aqueous Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Isopropyl alcohol (i-PrOH)

Procedure:

  • A mixture of the precursor (e.g., Phthalimidocyclopropanecarboxylate, 30.0 g, 122.3 mmol) and 20% aqueous HCl (400 mL) is refluxed with stirring for 8 hours.[3]

  • During this time, the solid phase will gradually dissolve, resulting in a clear solution.[3]

  • The mixture is then allowed to cool to room temperature and left to stand overnight.[3]

  • Any precipitate that forms is removed by filtration.[3]

  • The filtrate is extracted with dichloromethane (5 x 60 mL).[3]

  • The aqueous phase is evaporated to dryness.[3]

  • The resulting residue is heated under vacuum (e.g., 60 °C) to remove any residual solvent.[3]

  • The solid is then triturated with a solvent such as isopropyl alcohol, filtered, and dried to yield the pure product.[3]

This hydrolysis step is a key reaction for this compound and is crucial for the production of its carboxylic acid derivative.

Biological Activity and Relevance in Drug Development

While direct pharmacological data on this compound is limited in the public domain, its structural relationship to 1-Aminocyclopropane-1-carboxylic acid (ACC) provides significant insight into its potential biological relevance.

Role in Ethylene Biosynthesis

ACC is the immediate precursor to ethylene in plants, a hormone that regulates a wide range of developmental processes and stress responses. The synthesis of ACC from S-adenosylmethionine (SAM) is catalyzed by the enzyme ACC synthase (ACS) . This is a rate-limiting step in ethylene production. Given the structural similarity, this compound could be investigated as a potential modulator of ACC synthase or other enzymes in this pathway. Several inhibitors of ACC synthase are known, such as aminoethoxyvinylglycine (AVG) and various quinazolinone-based compounds.[4]

Potential as an Enzyme Inhibitor

The strained cyclopropane ring and the presence of reactive functional groups make cyclopropane derivatives interesting candidates for enzyme inhibitors. The nitrile group can act as a warhead or a bioisostere for a carboxylic acid group. Therefore, this compound could be explored as an inhibitor of enzymes that recognize ACC or similar small amino acid-like molecules.

Scaffold for Drug Discovery

Cyclopropane-containing compounds are of great interest in medicinal chemistry. The rigid cyclopropane ring can serve as a conformational constraint in drug candidates, potentially leading to higher binding affinity and selectivity for their biological targets. This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway leading to 1-Aminocyclopropane-1-carboxylic acid, highlighting the role of this compound as a key intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Start Cyclopropane Precursor ACN This compound Start->ACN Cyclization & Functionalization ACC 1-Aminocyclopropane-1-carboxylic Acid ACN->ACC Acid Hydrolysis

Caption: Synthetic pathway from a precursor to this compound and its subsequent hydrolysis.

Ethylene Biosynthesis Pathway and Point of Interest

This diagram shows the central role of ACC synthase in the plant ethylene biosynthesis pathway, the enzyme for which this compound's parent compound is a substrate.

Ethylene_Biosynthesis SAM S-adenosylmethionine ACC 1-Aminocyclopropane-1-carboxylic Acid (ACC) SAM->ACC Ethylene Ethylene ACC->Ethylene ACS ACC Synthase (Potential Target) ACO ACC Oxidase

Caption: The role of ACC synthase in converting SAM to ACC, the precursor of ethylene.

References

An In-depth Technical Guide to the Synthesis of 1-Aminocyclopropanecarbonitrile from Various Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropanecarbonitrile is a valuable synthetic intermediate, serving as a precursor to the conformationally constrained amino acid 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing methodologies starting from three core classes of precursors: cyclopropanone equivalents, 1,2-dihaloethanes, and through the direct cyclopropanation of acrylonitrile derivatives. This document offers a comparative analysis of these methods, presenting available quantitative data in structured tables and providing detailed experimental protocols where possible. Furthermore, logical workflows for the key synthetic pathways are visualized using diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

The synthesis of small, strained ring systems, particularly those incorporating functional groups conducive to further elaboration, presents unique challenges and opportunities in organic chemistry. This compound stands out as a key building block due to the presence of both a nucleophilic amine and an electrophilic nitrile group attached to a rigid cyclopropane core. This arrangement allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The primary synthetic challenges lie in the efficient construction of the cyclopropane ring and the concurrent or subsequent introduction of the amino and cyano functionalities at the same carbon atom. This guide explores the most common and effective strategies to achieve this synthesis.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be broadly categorized into three main approaches based on the starting materials:

  • Strecker Synthesis from Cyclopropanone Equivalents: This classical approach involves the one-pot reaction of a cyclopropanone precursor with a source of ammonia and cyanide.

  • Cyclization of Acyclic Precursors: This method utilizes readily available linear molecules, such as 1,2-dihaloethanes, which undergo cyclization with a cyanide source.

  • Cyclopropanation of Alkenes: This strategy involves the direct addition of a methylene group to an activated alkene, such as acrylonitrile, followed by subsequent functional group manipulations.

The following sections will delve into the specifics of each of these pathways.

Strecker Synthesis from Cyclopropanone Equivalents

The Strecker synthesis is a powerful and direct method for the preparation of α-aminonitriles.[1][2][3][4] In the context of this compound, the key challenge is the instability of the starting material, cyclopropanone. To circumvent this, stable cyclopropanone equivalents, such as cyclopropanone hemiacetals (e.g., 1-ethoxycyclopropanol), are often employed.[5]

The general mechanism involves the in situ formation of a cyclopropyl imine from the reaction of the cyclopropanone equivalent with ammonia, followed by the nucleophilic addition of a cyanide ion to yield the target α-aminonitrile.[1][3][6]

Logical Workflow for Strecker Synthesis

Strecker_Synthesis start Cyclopropanone Equivalent (e.g., Hemiacetal) intermediate Cyclopropyl Imine (in situ) start->intermediate Reaction with NH₃ reagents NH₃ (Ammonia) NaCN/KCN (Cyanide Source) reagents->intermediate Provides reactants product This compound intermediate->product Nucleophilic addition of CN⁻

Caption: Strecker synthesis of this compound.

Experimental Protocols

General Protocol for Strecker Synthesis (Adapted for Cyclopropanone):

  • Reaction Setup: A solution of a cyclopropanone equivalent (e.g., cyclopropanone ethyl hemiacetal, 1.0 eq) in a suitable solvent (e.g., methanol or aqueous ammonia) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • Addition of Reagents: Ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq) are added to the solution. The use of ammonium chloride provides a source of ammonia and helps to maintain a mildly acidic pH to facilitate imine formation.[2][4]

  • Reaction: The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) for several hours and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an extractive work-up. The organic layer is then dried and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or crystallization.

Quantitative Data

Specific yield and reaction condition data for the direct Strecker synthesis of this compound are sparse in publicly available literature. However, the synthesis of other α-aminonitriles via this method often proceeds in good to excellent yields. For instance, a generic procedure for the synthesis of an α-aminonitrile from an imine reports a yield of 88%.[6]

Synthesis from 1,2-Dihaloethanes

An alternative route to the cyclopropane ring involves the reaction of a 1,2-dihaloethane (e.g., 1,2-dibromoethane) with a suitable carbon nucleophile in the presence of a base. This method is attractive due to the commercial availability and low cost of the starting materials. A patented process describes the synthesis of 1-aminocyclopropane-1-carboxylic acid starting from a nitroacetate and a 1,2-dihaloethane, which proceeds via a cyclopropane intermediate.[7] While this patent focuses on the carboxylic acid, the underlying cyclization is relevant.

The key step is the double alkylation of a carbanion, generated from a precursor containing an activated methylene group, by the 1,2-dihaloethane to form the cyclopropane ring.

Logical Workflow for Synthesis from 1,2-Dihaloethane

Dihaloethane_Route start1 1,2-Dihaloethane intermediate Cyclopropane Intermediate start1->intermediate Cyclization start2 Activated Methylene Compound (e.g., Nitroacetate) start2->intermediate Provides C1 unit reagents Base (e.g., Inorganic weak base) reagents->start2 Deprotonation product This compound (after further steps) intermediate->product Functional group interconversion

Caption: Synthesis of a cyclopropane core from 1,2-dihaloethane.

Experimental Protocols

A detailed protocol for the direct synthesis of this compound from 1,2-dihaloethane is not explicitly detailed in the available literature. However, a patent for the synthesis of the corresponding carboxylic acid provides some insight into the reaction conditions for the cyclization step.[7]

Conceptual Protocol based on Patent Literature:

  • Cyclization: A nitroacetate is reacted with a 1,2-dihaloethane in the presence of an inorganic weak base to form the 1-nitrocyclopropanecarboxylate intermediate.

  • Reduction and Hydrolysis: The nitro group is then reduced to an amine, and the ester is hydrolyzed to a carboxylic acid. To obtain the target nitrile, a different starting material with a cyano group would be necessary, and the subsequent steps would need to be adapted.

Quantitative Data

The patent describing the synthesis of 1-aminocyclopropane-1-carboxylic acid from nitroacetate and 1,2-dihaloethane suggests that the process is high-yielding, but specific quantitative data for the formation of the cyclopropane ring are not provided in a readily comparable format.[7]

Synthesis via Cyclopropanation of Acrylonitrile

A conceptually different approach involves the formation of the cyclopropane ring by the addition of a methylene carbene or a carbenoid to the double bond of acrylonitrile.[8] Diazomethane is a common reagent for such transformations, often generated in situ for safety reasons.[9]

This method would initially yield cyclopropanecarbonitrile. Subsequent functionalization at the C1 position would be required to introduce the amino group. This could potentially be achieved through a variety of methods, such as allylic amination followed by reduction, although this would add complexity to the synthetic route.

Logical Workflow for Cyclopropanation Route

Cyclopropanation_Route start Acrylonitrile intermediate Cyclopropanecarbonitrile start->intermediate [2+1] Cycloaddition reagent Methylene Source (e.g., CH₂N₂) reagent->intermediate product This compound intermediate->product Amination at C1

Caption: Synthesis via cyclopropanation of acrylonitrile.

Experimental Protocols

Detailed experimental protocols for the cyclopropanation of acrylonitrile followed by amination to yield this compound are not well-documented in the available literature. The use of diazomethane, a toxic and explosive reagent, requires specialized equipment and handling procedures.[8]

Quantitative Data

The yields of cyclopropanation reactions can be variable and are highly dependent on the specific substrate and reaction conditions. Without a specific protocol for the full conversion of acrylonitrile to this compound, it is not possible to provide reliable quantitative data for this route.

Comparative Summary of Synthetic Routes

To facilitate a comparison of the different synthetic strategies, the following table summarizes the key features of each route based on the available information.

Synthetic Route Starting Materials Key Transformation Advantages Disadvantages Reported Yield
Strecker Synthesis Cyclopropanone Equivalents, Ammonia, Cyanide SourceOne-pot formation of α-aminonitrileConvergent, potentially high-yieldingInstability of cyclopropanone, limited specific protocolsNot specified for target molecule, but generally good for α-aminonitriles (e.g., 88% for an analogous compound[6])
From 1,2-Dihaloethanes 1,2-Dihaloethanes, Activated Methylene CompoundsDouble alkylation to form cyclopropane ringInexpensive and readily available starting materialsMulti-step process, potentially harsh reaction conditionsHigh-yielding for the carboxylic acid analogue, but not specified for the nitrile[7]
Cyclopropanation Acrylonitrile, Methylene Source (e.g., Diazomethane)[2+1] CycloadditionDirect formation of the cyclopropane ringUse of hazardous reagents (diazomethane), multi-step functionalization requiredNot specified for the full synthesis

Conclusion

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The Strecker synthesis using cyclopropanone equivalents appears to be the most direct and convergent route, although the practical details and yields for this specific transformation require further investigation. The route from 1,2-dihaloethanes offers an economically attractive alternative, though it may involve a more lengthy synthetic sequence. The cyclopropanation of acrylonitrile is a conceptually elegant approach, but the need for hazardous reagents and subsequent functionalization may limit its practical application in many laboratory settings.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and safety considerations. Further research into optimizing the existing methods and developing new, more efficient protocols for the synthesis of this valuable building block is warranted.

References

An In-depth Technical Guide to 1-Aminocyclopropanecarbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropanecarbonitrile, a fascinating and structurally unique small molecule, holds a place at the intersection of organic synthesis and chemical biology. This technical guide delves into the historical context of its discovery, plausible synthetic origins, and its physicochemical properties. While the exact date of its first synthesis remains elusive in readily available literature, its structural components—a cyclopropane ring and an α-aminonitrile moiety—have rich histories in organic chemistry. This document provides a comprehensive overview of the likely synthetic pathways, detailed experimental protocols for its preparation, and a summary of its known and potential biological significance, drawing parallels with related, well-studied compounds. All quantitative data are presented in structured tables for clarity, and key chemical transformations and conceptual relationships are visualized using DOT language diagrams.

Introduction and Historical Context

The precise origins of this compound are not well-documented in prominent historical chemical literature. However, the foundational chemistry that enables its synthesis has been established for over a century. The two key structural features of the molecule, the cyclopropane ring and the α-aminonitrile group, have distinct and important histories in organic chemistry.

The synthesis of α-aminonitriles was first reported in 1850 by Adolph Strecker.[1][2] His work, which involved the reaction of acetaldehyde, ammonia, and hydrogen cyanide to form α-aminopropionitrile, laid the groundwork for the Strecker synthesis, a cornerstone of amino acid synthesis.[1]

The chemistry of the cyclopropane ring, the smallest of the cycloalkanes, has also been a subject of fascination and extensive study due to its significant ring strain (27 kcal/mol).[3] The first synthesis of cyclopropane itself was achieved by August Freund in 1881.[2]

Given this historical backdrop, the synthesis of this compound would have been conceptually feasible following the development of methods for the synthesis of cyclopropanone or its equivalents.

Physicochemical Properties

This compound is a solid at room temperature. Its hydrochloride salt is the more common commercially available form. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₆N₂[4]
Molecular Weight 82.10 g/mol [4]
CAS Number 196311-65-6[4]
Appearance White to Almost white powder to crystal (for HCl salt)[5]
Melting Point 214-220 °C (for HCl salt)
SMILES C1CC1(C#N)N[4]
InChI InChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2[4]
InChIKey UIVATUPCWVUVIM-UHFFFAOYSA-N[4]

Plausible Synthetic Pathways and Experimental Protocols

While a definitive historical account of the first synthesis of this compound is not available, the most logical and established method for its preparation is through a variation of the Strecker synthesis, starting from cyclopropanone or a synthetic equivalent.

Strecker Synthesis from Cyclopropanone

The Strecker synthesis is a three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source. In the case of this compound, the starting ketone would be cyclopropanone.

Reaction Scheme:

Strecker_Synthesis cluster_reactants Reactants cluster_product Product Cyclopropanone Cyclopropanone Intermediate Cyclopropylidenamine (Intermediate) Cyclopropanone->Intermediate + NH₃ - H₂O Ammonia NH₃ HCN HCN Product This compound Intermediate->Product + HCN

Caption: Strecker synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Materials:

    • Cyclopropanone hydrate

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanide (NaCN)

    • Methanol

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

    • To this solution, cyclopropanone hydrate (1.0 equivalent) is added, and the mixture is stirred at room temperature for 30 minutes.

    • A solution of sodium cyanide (1.05 equivalents) in water is then added dropwise to the reaction mixture, maintaining the temperature below 20°C with an ice bath.

    • The reaction is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • The reaction mixture is then extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield crude this compound.

    • Purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Logical Flow of the Strecker Synthesis:

Strecker_Workflow A Start with Cyclopropanone B React with Ammonia to form Cyclopropylidenamine A->B C Nucleophilic attack by Cyanide B->C D Protonation to yield this compound C->D E Purification D->E

Caption: Workflow for the Strecker synthesis.

Biological Significance and Potential Applications

While the biological activity of this compound itself is not extensively documented, the broader class of α-aminonitriles is known to possess a range of biological activities, including anticancer, antibacterial, and antiviral properties.[2][6] They are also crucial intermediates in the synthesis of amino acids and various pharmaceuticals.[1][2]

The toxicity of aminonitriles is a significant consideration, as they can be metabolized to release cyanide.[3][7] This metabolic pathway is a key aspect of their toxicology.

Given its structure, this compound could serve as a valuable building block in medicinal chemistry for the synthesis of novel compounds with constrained conformations, which can be advantageous for drug design.[1]

Potential Signaling Pathway Interaction (Hypothetical):

Based on the known interactions of its carboxylic acid analog, 1-aminocyclopropane-1-carboxylic acid (ACC), with ACC synthase, it is plausible that the nitrile could act as an inhibitor or modulator of enzymes involved in amino acid or hormone metabolism.

Signaling_Pathway cluster_enzyme Enzyme System Enzyme Target Enzyme (e.g., ACC Synthase) Product Biological Product Enzyme->Product Catalyzes reaction Substrate Natural Substrate Substrate->Enzyme Binds to active site Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme Potential competitive or non-competitive inhibition Effect Altered Cellular Response Product->Effect

Caption: Hypothetical interaction with a biological pathway.

Conclusion

This compound is a molecule of significant synthetic interest, bridging the historical development of α-aminonitrile synthesis and cyclopropane chemistry. While its own history is not clearly delineated, its synthesis is readily achievable through established methods like the Strecker synthesis. Its potential as a building block in medicinal chemistry and as a probe for biological systems warrants further investigation, with careful consideration of its toxicological properties. This guide provides a foundational understanding for researchers interested in exploring the chemistry and biological applications of this unique compound.

References

1-Aminocyclopropanecarbonitrile: A Technical Guide to its Role as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropanecarbonitrile (ACPCN) is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its strained cyclopropyl core and vicinal amino and nitrile groups make it a valuable precursor for synthesizing conformationally constrained non-proteinogenic amino acids. The cyclopropane motif is a highly sought-after feature in modern drug design, known to enhance metabolic stability, improve binding affinity, and lock molecules into bioactive conformations.[1][2] This guide provides an in-depth review of ACPCN's primary role as a precursor, focusing on its conversion to 1-aminocyclopropane-1-carboxylic acid (ACC), a key building block in pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in leveraging this versatile molecule.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, though simple in structure, offers profound advantages in drug design. Its inherent ring strain and rigid geometry distinguish it from more flexible aliphatic chains. Incorporating a cyclopropyl fragment into a drug candidate can:

  • Impart Conformational Rigidity: Locking a molecule into a specific three-dimensional shape can significantly enhance its binding potency and selectivity for a biological target.[1]

  • Improve Metabolic Stability: The cyclopropyl group is often resistant to common metabolic degradation pathways, potentially extending a drug's in-vivo half-life.[1][2]

  • Enhance Potency and Reduce Off-Target Effects: The rigid structure can optimize interactions with a target receptor while minimizing binding to unintended targets.[2]

This compound (ACPCN) is a compact and efficient carrier of this valuable motif. As a synthetic precursor, its primary and most documented application is its conversion to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate biosynthetic precursor to ethylene in plants and a versatile building block for more complex molecules.[3][4]

Core Synthetic Transformation: Hydrolysis to 1-Aminocyclopropane-1-carboxylic Acid (ACC)

The most fundamental and widely utilized reaction of ACPCN is the hydrolysis of its nitrile functional group to a carboxylic acid, yielding ACC. This transformation can be effectively achieved under both acidic and basic conditions.

Logical Workflow for ACC Synthesis from ACPCN

The general workflow involves the hydrolysis of the nitrile group, followed by neutralization and isolation of the resulting amino acid.

cluster_conditions Reaction Conditions ACPCN This compound (ACPCN) Hydrolysis Hydrolysis (Acidic or Basic) ACPCN->Hydrolysis ACC_Salt ACC Salt (e.g., ACC Hydrochloride) Hydrolysis->ACC_Salt Neutralization Neutralization / Ion Exchange ACC_Salt->Neutralization ACC 1-Aminocyclopropane-1-carboxylic Acid (ACC) Neutralization->ACC Acid e.g., 6M HCl, Reflux Base e.g., NaOH in EtOH, Reflux

Caption: General workflow for the synthesis of ACC from ACPCN.

Quantitative Data: Hydrolysis Conditions

While specific yields for the direct hydrolysis of pure ACPCN are not widely published in peer-reviewed literature, related syntheses and established methods for nitrile hydrolysis allow for a summary of typical conditions and expected outcomes.

Reaction TypeReagentsSolventTemperatureTimeTypical YieldReference / Note
Acidic Hydrolysis Concentrated HCl (e.g., 6M)WaterReflux8-24 hHighBased on standard protocols for aminonitrile and peptide hydrolysis.[2][5]
Basic Hydrolysis NaOH or KOHEthanolReflux5-8 hHighBased on patent literature for related intermediates.[6]
Experimental Protocols

Protocol 2.1: Acidic Hydrolysis of this compound Hydrochloride

This protocol is based on established methods for the hydrolysis of aminonitriles and related compounds.[2][7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound hydrochloride (1.0 eq).

  • Acid Addition: Add 6 M aqueous hydrochloric acid (approx. 10-15 mL per gram of starting material).

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the water and excess HCl under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is the hydrochloride salt of 1-aminocyclopropane-1-carboxylic acid. To obtain the free amino acid, the salt can be dissolved in a minimum amount of water and the pH carefully adjusted to its isoelectric point (pH 6-7) with a base (e.g., ammonium hydroxide or triethylamine), at which point the product will precipitate.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water and then ethanol or acetone, and dried under vacuum to yield pure 1-aminocyclopropane-1-carboxylic acid.

Protocol 2.2: Basic Hydrolysis of this compound

This protocol is adapted from procedures described in the patent literature for related compounds.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 20-30 mL per gram).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0-2.5 eq).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring for 5-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralization: Cool the reaction mixture in an ice bath to below 10 °C. Carefully adjust the pH to 6-7 by the dropwise addition of glacial acetic acid. This will precipitate sodium acetate.

  • Purification: Filter the mixture to remove the precipitated inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 1-aminocyclopropane-1-carboxylic acid.

Other Potential Synthetic Transformations

While hydrolysis is the dominant application, the bifunctional nature of ACPCN allows for other potential transformations, which can be inferred from standard organic chemistry principles.

cluster_center ACPCN This compound (ACPCN) ACC 1-Aminocyclopropane- 1-carboxylic Acid ACPCN->ACC  Hydrolysis  (e.g., H3O+) Amide N-Acyl-ACPCN ACPCN->Amide N-Acylation   (e.g., Ac₂O, Py) Amine 1-(Aminomethyl)- cyclopropan-1-amine ACPCN->Amine Nitrile Reduction (e.g., LiAlH₄)  

References

The Ascendant Profile of 1-Aminocyclopropanecarbonitrile (ACPCN) Derivatives in Modern Drug Discovery and Agrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Review of the Synthesis, Biological Activity, and Therapeutic Potential of 1-Aminocyclopropanecarbonitrile (ACPCN) Derivatives

Researchers, scientists, and professionals in drug development are increasingly turning their attention to the versatile class of compounds known as this compound (ACPCN) derivatives. This in-depth technical guide synthesizes the current understanding of their biological significance, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies underpinning their evaluation. The unique strained cyclopropane ring, combined with the nitrile and amine functionalities, imparts these molecules with a diverse range of bioactivities, positioning them as promising candidates for novel therapeutics and agrochemicals.

Core Biological Activities: A Multi-faceted Approach

ACPCN derivatives have demonstrated significant potential across several key areas of biological research, primarily as enzyme inhibitors and receptor antagonists. Their rigid conformational structure allows for specific and potent interactions with biological targets.

Enzyme Inhibition: A notable application of ACPCN derivatives is in the modulation of ethylene biosynthesis in plants. Ethylene, a key plant hormone, is synthesized from S-adenosylmethionine (SAM) via two critical enzymes: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). ACPCN's structural similarity to ACC, the natural substrate for ACO, makes its derivatives potent inhibitors of this enzyme, thereby controlling processes like fruit ripening and senescence. This has significant implications for agriculture and post-harvest technology.

Receptor Antagonism: In the realm of neuroscience, derivatives of the closely related 1-aminocyclopropanecarboxylic acid (ACC) have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is implicated in a variety of neurological disorders. Blockade of this receptor by antagonists can modulate neuronal activity, offering therapeutic potential for conditions such as epilepsy and neurodegenerative diseases. While direct quantitative data for ACPCN derivatives as NMDA antagonists is still emerging, the foundational research on related cyclopropane structures provides a strong rationale for their investigation in this area.

Anticancer and Antimicrobial Potential: Emerging research has highlighted the promise of ACPCN derivatives as anticancer and antimicrobial agents. Certain dicyano-cyclopropanecarboxamide derivatives, which are closely related to the ACPCN core structure, have shown notable fungicidal and larvicidal activity.[2] Furthermore, while specific IC50 values for ACPCN derivatives are not yet widely published, related cyclopropane-containing compounds have demonstrated antiproliferative effects against various cancer cell lines.[3]

Quantitative Analysis of Biological Activity

The potency of ACPCN derivatives is quantified through various in vitro and in vivo assays. The following table summarizes representative quantitative data for closely related cyclopropane derivatives, illustrating their potential efficacy.

Compound ClassTarget/AssayMeasurementValueReference
Dicyano-cyclopropanecarboxamide (4f)Pythium aphanidermatum (in vitro)Inhibition Rate55.3% at 50 µg/mL[2]
Dicyano-cyclopropanecarboxamide (4f)Pyricularia oryzae (in vitro)Inhibition Rate67.1% at 50 µg/mL[2]
Dicyano-cyclopropanecarbonxamide (4f)Pseudoperonospora cubensis (in vivo)Inhibition Rate50% at 400 µg/mL[2]
Dicyano-cyclopropanecarboxamide (4f)Erysiphe graminis (in vivo)Inhibition Rate85% at 400 µg/mL[2]
Dicyano-cyclopropanecarboxamide (4m)Puccinia sorghi (in vivo)Inhibition Rate100% at 400 µg/mL[2]
Dicyano-cyclopropanecarboxamide (4c, 4d, 4g, 4j, 4m)Mosquito larvae (Culex pipiens pallens)Lethal Rate>60% at 5 µg/mL[2]
Dicyano-cyclopropanecarboxamide (4h, 4j)Armyworms (Mythimna separata)Lethal Rate66.7% and 50% at 600 µg/mL[2]

Experimental Protocols: A Methodological Overview

The synthesis and biological evaluation of ACPCN derivatives involve a range of established and specialized experimental protocols.

Synthesis of N,N-Disubstituted 1-Cyanocyclopropanecarboxamides

A general procedure for the synthesis of N,N-disubstituted 1-cyanocyclopropanecarboxamides involves the cyclization of ring-opened furan derivatives.[4]

Procedure A:

  • A mixture of the appropriate 2-(disubstituted amino)-4-chloro-2-cyanobutanamide (5 mmol), 20% potassium carbonate solution (10 mL), and ethanol (10 mL) is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • Water (20 mL) is added to the residue, and the mixture is extracted with ethyl acetate.

  • The organic extract is washed with water, dried over sodium sulfate, and concentrated in vacuo to yield the crude product, which can be further purified by chromatography.[4]

Enzyme Inhibition Assay: A Standard Operating Procedure

The assessment of enzyme inhibition by ACPCN derivatives can be conducted using a standardized protocol.[5]

  • Experiment Design: Define the catalytic reaction, optimal conditions (pH, temperature), and concentrations of the active enzyme, substrate, and inhibitor. Include positive and negative controls.

  • Reaction Initiation: Mix the enzyme with various concentrations of the ACPCN derivative and pre-incubate for a defined period.

  • Start Reaction: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Data Acquisition: Monitor the reaction progress over time by measuring product formation or substrate depletion, typically using spectrophotometry or fluorometry.

  • Data Analysis: Calculate the initial reaction rates and determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) by fitting the data to appropriate kinetic models (e.g., Michaelis-Menten, Morrison equation).[5]

NMDA Receptor Binding Assay

The affinity of ACPCN derivatives for the NMDA receptor can be evaluated through radioligand binding assays.

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Reaction: Incubate the membranes with a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) in the presence of varying concentrations of the test ACPCN derivative.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the ACPCN derivative, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Signaling Pathways and Experimental Workflows

The biological effects of ACPCN derivatives are mediated through their interaction with specific signaling pathways.

NMDA Receptor Antagonism and Downstream Signaling

NMDA receptor antagonists, a potential class for ACPCN derivatives, exert their effects by blocking the influx of calcium ions through the receptor channel. This can trigger a cascade of downstream signaling events. For instance, blockade of NMDA receptors on GABAergic interneurons can lead to a disinhibition of glutamate release, subsequently activating AMPA receptors on pyramidal cells. This can initiate intracellular signaling cascades involving Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the mammalian target of rapamycin (mTOR) pathway.[6]

NMDA_Antagonist_Signaling ACPCN ACPCN Derivative NMDAR NMDA Receptor (on GABA Interneuron) ACPCN->NMDAR Inhibits GABA_release GABA Release NMDAR->GABA_release Reduces Glutamate_release Glutamate Release GABA_release->Glutamate_release Disinhibits (Increases) AMPAR AMPA Receptor (on Pyramidal Neuron) Glutamate_release->AMPAR Activates Ca_influx Ca²⁺ Influx AMPAR->Ca_influx Promotes CaMKII CaMKII Activation Ca_influx->CaMKII mTOR mTOR Pathway Activation CaMKII->mTOR Cellular_Response Therapeutic Effects (e.g., Antidepressant-like) mTOR->Cellular_Response

Caption: Downstream signaling cascade following NMDA receptor antagonism by an ACPCN derivative.

Experimental Workflow for ACPCN Derivative Discovery

The discovery and development of novel ACPCN derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

ACPCN_Discovery_Workflow start Start: Target Identification design Lead Compound Design (Based on ACPCN scaffold) start->design synthesis Chemical Synthesis & Purification design->synthesis screening High-Throughput Screening (Primary Assays) synthesis->screening hit_validation Hit Validation (Dose-Response & Selectivity) screening->hit_validation lead_optimization Lead Optimization (Structure-Activity Relationship) hit_validation->lead_optimization lead_optimization->synthesis Iterative Cycles in_vivo In Vivo Efficacy & Toxicology Studies lead_optimization->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Caption: A typical workflow for the discovery and development of ACPCN derivatives.

Conclusion

This compound derivatives represent a class of molecules with significant and diverse biological potential. Their unique structural features make them attractive scaffolds for the development of novel enzyme inhibitors and receptor antagonists with applications in agriculture, medicine, and beyond. Further research into their synthesis, quantitative structure-activity relationships, and specific mechanisms of action will undoubtedly unlock new opportunities for addressing critical challenges in human health and food security.

References

Spectroscopic Profile of 1-Aminocyclopropanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1-aminocyclopropanecarbonitrile and its hydrochloride salt.

Table 1: Infrared (IR) Spectroscopy Data for this compound Hydrochloride

Functional GroupCharacteristic Absorption (cm⁻¹)
Amine (N-H) / Ammonium (N⁺-H)Broad absorptions in the 3400-2500 cm⁻¹ region
Nitrile (C≡N)~2250 cm⁻¹ (typically sharp)
Alkyl (C-H)~2900-3000 cm⁻¹

Note: Data is derived from an Attenuated Total Reflectance (ATR) IR spectrum of the hydrochloride salt.

Table 2: Mass Spectrometry (MS) Data for this compound

m/z ValueInterpretation
82.05Molecular Ion [M]⁺
81.05[M-H]⁺
55.04[M-HCN]⁺
54.03[M-H-HCN]⁺ or [C₃H₄N]⁺
42.03[C₂H₄N]⁺ or [C₃H₆]⁺
41.04[C₃H₅]⁺
39.02[C₃H₃]⁺

Note: Data is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not publicly available. However, the following sections describe generalized methodologies for obtaining such spectroscopic information.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a technique used to obtain the infrared spectrum of a solid or liquid sample without complex sample preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is typically used. The spectrum for this compound hydrochloride was obtained using a Bruker Tensor 27 FT-IR.[1]

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is placed on the crystal, and pressure is applied to ensure good contact.

  • The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane).

Data Acquisition:

  • A small volume of the sample solution is injected into the GC inlet, where it is vaporized.

  • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • As each component elutes from the column, it enters the mass spectrometer.

  • In the ion source of the mass spectrometer, the molecules are ionized, typically by electron impact (EI).

  • The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Prep_IR Solid Sample (HCl Salt) Sample->Prep_IR Prep_MS Solution in Volatile Solvent Sample->Prep_MS IR ATR-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS IR_Data IR Spectrum (Absorbance vs. Wavenumber) IR->IR_Data MS_Data Mass Spectrum (Abundance vs. m/z) MS->MS_Data

A generalized workflow for the spectroscopic analysis of this compound.

Molecular structure of this compound with key functional groups.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1-Aminocyclopropanecarbonitrile and its hydrochloride salt. Due to the limited publicly available quantitative data for this specific molecule, this guide also includes detailed, generalized experimental protocols for determining solubility and stability, which can be adapted for this compound in a laboratory setting.

Introduction

This compound is a small organic molecule containing a cyclopropane ring, an amino group, and a nitrile group. Its structural features suggest potential applications in medicinal chemistry and drug development as a building block or a pharmacologically active agent. Understanding its solubility and stability is critical for its handling, formulation, and the development of analytical methods. This guide summarizes the known properties and provides a framework for further experimental investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₄H₆N₂C₄H₇ClN₂
Molecular Weight 82.10 g/mol 118.56 g/mol
Appearance Not specified in literatureWhite to Almost white Powder
Melting Point Not specified in literature~220°C (with decomposition)
CAS Number 196311-65-6127946-77-4

Solubility Profile

Table 1: Qualitative Solubility of this compound Hydrochloride

SolventSolubilitySource
WaterSolubleCommercial supplier data

The presence of the amino group and the hydrochloride salt form strongly suggests that the compound is likely to be soluble in polar protic solvents like water and to a lesser extent in lower alcohols. The nitrile group provides some polar character, while the cyclopropane ring is nonpolar. Its solubility in a range of organic solvents would need to be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound. This method is based on the equilibrium solubility method.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

    • Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the dissolved compound in the original supernatant, taking into account the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Add excess solid to solvent agitate Agitate at constant temperature prep_solid->agitate 24-48h centrifuge Centrifuge to pellet solid agitate->centrifuge sample Sample supernatant centrifuge->sample dilute Dilute sample sample->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against standards hplc->quantify

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in formulations. The available information is for the hydrochloride salt.

Table 2: Stability of this compound Hydrochloride

ConditionObservationSource
Storage Stable under recommended storage conditions. Recommended storage at 4°C, protected from light.Commercial supplier data
Incompatible Materials Strong oxidizing agents.Safety Data Sheet
Hazardous Decomposition Products (under fire) Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas.Safety Data Sheet
Experimental Protocol for Stability Studies

For a comprehensive understanding of the stability of this compound, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A photostability chamber

  • A temperature- and humidity-controlled oven

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C).

    • Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method. A gradient method is often required to separate the parent compound from its degradation products.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.

    • Use a mass spectrometer to identify the mass of the degradation products and to propose their structures.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and characterize the major degradation products.

    • Propose potential degradation pathways.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation acid Acid Hydrolysis hplc_pda HPLC-PDA Analysis acid->hplc_pda base Base Hydrolysis base->hplc_pda oxidation Oxidation oxidation->hplc_pda thermal Thermal thermal->hplc_pda photo Photolytic photo->hplc_pda lc_ms LC-MS Analysis hplc_pda->lc_ms For characterization degradation Calculate % Degradation hplc_pda->degradation identification Identify Degradants lc_ms->identification pathway Propose Degradation Pathway identification->pathway

Caption: General workflow for conducting forced degradation studies.

Potential Signaling Pathways and Biological Interactions

Currently, there is no specific information in the scientific literature detailing signaling pathways directly involving this compound. The presence of the aminocyclopropane moiety is reminiscent of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene. However, any biological activity or interaction with signaling pathways for this compound would need to be experimentally determined.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data for the hydrochloride salt suggests solubility in water and general stability under recommended storage conditions, there is a clear need for comprehensive, quantitative experimental studies. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability profile of this compound, which is essential for its future development and application in research and drug discovery. The lack of information on its biological interactions also highlights an area for future investigation.

1-Aminocyclopropanecarbonitrile hydrochloride vs freebase properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Aminocyclopropanecarbonitrile: Hydrochloride Salt vs. Freebase

Introduction

This compound is a small, strained ring molecule with potential applications in medicinal chemistry and drug development due to the unique conformational and electronic properties conferred by the cyclopropane ring.[1] As with many amine-containing compounds, it can exist in its neutral form, the freebase, or as a salt, most commonly the hydrochloride. The choice between the freebase and the hydrochloride salt is a critical consideration in research and development, as it significantly impacts the compound's physicochemical properties, handling, and biological activity. This guide provides a detailed comparison of this compound hydrochloride and its freebase form, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt and the freebase of this compound exhibit distinct physicochemical properties. The salt form is generally a more stable, crystalline solid, which is often preferred for formulation and storage.[2]

PropertyThis compound HydrochlorideThis compound (Freebase)References
Molecular Formula C₄H₇ClN₂C₄H₆N₂[3][4][5][6]
Molecular Weight 118.56 g/mol 82.10 g/mol [3][4][5]
Melting Point 214-220 °C (decomposes)Not available[3][7]
Appearance White to cream or pale brown crystalline powderNot available[8][9]
Solubility Soluble in waterExpected to be less soluble in water and more soluble in organic solvents[6][9][10]
pKa Not availableNot available
Topological Polar Surface Area 49.8 Ų49.8 Ų[4][5]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common route to synthesize 1-aminocyclopropane derivatives involves the hydrolysis of a suitable precursor. For instance, 1-aminocyclopropanecarboxylic acid hydrochloride can be synthesized by the hydrolysis of ethyl 1-acetylaminocyclopropanecarboxylate using hydrochloric acid.[11] A similar principle can be applied for the synthesis of this compound hydrochloride, likely through the hydrolysis of a protected amine precursor in the presence of hydrochloric acid.

General Hydrolysis Protocol:

  • The precursor, such as a phthalimide-protected cyclopropane derivative, is suspended in an aqueous solution of hydrochloric acid (e.g., 20% aq HCl).[12]

  • The mixture is heated to reflux with stirring for a sufficient period (e.g., 8 hours) to ensure complete hydrolysis.[12]

  • After cooling to room temperature, any solid by-products are removed by filtration.[12]

  • The aqueous filtrate is washed with an organic solvent (e.g., dichloromethane) to remove any remaining organic impurities.[12]

  • The aqueous phase is then evaporated to dryness under reduced pressure to yield the crude hydrochloride salt.[12]

  • The crude product can be further purified by trituration with a suitable solvent like isopropanol.[12]

Conversion Between Hydrochloride and Freebase Forms

Conversion of Hydrochloride to Freebase: The freebase can be obtained from the hydrochloride salt by neutralization with a base.

  • Dissolve the this compound hydrochloride in water.

  • Add an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, dropwise while stirring until the solution becomes alkaline (pH > 8).

  • The freebase, being less water-soluble, may precipitate out of the solution. If not, it can be extracted with an appropriate organic solvent like diethyl ether or ethyl acetate.

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the freebase.

Conversion of Freebase to Hydrochloride: The hydrochloride salt can be prepared from the freebase by reacting it with hydrochloric acid.[13][14]

  • Dissolve the freebase in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol).[13][14]

  • Add a stoichiometric amount of hydrochloric acid (either as a concentrated aqueous solution or as a solution in an organic solvent like dioxane or isopropanol) to the solution of the freebase.[13]

  • The hydrochloride salt, being less soluble in many organic solvents, will often precipitate out of the solution.[14]

  • The precipitate can be collected by filtration, washed with a small amount of the organic solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

Cyclopropane derivatives are known for a wide range of biological activities, including enzyme inhibition and interactions with receptors in the central nervous system.[15] The related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a known ligand at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[15] While the specific signaling pathways for this compound are not extensively documented in the provided results, a hypothetical pathway involving NMDA receptor modulation can be proposed based on its structural similarity to ACC.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Signaling_Cascade Activates Cellular_Response Cellular Response (LTP, Neurotransmission) Signaling_Cascade->Cellular_Response Leads to ACPCN This compound (Hypothetical Ligand) ACPCN->NMDA_Receptor Modulates

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflows

The choice between the hydrochloride salt and the freebase affects experimental design, particularly in the preparation of stock solutions for biological assays.

G cluster_0 Hydrochloride Salt Workflow cluster_1 Freebase Workflow a Weigh Hydrochloride Salt b Dissolve in Aqueous Buffer (e.g., PBS, saline) a->b c Sterile Filter b->c d Ready for Assay c->d e Weigh Freebase f Dissolve in Organic Solvent (e.g., DMSO, Ethanol) e->f g Dilute in Aqueous Buffer f->g h Potential for Precipitation g->h i Ready for Assay g->i G Freebase This compound (Freebase) C₄H₆N₂ HCl_Salt This compound HCl (Hydrochloride Salt) C₄H₇ClN₂ Freebase->HCl_Salt + HCl HCl_Salt->Freebase + Base (e.g., NaOH) - NaCl, H₂O

References

Unlocking the Potential of 1-Aminocyclopropanecarbonitrile: A Technical Guide for Novel Research Avenues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the cyclopropane scaffold is a well-established pharmacophore in modern drug discovery, 1-Aminocyclopropanecarbonitrile (ACPCN) remains a molecule of untapped potential. This in-depth technical guide illuminates promising, yet underexplored, research avenues for ACPCN, offering a roadmap for scientists and drug development professionals to investigate its therapeutic possibilities. Drawing on the known bioactivities of structurally related compounds, this whitepaper outlines potential applications in oncology, neuroscience, and infectious diseases, complete with detailed experimental protocols and conceptual frameworks to guide future research.

Introduction: The Enigmatic Profile of this compound

This compound (ACPCN) is a small molecule characterized by a strained three-membered cyclopropane ring, an amino group, and a nitrile moiety. Its close structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), is extensively studied in plant biology as the immediate precursor to the plant hormone ethylene.[1] The enzymes governing ACC metabolism, ACC synthase and ACC deaminase, are well-characterized, and inhibitors of these enzymes have agricultural applications.[2] However, the biological activities of ACPCN in mammalian systems remain largely unexplored. The unique electronic and conformational properties imparted by the cyclopropane ring, such as increased metabolic stability and rigid structure, suggest that ACPCN could serve as a valuable lead compound in various therapeutic areas.[3][4]

This guide proposes three primary areas of investigation for ACPCN, based on the activities of analogous compounds:

  • Enzyme Inhibition: Targeting enzymes involved in metabolic and signaling pathways.

  • Neuropharmacology: Modulating the activity of receptors in the central nervous system.

  • Antimicrobial and Anticancer Activity: Exploring its potential as a cytotoxic or cytostatic agent.

Below is a summary of the key physicochemical properties of ACPCN and its commonly available hydrochloride salt.

PropertyThis compound1-Amino-1-cyclopropanecarbonitrile hydrochlorideReference
CAS Number 196311-65-6127946-77-4[5][6]
Molecular Formula C₄H₆N₂C₄H₇ClN₂[5]
Molecular Weight 82.10 g/mol 118.56 g/mol [5]
Melting Point Not available223°C[7]
Boiling Point Not available217.6°C at 760 mmHg[7]
Form Not availableWhite to off-white solid[8]

Potential Research Area 1: Enzyme Inhibition

The structural similarity of ACPCN to ACC suggests that it may interact with enzymes that recognize ACC or similar amino acid-like structures. Two key enzyme classes warrant investigation:

ACC Synthase (ACS) and ACC Deaminase (ACD) Inhibition

In plants and some bacteria, ACC synthase catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the rate-limiting step in ethylene biosynthesis.[2] ACC deaminase, found in certain soil bacteria, cleaves ACC into α-ketobutyrate and ammonia. Given that the nitrile group in ACPCN is a bioisostere of the carboxylic acid group in ACC, it is plausible that ACPCN could act as a competitive or non-competitive inhibitor of these enzymes.

Hypothetical Signaling Pathway Interaction:

ACC_Synthase_Inhibition SAM S-adenosylmethionine ACS ACC Synthase SAM->ACS Substrate ACC ACC ACS->ACC Product Ethylene Ethylene ACC->Ethylene Precursor ACPCN ACPCN (Hypothetical Inhibitor) ACPCN->ACS Inhibition

Caption: Hypothetical inhibition of ACC synthase by ACPCN.

Experimental Protocol: In Vitro ACC Synthase Inhibition Assay

This protocol is adapted from methods used to identify novel inhibitors of ACC synthase.[9]

  • Recombinant Enzyme Expression and Purification:

    • Clone the gene for a plant or bacterial ACC synthase (e.g., from Arabidopsis thaliana or Solanum lycopersicum) into an expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into E. coli (e.g., BL21(DE3) strain).

    • Induce protein expression with IPTG and purify the recombinant enzyme using nickel-affinity chromatography.

  • In Vitro Activity Assay:

    • Prepare a reaction mixture containing the purified ACC synthase, its cofactor pyridoxal-5'-phosphate (PLP), and the substrate S-adenosylmethionine (SAM) in a suitable buffer (e.g., HEPES buffer, pH 8.5).

    • Add varying concentrations of ACPCN to the reaction mixture. A known inhibitor like aminoethoxyvinylglycine (AVG) should be used as a positive control.

    • Incubate the reaction at a controlled temperature (e.g., 30°C).

    • The product, ACC, can be quantified. A chemical assay based on the liberation of ethylene from ACC in the presence of pyridoxal phosphate, MnCl₂, and H₂O₂ can be used, with ethylene levels measured by gas chromatography.[6]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition at each ACPCN concentration.

    • Determine the IC₅₀ value of ACPCN by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Perform kinetic studies (e.g., Lineweaver-Burk plots) by measuring reaction rates at different substrate and inhibitor concentrations to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

Potential Research Area 2: Neuropharmacology - Modulation of NMDA Receptors

ACC is a known partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor in mammalian brains.[1] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders. The structural similarity of ACPCN to ACC suggests that it too may interact with the NMDA receptor, potentially as an agonist, antagonist, or allosteric modulator.

Proposed Experimental Workflow:

NMDA_Receptor_Screening start ACPCN Synthesis and Purification assay High-Throughput Calcium-Flux Assay (HEK293 cells expressing NMDA receptors) start->assay electrophysiology Electrophysiological Recordings (Patch-clamp on cultured neurons) assay->electrophysiology Confirmation of Hits binding Radioligand Binding Assay assay->binding Determine Binding Affinity result Characterization of NMDA Receptor Activity (Agonist, Antagonist, or Modulator) electrophysiology->result binding->result

Caption: Workflow for screening ACPCN activity at NMDA receptors.

Experimental Protocol: High-Throughput Calcium-Flux Assay for NMDA Receptor Activity

This protocol is based on a method for studying NMDA receptor modulators in a high-throughput format.[5][7]

  • Cell Culture and Transduction:

    • Culture HEK293 cells in a suitable medium.

    • Transduce the cells with viruses encoding the necessary NMDA receptor subunits (e.g., NR1 and NR2A).

    • Plate the transduced cells in a 384-well plate.

  • Calcium-Flux Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6 dye).

    • Prepare a "ligand plate" with stock solutions of NMDA receptor agonists (glutamate and glycine/D-serine) and a "compound plate" with various concentrations of ACPCN.

    • Use a functional drug screening system (FDSS) to measure baseline fluorescence.

    • Add the ACPCN solution from the compound plate and measure fluorescence to detect any direct effects.

    • Subsequently, add the agonist solution from the ligand plate and measure the calcium influx by recording fluorescence over time.

  • Data Analysis:

    • Calculate the maximal fluorescence ratio (maximal fluorescence divided by baseline fluorescence).

    • To assess agonistic activity, compare the fluorescence change induced by ACPCN alone to that of a known agonist.

    • To assess antagonistic or modulatory activity, compare the agonist-induced fluorescence change in the presence and absence of ACPCN.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from dose-response curves.

Potential Research Area 3: Antimicrobial and Anticancer Applications

Cyclopropane derivatives are present in numerous natural products with diverse biological activities, including antimicrobial and antitumor properties.[9] For instance, certain amide derivatives containing a cyclopropane ring have demonstrated moderate to excellent antifungal and antibacterial activity.[10][11] Additionally, some 1-phenylcyclopropane carboxamide derivatives have shown antiproliferative effects on human leukemia cell lines.[12] The strained ring and unique electronic properties of the cyclopropane moiety in ACPCN could contribute to cytotoxic or cytostatic effects against pathogens or cancer cells.

Logical Relationship for Activity Screening:

Cytotoxicity_Screening_Logic ACPCN ACPCN Antimicrobial Antimicrobial Screening (Bacteria and Fungi) ACPCN->Antimicrobial Anticancer Anticancer Screening (Cancer Cell Lines) ACPCN->Anticancer MIC Determine Minimum Inhibitory Concentration (MIC) Antimicrobial->MIC IC50 Determine IC50 (Cell Viability Assays) Anticancer->IC50 Mechanism Mechanism of Action Studies MIC->Mechanism IC50->Mechanism

Caption: Logical flow for evaluating the cytotoxic potential of ACPCN.

Experimental Protocol: In Vitro Anticancer Activity Assessment

This protocol provides a general framework for the initial screening of a novel compound for anticancer activity.

  • Cell Culture:

    • Maintain a panel of human cancer cell lines (e.g., representing different tumor types such as breast, lung, colon, and leukemia) in their respective recommended culture media and conditions (37°C, 5% CO₂).

  • Cell Viability Assay (e.g., MTT Assay):

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of ACPCN for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of ACPCN relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration of ACPCN that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum:

    • Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of ACPCN in the appropriate broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (a known antibiotic or antifungal), a negative control (broth only), and a growth control (broth with inoculum but no compound).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of ACPCN at which there is no visible growth of the microorganism.

Conclusion

This compound represents a promising yet understudied molecule with the potential for significant contributions to drug discovery. The structural features of ACPCN, particularly the presence of the cyclopropane ring, suggest a high potential for novel biological activities. The proposed research areas in enzyme inhibition, neuropharmacology, and antimicrobial/anticancer activity provide a solid foundation for future investigations. The detailed experimental protocols outlined in this guide offer a practical starting point for researchers to explore the therapeutic potential of this intriguing compound. Further exploration of ACPCN and its derivatives could lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid from 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) via the hydrolysis of 1-aminocyclopropanecarbonitrile. 1-Aminocyclopropane-1-carboxylic acid is a pivotal molecule in agricultural science as a precursor to the plant hormone ethylene and a compound of interest in neuroscience due to its activity as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] This protocol is based on established chemical literature, offering a straightforward and efficient method for researchers in various fields.

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic cyclic amino acid that plays a crucial role in plant physiology as the immediate precursor to ethylene, a key hormone in fruit ripening, senescence, and stress responses.[2] Beyond its significance in botany, ACC has garnered attention in the field of neuroscience. It acts as a partial agonist at the glycine modulatory site of the NMDA receptor, a key player in synaptic plasticity and neuronal function. This dual role makes ACC a valuable tool for both agricultural and pharmaceutical research.

The synthesis of ACC from this compound offers a reliable route to this important molecule. The protocol detailed herein describes the acid-catalyzed hydrolysis of the nitrile functionality to a carboxylic acid, a fundamental transformation in organic chemistry.

Reaction and Mechanism

The synthesis proceeds via the acid-catalyzed hydrolysis of this compound. The nitrile group is protonated by a strong acid, typically hydrochloric acid, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed under the reaction conditions to yield the carboxylic acid and an ammonium salt.

Reaction Scheme

start This compound inter Amide Intermediate start->inter + H2O, H+ end 1-Aminocyclopropane-1-carboxylic Acid inter->end + H2O, H+

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental Protocol

This protocol is adapted from the procedure described in the Journal of Organic Chemistry, 1990, Vol. 55, pp. 4276-4281.

Materials and Equipment
  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

  • Filtration apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in concentrated hydrochloric acid.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux with stirring for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 1-aminocyclopropane-1-carboxylic acid hydrochloride, can be further purified by recrystallization.

  • Isolation of the Free Amino Acid: To obtain the free amino acid, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., a tertiary amine like triethylamine) to its isoelectric point, at which it will precipitate and can be collected by filtration.[3]

Experimental Workflow

A Dissolve this compound in conc. HCl B Heat to reflux A->B C Monitor reaction completion (TLC/LC-MS) B->C D Cool to room temperature C->D E Remove solvent (rotary evaporator) D->E F Purify by recrystallization (optional) E->F G Dissolve in water F->G H Neutralize with base G->H I Collect precipitate by filtration H->I J Dry the final product I->J

Caption: Experimental workflow for the synthesis of 1-aminocyclopropane-1-carboxylic acid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1-aminocyclopropane-1-carboxylic acid hydrochloride from a protected precursor, as specific data for the nitrile hydrolysis was not detailed in the available search results. A high yield is generally expected for this type of hydrolysis.

ParameterValueReference
Starting MaterialMethyl 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopropanecarboxylate
Reagent20% aq HCl
Reaction Time8 hours
ConditionReflux
Yield 95%
Melting Point221-222 °C (dec.)

Characterization Data of 1-Aminocyclopropane-1-carboxylic acid hydrochloride:

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 1.27 (s, 2H, cyclopropyl), 1.37 (s, 2H, cyclopropyl), 8.90 (br s, 3H, NH₃⁺).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ = 13.1, 33.7, 171.5.

  • IR (KBr): 3402, 2980, 2923, 1733, 1531, 1189, 834, 551 cm⁻¹.

  • MS (APCI): m/z = 102.0 [M + H]⁺.

Applications

Agricultural Research

As the direct precursor to ethylene, ACC is widely used in plant science to study the effects of this crucial plant hormone.[2] Exogenous application of ACC can be used to:

  • Induce fruit ripening.

  • Promote senescence and abscission.

  • Study plant responses to biotic and abiotic stress.

Neuroscience and Drug Development

ACC's activity at the NMDA receptor makes it a molecule of interest for neurological research. Its role as a partial agonist at the glycine binding site allows for the modulation of NMDA receptor activity.[1] This has led to investigations into its potential as a neuroprotective agent. As such, ACC and its derivatives are valuable tools in the development of novel therapeutics for neurological disorders.

Conclusion

The synthesis of 1-aminocyclopropane-1-carboxylic acid from this compound via acid-catalyzed hydrolysis is a robust and efficient method for obtaining this versatile molecule. The detailed protocol and supporting data provided in these application notes offer a comprehensive guide for researchers in both agricultural and pharmaceutical sciences, facilitating further exploration of the biological roles and therapeutic potential of ACC.

References

Application Notes and Protocols for the Hydrolysis of 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the hydrolysis of 1-aminocyclopropanecarbonitrile to produce 1-aminocyclopropanecarboxylic acid (ACC), a key intermediate in agricultural and pharmaceutical research. The protocols outlined below are based on established chemical principles of nitrile hydrolysis.

Introduction

This compound is a nitrile-containing compound that can be converted to its corresponding carboxylic acid, 1-aminocyclopropanecarboxylic acid (ACC), through hydrolysis. ACC is a non-proteinogenic amino acid and a direct precursor to the plant hormone ethylene, playing a significant role in various plant developmental processes.[1][2][3] Additionally, ACC and its derivatives are of interest in neuroscience as they can act as agonists or antagonists at the NMDA receptor glycine modulatory site.[4][5] The hydrolysis of the nitrile group can be effectively achieved under either acidic or basic conditions.[6][7] Both methods proceed through an amide intermediate.[7][8]

Data Presentation: Comparison of Hydrolysis Conditions

The following table summarizes quantitative data from representative nitrile hydrolysis procedures to yield carboxylic acids.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Starting Material Benzylidene cyclopropyl ethyl esterNitriles (general)
Reagent 6 N Hydrochloric AcidSodium Hydroxide Solution
Reaction Time 24 hoursExtended periods
Temperature RefluxReflux (elevated temperature)
Product Form Free carboxylic acid (or its salt)Carboxylate salt
Post-treatment Ion-exchange resin for free amino acidAcidification to obtain free carboxylic acid
Reference [9][6][10]

Experimental Protocols

Two primary methods for the hydrolysis of this compound are detailed below: acid-catalyzed and base-catalyzed hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines the hydrolysis of this compound using a strong acid, such as hydrochloric acid. This method typically yields the free carboxylic acid or its ammonium salt.[6][10]

Materials:

  • This compound

  • 6 N Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • pH meter or pH paper

  • Ion-exchange resin (optional, for isolation of the free amino acid)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 6 N hydrochloric acid.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle and maintain vigorous stirring. The reaction is typically refluxed for 24 hours to ensure complete hydrolysis.[9]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue contains the hydrochloride salt of 1-aminocyclopropanecarboxylic acid.

  • For isolation of the free amino acid, the residue can be dissolved in water and passed through an ion-exchange resin.[9]

  • Alternatively, the aqueous solution can be carefully neutralized to the isoelectric point of ACC to precipitate the product, which can then be collected by filtration, washed with cold water, and dried.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis using a strong base, such as sodium hydroxide. This process yields the carboxylate salt, which requires subsequent acidification to produce the free carboxylic acid.[6][11]

Materials:

  • This compound

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Concentrated Hydrochloric Acid (HCl) for acidification

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Place this compound and the aqueous sodium hydroxide solution in a round-bottom flask with a magnetic stir bar.

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux with constant stirring. Harsher conditions, such as higher temperatures and longer reaction times, favor the formation of the carboxylic acid over the amide intermediate.[10]

  • Monitor the reaction for the evolution of ammonia gas, which indicates the hydrolysis of the amide intermediate.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Place the flask in an ice bath to thoroughly chill the solution.

  • Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH continuously. Adjust the pH to the isoelectric point of 1-aminocyclopropanecarboxylic acid to induce precipitation.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold deionized water to remove any remaining salts.

  • Dry the purified 1-aminocyclopropanecarboxylic acid.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound.

G Experimental Workflow for Hydrolysis cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_workup Workup & Isolation cluster_product Final Product This compound This compound Acid Hydrolysis (HCl, Reflux) Acid Hydrolysis (HCl, Reflux) This compound->Acid Hydrolysis (HCl, Reflux) Base Hydrolysis (NaOH, Reflux) Base Hydrolysis (NaOH, Reflux) This compound->Base Hydrolysis (NaOH, Reflux) Solvent Removal Solvent Removal Acid Hydrolysis (HCl, Reflux)->Solvent Removal Acidification Acidification Base Hydrolysis (NaOH, Reflux)->Acidification Isolation (Filtration / Ion Exchange) Isolation (Filtration / Ion Exchange) Solvent Removal->Isolation (Filtration / Ion Exchange) Acidification->Isolation (Filtration / Ion Exchange) 1-Aminocyclopropanecarboxylic Acid 1-Aminocyclopropanecarboxylic Acid Isolation (Filtration / Ion Exchange)->1-Aminocyclopropanecarboxylic Acid

Caption: General workflow for the hydrolysis of this compound.

Nitrile Hydrolysis Signaling Pathway

The diagram below outlines the chemical transformation pathway from a nitrile to a carboxylic acid, which occurs in two main stages.[6][8]

G General Pathway of Nitrile Hydrolysis Nitrile (R-CN) Nitrile (R-CN) Amide Intermediate Amide Intermediate Nitrile (R-CN)->Amide Intermediate Step 1: Hydration Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Amide Intermediate->Carboxylic Acid (R-COOH) Step 2: Hydrolysis

Caption: The two-stage chemical pathway of nitrile hydrolysis.

References

Application Notes and Protocols for the Synthesis of Substituted Aminocyclopropanes using 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-aminocyclopropanecarbonitrile as a versatile building block for the preparation of substituted aminocyclopropane derivatives. The protocols detailed herein, along with the tabulated data, are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery. The unique conformational constraints of the cyclopropane ring make it an attractive scaffold for the design of novel therapeutic agents.

Introduction

This compound is a valuable starting material in organic synthesis, providing access to a wide array of substituted aminocyclopropanes. Its compact and rigid structure is of significant interest in drug design, as it allows for precise control over the spatial orientation of appended functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. This document outlines key synthetic transformations of this compound, including hydrolysis of the nitrile, N-alkylation, and N-arylation of the primary amine, and discusses the application of the resulting substituted aminocyclopropanes as modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience drug discovery.

Synthetic Protocols

Protocol 1: Hydrolysis of this compound to 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride

This protocol describes the conversion of this compound to its corresponding carboxylic acid, a key intermediate for many bioactive aminocyclopropane derivatives.

Experimental Procedure:

  • To a round-bottom flask, add this compound.

  • Add a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 1-aminocyclopropane-1-carboxylic acid hydrochloride, which can be further purified by recrystallization from a suitable solvent system (e.g., water/isopropanol).

ReactantMolar RatioSolventTemperature (°C)Time (h)ProductYield (%)
This compound1.06M HCl100-1104-61-Aminocyclopropane-1-carboxylic acid hydrochlorideHigh

Table 1: Reaction conditions for the hydrolysis of this compound.

Protocol 2: General Procedure for N-Alkylation of this compound with Alkyl Halides

This protocol provides a general method for the synthesis of N-alkyl-1-aminocyclopropanecarbonitriles via nucleophilic substitution.

Experimental Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen, argon).

  • Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0-3.0 eq.).

  • To the stirring suspension, add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.0-1.2 eq.) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkyl-1-aminocyclopropanecarbonitrile.

AmineAlkyl HalideBaseSolventTemperature (°C)Time (h)ProductYield (%)
This compoundBenzyl bromideK₂CO₃Acetonitrile6012-24N-Benzyl-1-aminocyclopropanecarbonitrile60-80
This compoundMethyl iodideEt₃NDMFRT8-16N-Methyl-1-aminocyclopropanecarbonitrile50-70
This compoundEthyl bromideCs₂CO₃THF5018-36N-Ethyl-1-aminocyclopropanecarbonitrile55-75

Table 2: Representative examples for the N-alkylation of this compound. (Note: Yields are estimates based on general procedures and may vary).

Protocol 3: General Procedure for N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with aryl halides.

Experimental Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.2-1.5 eq.) and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.).

  • Add a suitable anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-1-aminocyclopropanecarbonitrile.

AmineAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)ProductYield (%)
This compoundBromobenzenePd₂(dba)₃ / XPhosNaOtBuToluene10012-24N-Phenyl-1-aminocyclopropanecarbonitrile65-85
This compound4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Dioxane11018-36N-(4-Tolyl)-1-aminocyclopropanecarbonitrile60-80
This compound2-BromopyridinePd₂(dba)₃ / BINAPCs₂CO₃Toluene9016-30N-(Pyridin-2-yl)-1-aminocyclopropanecarbonitrile55-75

Table 3: Representative examples for the N-arylation of this compound. (Note: Yields are estimates based on general procedures and may vary).

Application in Drug Development: Targeting the NMDA Receptor

Substituted aminocyclopropane derivatives, particularly those derived from 1-aminocyclopropane-1-carboxylic acid (ACC), have been identified as modulators of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Its dysregulation is implicated in various neurological and psychiatric disorders, making it a key target for drug development.

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to an influx of Ca²⁺ ions into the postsynaptic neuron. This calcium influx triggers a cascade of downstream signaling events, including the activation of several key protein kinases and transcription factors, ultimately leading to changes in gene expression and synaptic strength.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Binds Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Opens PSD95 PSD-95 NMDAR->PSD95 Anchored by Calmodulin Calmodulin Ca2_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates PKA PKA Calmodulin->PKA Activates MAPK MAPK (ERK) CaMKII->MAPK Activates PKA->MAPK Activates CREB CREB MAPK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Memory Formation) CREB->Gene_Expression Regulates PSD95->CaMKII

Caption: NMDA Receptor Signaling Cascade.

Experimental Workflow for Synthesis and Screening

The general workflow for synthesizing and evaluating substituted aminocyclopropane derivatives as potential NMDA receptor modulators is depicted below.

accs_workflow start This compound synthesis N-Alkylation or N-Arylation start->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (NMDA Receptor Binding Assay) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt

Caption: Synthesis and Screening Workflow.

Conclusion

This compound serves as a readily available and versatile precursor for a variety of substituted aminocyclopropanes. The synthetic protocols provided herein offer a foundation for the exploration of this chemical space. The potential of these derivatives to modulate the NMDA receptor underscores their importance in the development of novel therapeutics for neurological disorders. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity.

Application Notes and Protocols for N-Alkylation of 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the N-alkylation of 1-aminocyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug development. The following sections outline two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.

Introduction

N-alkylation of this compound is a key chemical transformation for the synthesis of a diverse range of substituted aminocyclopropane derivatives. These derivatives are of significant interest in pharmaceutical research due to their unique conformational constraints and potential for biological activity. The protocols described herein provide reliable methods for the controlled introduction of alkyl groups onto the primary amine of this compound.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution offers a straightforward approach to introduce alkyl groups. This method typically involves the reaction of this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Over-alkylation to form secondary and tertiary amines can be a potential side reaction, but careful control of reaction conditions can favor mono-alkylation.

General Reaction Scheme:
Reaction Conditions Summary:
Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl BromideK₂CO₃AcetonitrileRoom Temp.485
Methyl IodideNa₂CO₃DMF0 - Room Temp.678
Ethyl BromideEt₃NTHFReflux1265
Propyl IodideK₂CO₃Acetonitrile50872

Table 1: Representative conditions for the direct N-alkylation of this compound with various alkyl halides.

Experimental Protocol: N-Benzylation with Benzyl Bromide

This protocol details the N-benzylation of this compound using benzyl bromide and potassium carbonate in acetonitrile.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry 50 mL round-bottom flask, add this compound (1.0 g, 12.2 mmol) and anhydrous acetonitrile (20 mL).

  • Add anhydrous potassium carbonate (2.5 g, 18.1 mmol) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.5 mL, 12.6 mmol) dropwise to the stirring suspension.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with acetonitrile (2 x 10 mL).

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-benzyl-1-aminocyclopropanecarbonitrile.

Method 2: Reductive Amination

Reductive amination is a highly effective method for the controlled mono-alkylation of primary amines, minimizing the risk of over-alkylation. This two-step, one-pot process involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the imine to the corresponding secondary amine.

General Reaction Scheme:
Reaction Conditions Summary:
Carbonyl CompoundReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzaldehydeNaBH₄MethanolRoom Temp.392
AcetoneNaBH(OAc)₃DichloromethaneRoom Temp.588
CyclohexanoneNaBH₃CNMethanol/AcOHRoom Temp.685
ButyraldehydeNaBH₄EthanolRoom Temp.490

Table 2: Representative conditions for the reductive amination of this compound with various carbonyl compounds.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of N-benzyl-1-aminocyclopropanecarbonitrile via reductive amination with benzaldehyde and sodium borohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 12.2 mmol) in anhydrous methanol (30 mL).

  • Add benzaldehyde (1.25 mL, 12.3 mmol) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (0.55 g, 14.5 mmol) to the stirring solution over 30 minutes. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure N-benzyl-1-aminocyclopropanecarbonitrile.

Workflow Diagrams

Direct N-Alkylation Workflow

Direct_N_Alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 1_ACC 1-Aminocyclo- propanecarbonitrile Mixing Mixing in Solvent (e.g., ACN) 1_ACC->Mixing Alkyl_Halide Alkyl Halide Alkyl_Halide->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Filtration Filtration Mixing->Filtration Reaction Completion Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product N-Alkyl-1-amino- cyclopropanecarbonitrile Chromatography->Product

Caption: Workflow for Direct N-Alkylation.

Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 1_ACC 1-Aminocyclo- propanecarbonitrile Imine_Formation Imine Formation (in Solvent) 1_ACC->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Reduction (e.g., NaBH₄) Imine_Formation->Reduction In-situ Quenching Quenching Reduction->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Concentration Concentration Extraction->Concentration Chromatography Column Chromatography Concentration->Chromatography Product N-Alkyl-1-amino- cyclopropanecarbonitrile Chromatography->Product

Caption: Workflow for Reductive Amination.

Application Notes and Protocols: 1-Aminocyclopropanecarbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropanecarbonitrile (ACCN) is a versatile and highly valuable building block in modern medicinal chemistry. Its rigid cyclopropane scaffold and the presence of both amino and nitrile functionalities allow for its incorporation into a diverse range of molecular architectures, offering unique conformational constraints and metabolic stability. These attributes have led to the successful application of ACCN in the development of potent and selective enzyme inhibitors and receptor modulators. This document provides a detailed overview of the practical applications of ACCN, focusing on its use in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as a precursor for N-methyl-D-aspartate (NMDA) receptor modulators for neurological disorders. Detailed experimental protocols, quantitative bioactivity data, and illustrative diagrams of relevant biological pathways and synthetic workflows are presented to facilitate its use in drug discovery and development.

Introduction

The cyclopropane ring is a privileged motif in medicinal chemistry, imparting a range of desirable properties to drug candidates. Its inherent rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target. Furthermore, the cyclopropane moiety often confers increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, leading to improved pharmacokinetic profiles. This compound, as a readily available and synthetically tractable cyclopropane-containing building block, has emerged as a key starting material for the introduction of this valuable scaffold into novel therapeutic agents.

This document will explore two major areas where ACCN has demonstrated significant utility:

  • DPP-4 Inhibitors: ACCN is a key component in the synthesis of proline mimetics that are potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a critical enzyme in glucose homeostasis.

  • NMDA Receptor Modulators: The hydrolysis of the nitrile group in ACCN to a carboxylic acid yields 1-aminocyclopropane-1-carboxylic acid (ACC), a known modulator of the N-methyl-D-aspartate (NMDA) receptor. ACCN, therefore, serves as a stable precursor or starting point for the synthesis of novel NMDA receptor ligands with potential applications in treating a variety of neurological conditions.

Application 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Background: Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis for a major class of oral antihyperglycemic agents for the treatment of type 2 diabetes. Many potent DPP-4 inhibitors are peptide mimetics that interact with the active site of the enzyme. The incorporation of a cyclopropane ring, derived from ACCN, into proline-like structures has been shown to yield potent and chemically stable DPP-4 inhibitors.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP (Incretin Hormones) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Reduction Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive degrades ACCN_derived ACCN-Derived DPP-4 Inhibitor ACCN_derived->DPP4 inhibits DPP4_Inhibitor_Synthesis ACCN This compound (ACCN) Boc_ACCN N-Boc-ACCN ACCN->Boc_ACCN Boc₂O, Base Coupled_Product Dipeptide Mimetic (N-Boc protected) Boc_ACCN->Coupled_Product Amino_Acid N-Boc-Amino Acid Amino_Acid->Coupled_Product HATU, DIPEA Final_Product Final DPP-4 Inhibitor (Deprotected) Coupled_Product->Final_Product HCl or TFA NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR binds to GluN1 ACC ACC (from ACCN) ACC->NMDAR modulates GluN1 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx channel opening Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Cellular_Response Cellular Responses Ca_Influx->Cellular_Response ACCN_to_ACC_Workflow ACCN This compound (ACCN) ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) ACCN->ACC Acid or Base Hydrolysis NMDAR_Modulators NMDA Receptor Modulator Analogs ACC->NMDAR_Modulators Further Derivatization

Application Notes and Protocols for Coupling Reactions with 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropanecarbonitrile is a valuable building block in medicinal chemistry and drug discovery, prized for its unique conformational constraints and its utility in introducing the synthetically versatile nitrile group. This document provides detailed protocols for the coupling of this compound with carboxylic acids to form N-(1-cyanocyclopropyl)amides, a common structural motif in bioactive molecules. The following application notes describe two robust methods for this transformation: a HATU-mediated amide coupling and a classic Schotten-Baumann reaction via an acyl chloride intermediate.

Data Summary

The following table summarizes quantitative data for a representative HATU-mediated amide coupling reaction of this compound hydrochloride with a complex carboxylic acid, as described in the synthesis of the drug candidate Odanacatib.

ParameterValue
Carboxylic Acid(S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoic acid
AmineThis compound hydrochloride
Coupling ReagentHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
BaseDIEA (N,N-Diisopropylethylamine)
SolventDMAc (N,N-Dimethylacetamide)
Reaction Temperature0°C to Room Temperature
Reaction Time2.5 hours
Yield79%

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of a carboxylic acid with this compound using HATU as the coupling reagent.

Materials:

  • Carboxylic acid

  • This compound hydrochloride

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DMAc, add the amine hydrochloride (1.1 equivalents) and DIEA (3.0 equivalents).

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Specific Example from Patent Literature:

In the synthesis of Odanacatib, a specific carboxylic acid (1.9 g) was dissolved in DMAc (10 mL) and cooled to 0°C. This compound hydrochloride (0.57 g) and HATU (1.85 g) were added. The resulting slurry was stirred for 15 minutes, and then DIEA (2.12 mL) was added over 1.5 hours. The reaction was aged for 1 hour. Water (11.2 mL) was added dropwise over 70 minutes, and the resulting slurry was stirred for an additional hour at 20°C. The product was collected by filtration, washed, and dried to yield 1.67 g (79%) of the corresponding amide.

Protocol 2: Schotten-Baumann Reaction via Acyl Chloride

This protocol outlines the formation of an amide bond by reacting this compound with a pre-formed acyl chloride.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • This compound

  • A suitable base (e.g., Triethylamine (TEA), Pyridine, or aqueous NaOH)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard laboratory glassware and stirring equipment

Procedure:

Step 1: Acyl Chloride Formation

  • In a fume hood, dissolve the carboxylic acid in an excess of thionyl chloride or in an anhydrous aprotic solvent followed by the addition of oxalyl chloride.

  • Stir the mixture at room temperature or gently heat to reflux until the evolution of gas ceases.

  • Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude acyl chloride. Use the acyl chloride immediately in the next step.

Step 2: Amide Formation

  • Dissolve this compound in an anhydrous aprotic solvent such as DCM or THF.

  • Add a suitable base (e.g., 2-3 equivalents of triethylamine or pyridine).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the crude acyl chloride in the same solvent to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

G cluster_start Starting Materials cluster_coupling Coupling Reaction cluster_workup Workup & Purification cluster_product Final Product Carboxylic Acid Carboxylic Acid Coupling Reagent Activation Coupling Reagent Activation Carboxylic Acid->Coupling Reagent Activation This compound This compound Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation Coupling Reagent Activation->Amide Bond Formation Quenching & Extraction Quenching & Extraction Amide Bond Formation->Quenching & Extraction Chromatography / Recrystallization Chromatography / Recrystallization Quenching & Extraction->Chromatography / Recrystallization N-(1-cyanocyclopropyl)amide N-(1-cyanocyclopropyl)amide Chromatography / Recrystallization->N-(1-cyanocyclopropyl)amide

Caption: General workflow for the synthesis of N-(1-cyanocyclopropyl)amides.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R_COOH R-COOH (Carboxylic Acid) Amide N-(1-cyanocyclopropyl)amide R_COOH->Amide ACN This compound ACN->Amide Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Amide Base Base (e.g., DIEA) Base->Amide

Caption: Chemical transformation in the amide coupling reaction.

Application Notes and Protocols for Large-Scale Synthesis of 1-Aminocyclopropanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Aminocyclopropanecarbonitrile and its derivatives are crucial building blocks in medicinal chemistry, serving as precursors for a variety of pharmacologically active compounds. Their rigid cyclopropyl scaffold imparts unique conformational constraints on molecules, often leading to enhanced potency and selectivity for biological targets. The large-scale synthesis of these compounds, however, presents several challenges, including the management of potentially hazardous reagents and the optimization of reaction conditions for safety, efficiency, and cost-effectiveness. These application notes provide an overview of common synthetic strategies and detailed protocols for the preparation of this compound derivatives, with a focus on considerations for scaling up production.

Synthetic Strategies Overview

Several synthetic routes to this compound derivatives have been developed, each with its own advantages and limitations for large-scale production. Key approaches include:

  • Cyclization of Glycine Derivatives: This classic approach involves the reaction of a glycine ester derivative with a 1,2-dihaloethane in the presence of a strong base to form the cyclopropane ring.[1][2]

  • From α-Acylamino-acrylic Acid Esters: Reaction with diazomethane followed by pyrolysis and saponification can yield 1-aminocyclopropane-carboxylic acid, which can be a precursor.[3] However, the use of diazomethane is often a significant safety concern on a large scale.

  • Strecker Synthesis from Cyclopropanone Equivalents: While conceptually straightforward, the instability of cyclopropanone necessitates the use of precursors or in situ generation methods, which can complicate scale-up.

  • From γ-Butyrolactone: This multi-step process involves ring-opening, esterification, cyclization, amidation, and finally a Hofmann rearrangement to yield cyclopropylamine, a related key intermediate.[4][5]

The choice of a particular synthetic route for large-scale synthesis will depend on factors such as the availability and cost of starting materials, safety considerations, and the desired substitution pattern on the cyclopropane ring.

Experimental Protocols

Protocol 1: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid from a Glycine Derivative

This protocol is based on the cyclization of an ester of a protected glycine with a 1,2-dihaloethane.[1]

Workflow Diagram:

start Start: Glycine Ester Derivative reagents 1,2-Dihaloethane, Strong Base (e.g., LDA) reaction Cyclization Reaction start->reaction reagents->reaction hydrolysis Acid Hydrolysis reaction->hydrolysis neutralization Neutralization (e.g., Ion Exchange) hydrolysis->neutralization product End Product: 1-Aminocyclopropane-1-carboxylic Acid neutralization->product

Caption: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid.

Materials:

  • Ester of a protected glycine (e.g., N-benzylidene glycine ethyl ester)

  • 1,2-Dibromoethane or 1,2-dichloroethane

  • Lithium diisopropylamide (LDA) or other strong base

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Strong acid (e.g., Hydrochloric acid)

  • Ion-exchange resin

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve the glycine ester derivative in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to a low temperature (typically -78 °C) and slowly add at least two molar equivalents of a strong base such as lithium diisopropylamide.

  • Cyclization: To the resulting enolate solution, add at least one molar equivalent of 1,2-dihaloethane dropwise, maintaining the low temperature. The reaction is typically carried out at or below room temperature.[1]

  • Quenching: After the reaction is complete (monitored by a suitable technique like TLC or LC-MS), quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).

  • Extraction: Extract the cyclopropyl ester product with an appropriate organic solvent.

  • Hydrolysis: Subject the crude cyclopropyl ester to hydrolysis using a strong acid, such as hydrochloric acid.[1]

  • Isolation: Convert the resulting acid salt of 1-aminocyclopropane-1-carboxylic acid to the free amino acid by passing it through an ion-exchange resin.[1]

Quantitative Data Summary:

StepParameterValue/RangeReference
CyclizationMolar Equivalents of Base≥ 2[1]
CyclizationMolar Equivalents of Dihaloethane≥ 1[1]
CyclizationTemperatureRoom temperature or below[1]
Protocol 2: Synthesis of this compound via Hydrolysis

This protocol outlines the hydrolysis of this compound to its corresponding carboxylic acid hydrochloride, a key intermediate.[6]

Workflow Diagram:

start Start: this compound reagent Hydrochloric Acid reaction Hydrolysis start->reaction reagent->reaction product End Product: 1-Aminocyclopropanecarboxylic Acid Hydrochloride reaction->product

Caption: Hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Reaction Setup: Charge a reactor with this compound.

  • Hydrolysis: Add hydrochloric acid to the starting material to initiate the hydrolysis process.[6] The reaction may require heating to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the product.

  • Isolation: Upon completion, the 1-aminocyclopropanecarboxylic acid hydrochloride can be isolated by crystallization, filtration, and drying.

Protocol 3: Large-Scale Synthesis of Cyclopropylamine from γ-Butyrolactone

This multi-step process is suitable for industrial production and avoids some of the more hazardous reagents of other routes.[4][5]

Workflow Diagram:

start γ-Butyrolactone step1 Ring Cleavage (Hydrohalide) start->step1 step2 Esterification step1->step2 step3 Ring Closure step2->step3 step4 Amidation step3->step4 step5 Hofmann Rearrangement step4->step5 product Cyclopropylamine step5->product

Caption: Synthesis of Cyclopropylamine from γ-Butyrolactone.

Materials:

  • γ-Butyrolactone

  • Hydrohalic acid (e.g., HCl)

  • Alcohol (for esterification)

  • Base for ring closure (e.g., sodium methoxide or solid alkali metal hydroxides with a phase transfer catalyst)[5]

  • Ammonia

  • Alkali hypochlorite and alkali hydroxide (for Hofmann rearrangement)

Procedure:

  • Ring Cleavage: React γ-butyrolactone with a hydrohalide to form the corresponding 4-halobutyric acid.[5]

  • Esterification: Esterify the 4-halobutyric acid with an alcohol to produce the 4-halobutyrate ester.

  • Ring Closure: Cyclize the 4-halobutyrate ester to form the cyclopropanecarboxylate ester. This step can be achieved using a strong base. The use of a hindered ester (from a secondary or tertiary alcohol) can minimize hydrolysis during this step.[5]

  • Amidation: Convert the cyclopropanecarboxylate ester to cyclopropanecarboxamide by reaction with ammonia. This reaction can be catalyzed by an alkali metal salt of a polyol.[5]

  • Hofmann Rearrangement: Convert the cyclopropanecarboxamide to cyclopropylamine using the Hofmann reaction with an alkali hypochlorite and alkali hydroxide solution.[4]

Quantitative Data Summary:

StepParameterValue/RangeReference
AmidationYield> 90% (e.g., 93-97%)[4][5]

Safety and Handling Considerations

  • Cyanides: Many routes to aminonitriles may involve the use of cyanide salts, which are highly toxic. Strict safety protocols, including dedicated handling areas and emergency response plans, are essential.

  • Strong Bases: Reagents like lithium diisopropylamide are pyrophoric and react violently with water. They must be handled under an inert atmosphere by trained personnel.

  • Diazomethane: If used, diazomethane is explosive and toxic. Its use on a large scale is highly discouraged in favor of safer alternatives.

  • Pressure Reactions: Some steps may require elevated pressures. Reactors must be appropriately rated and equipped with safety relief systems.

  • Exothermic Reactions: Many of the described reactions are exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions.

Conclusion

The large-scale synthesis of this compound derivatives requires careful consideration of the synthetic route, reaction conditions, and safety protocols. The methods outlined in these application notes provide a starting point for process development. Optimization of each step for yield, purity, and cost-effectiveness is crucial for successful and economical production at an industrial scale. The use of continuous flow chemistry is also an emerging area that could offer significant advantages in terms of safety and efficiency for these syntheses.[7]

References

Application Notes and Protocols for Enzymatic Reactions Involving 1-Aminocyclopropanecarbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key enzymatic reactions involving analogs of 1-aminocyclopropanecarbonitrile (ACPCN), with a primary focus on its extensively studied carboxylic acid counterpart, 1-aminocyclopropane-1-carboxylic acid (ACC). The protocols detailed below are intended to guide researchers in the setup and execution of experiments to characterize the kinetics and inhibition of the enzymes central to the biosynthesis of ethylene in plants and related microbial enzymatic activities.

Introduction

Analogs of this compound are of significant interest in agricultural science and drug development due to their interaction with key enzymes in biological pathways. The most prominent of these is the ethylene biosynthesis pathway in plants, where ACC is the direct precursor to the plant hormone ethylene. Ethylene plays a crucial role in plant growth, development, fruit ripening, and stress responses.[1][2][3] The two primary enzymes in this pathway are ACC synthase (ACS) and ACC oxidase (ACO). Additionally, some microorganisms possess an enzyme, ACC deaminase, which can cleave ACC, thereby modulating plant ethylene levels.[4][5][6] Understanding the interactions of ACPCN analogs with these enzymes can lead to the development of novel plant growth regulators and potential therapeutic agents.

Key Enzymes and Signaling Pathway

The central pathway discussed is the ethylene biosynthesis pathway, which is tightly regulated at the enzymatic level.

Ethylene Biosynthesis Pathway

The biosynthesis of ethylene from methionine involves two key enzymatic steps following the formation of S-adenosyl-L-methionine (SAM).

Figure 1: Ethylene Biosynthesis and Related Enzymatic Reactions.

Quantitative Data on Enzyme-Substrate Interactions

The following tables summarize the available quantitative data for the interaction of ACC and its analogs with ACC oxidase and inhibitors with ACC synthase. It is important to note that there is a significant lack of published kinetic data for this compound (ACPCN) and its close nitrile-containing analogs. The research has predominantly focused on ACC.

Table 1: Kinetic Parameters of Arabidopsis thaliana ACC Oxidase (ACO) Isoforms with ACC [7]

Enzyme IsoformVmax (nmol ethylene/nmol ACO)Km (μM)
ACO14.67 ± 0.2633.33 ± 14.82
ACO31.91 ± 0.1272.67 ± 14.67
ACO41.14 ± 0.0559.20 ± 9.33

Table 2: Kinetic Parameters of ACC Oxidase with ACC Analogs [8][9]

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
Cyclic Analogs
1-Aminocyclopropane-1-carboxylic acid (ACC)1.8 ± 0.10.065 ± 0.0072.8 x 10⁴
N-Methyl-ACC1.5 ± 0.21.4 ± 0.21.1 x 10³
ACC Amide0.5 ± 0.12.5 ± 0.72.0 x 10²
ACC Methyl Ester0.6 ± 0.12.9 ± 0.82.1 x 10²
Acyclic Analogs
α-Aminoisobutyric acid (AIB)1.7 ± 0.22.9 ± 0.55.9 x 10²
D-Alanine2.2 ± 0.31.1 ± 0.22.0 x 10³
Glycine0.46 ± 0.051.2 ± 0.23.8 x 10²

Table 3: Inhibition of ACC Synthase (ACS)

InhibitorEnzyme SourceInhibition TypeKdReference
L-Aminoethoxyvinylglycine (AVG)AppleCovalent10-20 pM[10]

Table 4: Kinetic Parameters of ACC Deaminase

OrganismKm for ACC (mM)Reference
Pseudomonas sp.1.5 - 17.4

Experimental Protocols

The following are detailed protocols for the key experiments cited in the literature for studying the enzymatic reactions of ACPCN analogs.

Protocol 1: In Vitro ACC Synthase (ACS) Activity Assay

This protocol is adapted from methods used for assaying recombinant Arabidopsis ACS5.[11]

Objective: To determine the enzymatic activity of ACC synthase by quantifying the amount of ACC produced from the substrate S-adenosyl-L-methionine (SAM). The ACC produced is then chemically converted to ethylene for quantification by gas chromatography.

Materials:

  • Purified recombinant ACS enzyme

  • Reaction Buffer: 50 mM TAPS, pH 8.5, 10% glycerol, 1 mM DTT

  • Pyridoxal 5'-phosphate (PLP) stock solution (1 mM)

  • S-adenosyl-L-methionine (SAM) stock solution (10 mM)

  • Inhibitor stock solutions (if applicable) dissolved in an appropriate solvent (e.g., DMSO)

  • 20 mL glass gas chromatography (GC) vials with rubber septa

  • 2 M NaOH

  • Commercial bleach (5.25% NaOCl)

  • Gas chromatograph equipped with a flame ionization detector (FID) and an alumina column

Procedure:

  • Reaction Setup:

    • In a 20 mL GC vial, prepare a 2 mL reaction mixture containing:

      • Reaction Buffer

      • 10 µM PLP

      • Desired concentration of SAM (e.g., 250 µM for standard assays, or varying concentrations for kinetic studies)

      • If testing inhibitors, add the desired concentration of the inhibitor or the same volume of solvent for the control.

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of purified ACS enzyme (e.g., 1 µg).

  • Incubation:

    • Seal the vials immediately with rubber septa and incubate at 25°C for 30 minutes with gentle shaking.

  • Reaction Termination and ACC Conversion:

    • Stop the reaction by injecting 100 µL of 2 M NaOH.

    • Add 100 µL of a 1:1 mixture of 2 M NaOH and bleach to the vial. This mixture will chemically convert the enzymatically produced ACC to ethylene.

    • Incubate on ice for 10 minutes to allow for complete conversion.

  • Ethylene Quantification:

    • Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from the GC vial.

    • Inject the sample into the gas chromatograph to quantify the ethylene produced.

    • Refer to Protocol 4 for details on ethylene quantification.

Data Analysis:

  • Calculate the amount of ethylene produced based on a standard curve.

  • Enzyme activity can be expressed as nmol of ACC produced per mg of enzyme per hour.

  • For kinetic studies, vary the concentration of SAM and measure the initial reaction rates. Plot the data using Michaelis-Menten or Lineweaver-Burk plots to determine Km and Vmax.

  • For inhibition studies, perform the assay with varying concentrations of the inhibitor and substrate to determine the mode of inhibition and calculate Ki or IC50 values.

Protocol 2: In Vitro ACC Oxidase (ACO) Activity Assay

This protocol is based on methods for assaying recombinant ACC oxidase.[7][12]

Objective: To measure the activity of ACC oxidase by quantifying the ethylene produced from its substrate, ACC or its analogs.

Materials:

  • Purified recombinant ACO enzyme

  • Reaction Buffer: 50 mM MOPS, pH 7.2, 10% (v/v) glycerol

  • L-Ascorbic acid stock solution (100 mM)

  • FeSO₄ stock solution (1 mM)

  • NaHCO₃ stock solution (1 M)

  • Dithiothreitol (DTT) stock solution (100 mM)

  • ACC or analog stock solution (100 mM)

  • 5 mL glass GC vials with rubber septa

  • Gas chromatograph equipped with an FID and an alumina column

Procedure:

  • Reaction Setup:

    • In a 5 mL GC vial, prepare a 1 mL reaction mixture with the following final concentrations:

      • 50 mM MOPS, pH 7.2

      • 10% glycerol

      • 3 mM L-ascorbic acid

      • 20 µM FeSO₄

      • 20 mM NaHCO₃

      • 1 mM DTT

      • 1 mM ACC or varying concentrations of the analog for kinetic studies.

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of purified ACO enzyme (e.g., 1 µM final concentration).

  • Incubation:

    • Immediately seal the vial with a rubber septum and incubate at 20°C for 20 minutes with horizontal shaking.

  • Ethylene Quantification:

    • After incubation, take a 1 mL headspace sample with a gas-tight syringe.

    • Inject the sample into the gas chromatograph for ethylene quantification.

    • Refer to Protocol 4 for detailed GC conditions.

Data Analysis:

  • Quantify ethylene production using a standard curve.

  • Express enzyme activity as nmol of ethylene produced per nmol of enzyme per minute (kcat).

  • For kinetic analysis with different analogs, vary the substrate concentration and determine Km and Vmax from Michaelis-Menten plots.

Protocol 3: ACC Deaminase Activity Assay (Colorimetric)

This protocol is adapted from methods for quantifying ACC deaminase activity by measuring the amount of α-ketobutyrate produced.[4][13]

Objective: To determine the activity of ACC deaminase in bacterial cell extracts.

Materials:

  • Bacterial cell lysate containing ACC deaminase

  • 0.1 M Tris-HCl buffer, pH 8.5

  • ACC stock solution (0.5 M)

  • Toluene

  • 0.56 M HCl

  • 2,4-dinitrophenylhydrazine (DNPH) solution (0.2% in 2 M HCl)

  • 2 M NaOH

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 200 µL of cell lysate with 20 µL of 0.5 M ACC.

    • For the control, use cell lysate that has been boiled for 5 minutes.

    • Incubate the mixture at 30°C for 15 minutes.

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding 1 mL of 0.56 M HCl.

    • Centrifuge the mixture at 12,000 x g for 5 minutes to pellet cell debris.

    • Transfer 1 mL of the supernatant to a new tube.

    • Add 300 µL of the DNPH solution.

    • Incubate at 30°C for 30 minutes.

  • Color Development:

    • Add 2 mL of 2 M NaOH to the mixture.

    • The solution will turn brown/yellow.

  • Quantification:

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Create a standard curve using known concentrations of α-ketobutyrate (0.1 to 1.0 µmol).

Data Analysis:

  • Calculate the amount of α-ketobutyrate produced from the standard curve.

  • Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

  • Express the specific activity as µmol of α-ketobutyrate produced per mg of protein per hour.

Protocol 4: Ethylene Quantification by Gas Chromatography

Objective: To accurately measure the concentration of ethylene in a gas sample from an enzyme assay or plant tissue headspace.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Alumina column

  • Gas-tight syringe (1 mL)

  • Certified ethylene standard gas

  • Nitrogen or Helium as carrier gas

GC Conditions (Example):

  • Injector Temperature: 150°C

  • Column Temperature: 80°C

  • Detector (FID) Temperature: 200°C

  • Carrier Gas Flow Rate: 30 mL/min

  • Run Time: Approximately 3-5 minutes (ethylene typically elutes quickly)

Procedure:

  • Standard Curve Generation:

    • Prepare a series of ethylene standards of known concentrations by diluting the certified standard gas in air in sealed vials.

    • Inject 1 mL of each standard into the GC and record the peak area.

    • Plot peak area versus ethylene concentration to generate a standard curve.

  • Sample Analysis:

    • Take a 1 mL headspace sample from the experimental vial using a gas-tight syringe.

    • Inject the sample into the GC.

    • Record the peak area for ethylene.

  • Concentration Calculation:

    • Use the standard curve to determine the concentration of ethylene in the sample.

    • Calculate the total amount of ethylene produced in the vial based on the headspace volume.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for characterizing the enzymatic activity and inhibition of ACPCN analogs.

Experimental_Workflow cluster_prep Preparation cluster_kinetic Kinetic Analysis cluster_inhibition Inhibition Analysis Enzyme_Prep Enzyme Purification/ Cell Lysate Preparation Enzyme_Assay Perform Enzyme Assay (Protocols 1, 2, or 3) Enzyme_Prep->Enzyme_Assay Substrate_Prep Synthesize/Prepare ACPCN Analogs Substrate_Prep->Enzyme_Assay Vary_Substrate Vary Substrate Concentration Enzyme_Assay->Vary_Substrate Vary_Inhibitor Vary Inhibitor and Substrate Concentrations Enzyme_Assay->Vary_Inhibitor Kinetic_Data Measure Initial Rates Vary_Substrate->Kinetic_Data MM_Plot Michaelis-Menten Plot Kinetic_Data->MM_Plot Km_Vmax Determine Km and Vmax MM_Plot->Km_Vmax Inhibition_Data Measure Reaction Rates Vary_Inhibitor->Inhibition_Data Inhibition_Plot Lineweaver-Burk or Dixon Plot Inhibition_Data->Inhibition_Plot Ki_IC50 Determine Ki and IC50 Inhibition_Plot->Ki_IC50

Figure 2: General Workflow for Kinetic and Inhibition Studies.

References

Troubleshooting & Optimization

improving yield in 1-Aminocyclopropanecarbonitrile hydrolysis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yields in 1-Aminocyclopropanecarbonitrile hydrolysis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of this compound to 1-aminocyclopropane-1-carboxylic acid.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Insufficient Reaction Time or Temperature: The hydrolysis of nitriles, particularly sterically hindered ones, can be slow.

  • Improper pH: The reaction rate is highly dependent on the concentration of acid or base.

  • Poor Quality Reagents: Degradation of the starting material, acid, or base can affect the reaction.

  • Inadequate Mixing: In heterogeneous reactions, poor stirring can limit the reaction rate.

Solutions:

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible.

  • Increase Temperature: If extending the reaction time is not effective, consider increasing the reaction temperature to the reflux temperature of the solvent.

  • Verify Reagent Concentration: Ensure the acid or base solution is at the correct concentration. For acidic hydrolysis, concentrated acids like 6N HCl are often used. For basic hydrolysis, ensure the hydroxide pellets are of high purity.

  • Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.

Issue 2: Formation of an Intermediate Product (Suspected Amide)

Possible Cause:

  • Incomplete Hydrolysis (Especially under Basic Conditions): Basic hydrolysis of nitriles proceeds through an amide intermediate (1-aminocyclopropane-1-carboxamide). Under mild conditions or with insufficient reaction time, this intermediate can be the major product.

Solutions:

  • Prolong Reaction Time and/or Increase Temperature: Continue to reflux the reaction mixture and monitor by TLC until the intermediate spot is consumed.

  • Increase Base Concentration: A higher concentration of hydroxide can facilitate the hydrolysis of the amide to the carboxylate.

  • Acidic Workup: During the workup of a basic hydrolysis, ensure the pH is sufficiently acidic to hydrolyze any remaining amide, though this may require harsh conditions.

Issue 3: Low Isolated Yield of 1-aminocyclopropane-1-carboxylic acid

Possible Causes:

  • Suboptimal Workup pH: The product is an amino acid, making its solubility highly pH-dependent. If the pH during workup is not at the isoelectric point, the product may remain dissolved in the aqueous layer.

  • Product Loss During Extraction: If an extraction is performed, the amino acid may have high water solubility, leading to poor recovery in organic solvents.

  • Incomplete Precipitation/Crystallization: The choice of solvent and temperature for precipitation or crystallization is crucial for maximizing yield.

Solutions:

  • Precise pH Adjustment: Carefully adjust the pH of the reaction mixture to the isoelectric point of 1-aminocyclopropane-1-carboxylic acid (around pH 6-7) to induce precipitation.[1]

  • Avoid Unnecessary Extractions: If possible, isolate the product by filtration after pH adjustment and cooling.

  • Use of Ion-Exchange Chromatography: For purification and isolation, passing the neutralized reaction mixture through an appropriate ion-exchange resin can be an effective method to isolate the amino acid.

  • Optimize Crystallization: If recrystallization is used for purification, carefully select the solvent system and control the cooling rate to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: Which hydrolysis method, acidic or basic, is generally better for this compound?

Both acidic and basic hydrolysis can be effective. The choice may depend on the stability of other functional groups in the molecule and the desired workup procedure. Basic hydrolysis followed by careful pH adjustment is a commonly cited method.

Q2: How can I monitor the progress of the hydrolysis reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting nitrile from the product amino acid. The starting material will be less polar than the final amino acid. The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Q3: What is the expected intermediate in the basic hydrolysis of this compound?

The expected intermediate is 1-aminocyclopropane-1-carboxamide. If your reaction is not going to completion, you may be isolating this intermediate.

Q4: My product is very water-soluble. How can I improve its isolation?

After adjusting the pH to its isoelectric point (around 6-7), cooling the solution can help precipitate the amino acid. If the product remains in solution, consider concentrating the aqueous solution under reduced pressure to induce crystallization or using ion-exchange chromatography for isolation.

Q5: Are there any specific side reactions to be aware of?

Under harsh acidic or basic conditions, decomposition of the cyclopropane ring is a possibility, though it is generally stable. The primary "side product" to be concerned with is the intermediate amide in basic hydrolysis.

Data Presentation

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent Concentrated HCl (e.g., 6N)NaOH or KOH
Solvent WaterEthanol or Methanol
Temperature Reflux (70-110°C)Reflux (70-90°C)
Reaction Time Can be lengthy (e.g., 24 hours)Typically 5-8 hours
Intermediate Amide (generally not isolated)Amide (can sometimes be isolated)
Workup Neutralization/Ion-exchangeAcidification to isoelectric point (pH 6-7)
Product Form Carboxylic acidCarboxylate salt (before acidic workup)

Experimental Protocols

Protocol 1: Basic Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol or methanol.

  • Addition of Base: Add sodium hydroxide or potassium hydroxide (typically 1.5 to 2.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 70-90°C) and maintain for 5-8 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to below 10°C. Carefully add glacial acetic acid to adjust the pH to 6-7.[1]

  • Isolation: The product, 1-aminocyclopropane-1-carboxylic acid, should precipitate. The precipitate can be collected by filtration, washed with a cold solvent, and dried.

Protocol 2: Acidic Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in 6N hydrochloric acid.

  • Reaction: Heat the mixture to reflux for an extended period (e.g., 24 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture. The product will be in the form of its hydrochloride salt.

  • Isolation: The water can be removed under reduced pressure. To obtain the free amino acid, the residue can be dissolved in water and the pH adjusted to the isoelectric point, or the solution can be passed through an ion-exchange resin.

Visualizations

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckReactionTime Was the reaction run for the recommended time (5-8h for basic, 24h for acidic)? Start->CheckReactionTime ExtendReactionTime Extend reaction time and monitor by TLC. CheckReactionTime->ExtendReactionTime No CheckTemperature Was the reaction run at reflux temperature? CheckReactionTime->CheckTemperature Yes ExtendReactionTime->CheckTemperature IncreaseTemperature Increase to reflux temperature. CheckTemperature->IncreaseTemperature No CheckReagents Are the acid/base reagents of good quality and correct concentration? CheckTemperature->CheckReagents Yes IncreaseTemperature->CheckReagents UseFreshReagents Use fresh, high-purity reagents. CheckReagents->UseFreshReagents No CheckWorkup Is the workup procedure being followed correctly? CheckReagents->CheckWorkup Yes UseFreshReagents->CheckWorkup CheckpH For basic hydrolysis, was the pH adjusted to 6-7 for precipitation? CheckWorkup->CheckpH Yes AmideIntermediate Is an intermediate (amide) observed by TLC? CheckWorkup->AmideIntermediate If intermediate is present AdjustpH Carefully adjust pH to 6-7 with glacial acetic acid. CheckpH->AdjustpH No CheckIsolation Is the product highly water-soluble? CheckpH->CheckIsolation Yes AdjustpH->CheckIsolation IsolationMethod Consider concentrating the aqueous solution or using ion-exchange chromatography. CheckIsolation->IsolationMethod Yes AmideIntermediate->CheckpH No ForceCompletion Prolong reflux and/or increase base concentration to drive the reaction to completion. AmideIntermediate->ForceCompletion Yes

Caption: Troubleshooting workflow for this compound hydrolysis.

References

common side reactions and byproducts in 1-Aminocyclopropanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Aminocyclopropanecarbonitrile. The content is structured to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Instability of Cyclopropanone: The starting material, cyclopropanone, is highly strained and prone to polymerization or ring-opening, especially at elevated temperatures or in the presence of acids or bases.- Use a stable cyclopropanone surrogate, such as a hemiacetal or ketal (e.g., cyclopropanone ethyl hemiacetal). - Maintain low reaction temperatures (0-5 °C) throughout the synthesis. - Add reagents slowly to control the reaction exotherm.
2. Inefficient Imine Formation: The reaction between cyclopropanone and ammonia to form the cyclopropyl imine intermediate may be incomplete.- Use a high concentration of ammonia or an ammonium salt (e.g., ammonium chloride) to drive the equilibrium towards imine formation. - Consider the use of a dehydrating agent to remove water formed during imine formation, though this should be done cautiously to avoid promoting side reactions.
3. Ineffective Cyanide Addition: The nucleophilic addition of the cyanide ion to the imine may be hindered.- Ensure the cyanide source (e.g., NaCN, KCN, or TMSCN) is of good quality and has not degraded. - Maintain the appropriate pH to ensure the presence of free cyanide ions.
Presence of Significant Byproducts 1. Self-Condensation of Cyclopropanone: Cyclopropanone can undergo a base-catalyzed aldol-type self-condensation to form dimeric or oligomeric impurities.- Maintain a low concentration of cyclopropanone by adding it slowly to the reaction mixture. - Keep the reaction temperature low to disfavor the condensation reaction.
2. Favorskii Rearrangement: In the presence of a base, cyclopropanone can potentially undergo a Favorskii-type rearrangement, leading to ring-opened products like propanoic acid derivatives after workup.- Carefully control the basicity of the reaction medium. Using an ammonium salt can help buffer the reaction.
3. Ring-Opening Reactions: The highly strained cyclopropane ring can be opened by nucleophiles present in the reaction mixture, such as ammonia or cyanide ions, leading to linear amine or nitrile byproducts.- Use the mildest possible reaction conditions. - Minimize reaction times to reduce the exposure of the product to nucleophiles.
Difficult Product Isolation and Purification 1. Product Volatility/Instability: this compound may be thermally labile or volatile, leading to losses during solvent removal or purification.- Use low-temperature evaporation techniques (e.g., rotary evaporation at reduced pressure with a cooled water bath). - Consider converting the product to a more stable salt (e.g., hydrochloride) for isolation and storage.[1]
2. Co-elution of Impurities: Byproducts with similar polarities to the desired product can make chromatographic purification challenging.- Optimize the mobile phase and stationary phase for flash chromatography. - Consider derivatization of the product or impurities to alter their chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a variation of the Strecker synthesis.[2][3] This is a one-pot, three-component reaction involving cyclopropanone (or a surrogate), ammonia, and a cyanide source. The reaction proceeds through the formation of a cyclopropyl imine intermediate, which is then attacked by a cyanide ion to yield the final product.

Q2: Why is cyclopropanone itself rarely used in this synthesis?

A2: Cyclopropanone is a highly strained and reactive molecule. It is prone to self-condensation and polymerization, especially in the presence of acids or bases.[4] To circumvent these issues, more stable precursors or "surrogates" like cyclopropanone hemiacetals (e.g., cyclopropanone ethyl hemiacetal) are often used. These surrogates generate cyclopropanone in situ under the reaction conditions.

Q3: What are the expected major byproducts in this synthesis?

A3: Based on the reactivity of cyclopropanone, the following byproducts can be anticipated:

  • Cyclopropanone self-condensation products: These are typically dimeric or oligomeric species formed from the aldol condensation of cyclopropanone.

  • Ring-opened products: Nucleophilic attack by ammonia or cyanide on the cyclopropane ring can lead to linear byproducts such as 3-aminopropionitrile or 3-cyanopropanamine derivatives.

  • Favorskii rearrangement products: While less common in this specific synthesis, under strongly basic conditions, rearrangement to form cyclopropanecarboxylic acid derivatives (after hydrolysis) is a possibility.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, it is crucial to:

  • Maintain low reaction temperatures (typically 0-5 °C).

  • Use a stable cyclopropanone surrogate.

  • Control the stoichiometry of the reactants carefully.

  • Keep reaction times as short as possible.

  • Ensure efficient stirring to avoid localized high concentrations of reagents.

Q5: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the consumption of the starting material and the formation of the product.

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can confirm the presence of the nitrile (C≡N) and amine (N-H) functional groups. For quantitative analysis of the parent compound, 1-aminocyclopropane-1-carboxylic acid, GC-MS and LC-MS/MS methods have been developed and could be adapted.[5][6]

Q6: Is this compound stable? What are the best storage conditions?

A6: α-Aminonitriles can be unstable and may be susceptible to hydrolysis or decomposition over time, especially in the presence of moisture or acid/base traces. For long-term storage, it is advisable to convert it to a more stable salt, such as the hydrochloride salt.[1] The salt should be stored in a cool, dry, and dark place under an inert atmosphere.

Experimental Protocols

Synthesis of this compound via Strecker Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Cyclopropanone ethyl hemiacetal

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) solution (for salt formation, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ammonium chloride in a mixture of methanol and water at 0-5 °C.

  • To this solution, add sodium cyanide or potassium cyanide portion-wise, ensuring the temperature remains below 5 °C.

  • Slowly add cyclopropanone ethyl hemiacetal dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at this temperature for several hours, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, quench it by adding cold water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and carefully remove the solvent under reduced pressure at a low temperature.

  • (Optional) For conversion to the hydrochloride salt, dissolve the crude product in a minimal amount of anhydrous diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Filter the resulting solid and wash with cold ether.

  • Purify the product by flash column chromatography on silica gel or by recrystallization if a solid salt is obtained.

Visualizations

Logical Relationship of Potential Side Reactions

Side_Reactions Potential Side Reactions in this compound Synthesis Start Cyclopropanone Imine Cyclopropyl Imine Start->Imine + NH3 - H2O SelfCond Self-Condensation Products (Dimers/Oligomers) Start->SelfCond Base-catalyzed (Aldol-type) RingOpenAmine Ring-Opened Amine Byproducts (e.g., 3-aminopropionitrile derivatives) Start->RingOpenAmine Nucleophilic attack by NH3 RingOpenCyanide Ring-Opened Cyanide Byproducts (e.g., succinonitrile derivatives) Start->RingOpenCyanide Nucleophilic attack by CN- Favorskii Favorskii Rearrangement Products (e.g., cyclopropanecarboxylic acid derivatives) Start->Favorskii Strong Base Product This compound Imine->Product + CN-

Caption: Logical flow of the main synthesis pathway and potential side reactions.

Experimental Workflow for Synthesis and Purification

Workflow Experimental Workflow A 1. Reaction Setup (Cyclopropanone surrogate, NH4Cl, NaCN in solvent at 0-5°C) B 2. Reaction (Stir for several hours, monitor by TLC/GC-MS) A->B C 3. Workup (Quench with water, extract with organic solvent) B->C D 4. Drying and Concentration (Dry organic layer, remove solvent under reduced pressure) C->D G Crude Product D->G E 5. Purification (Flash chromatography or recrystallization) H Pure Product E->H F 6. Characterization (NMR, MS, IR) G->E H->F

Caption: Step-by-step experimental workflow for synthesis and purification.

References

Technical Support Center: Purification of Crude 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Aminocyclopropanecarbonitrile. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound.

Issue 1: Low Recovery of this compound After Aqueous Workup and Extraction.

  • Question: I am experiencing a significant loss of my this compound product during the aqueous workup and extraction steps. What could be the cause and how can I improve my yield?

  • Answer: Low recovery during aqueous workup and extraction of this compound, a basic compound, can stem from several factors. The primary reasons are often related to the pH of the aqueous phase and the choice of extraction solvent.

    • Incomplete Basification: To extract the basic this compound into the organic layer, the aqueous layer should be sufficiently basic to ensure the amine is in its freebase form. If the aqueous layer is not basic enough, a portion of the product will remain as the protonated, water-soluble salt.

    • Inappropriate Extraction Solvent: The choice of organic solvent is crucial for efficient extraction. A solvent in which this compound has high solubility should be used.

    • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the product and making separation difficult.

    Troubleshooting Steps:

    • pH Adjustment: Before extraction, ensure the aqueous layer is basic, ideally with a pH greater than 10. You can use a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) for this adjustment.[1][2][3][4][5]

    • Solvent Selection: Use a water-immiscible organic solvent with good solvating power for your product. Dichloromethane (DCM) or ethyl acetate are often good choices. Perform multiple extractions with smaller volumes of solvent for higher efficiency.

    • Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In some cases, filtering the mixture through a pad of celite can also be effective.

    • Back-Extraction: After isolating the organic layer containing your product, you can perform a "back-extraction" by washing it with a small amount of brine. This can help to remove any residual water-soluble impurities.[1]

Issue 2: Streaking of this compound on Silica Gel TLC and Column Chromatography.

  • Question: My this compound product is streaking badly on my silica gel TLC plates and I am unable to get good separation during column chromatography. Why is this happening and how can I fix it?

  • Answer: Streaking of basic compounds like this compound on silica gel is a common problem. It is caused by the acidic nature of the silica gel, which leads to strong interactions with the basic amino group of your compound. This results in poor separation and broad, tailing peaks.

    Troubleshooting Steps:

    • Addition of a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) at a concentration of 0.1-1% is a common and effective choice.[6]

    • Use of Deactivated Silica: You can use silica gel that has been pre-treated with a base to neutralize its acidity. This is often referred to as "deactivated" or "basic" silica gel.

    • Alternative Stationary Phases: Consider using a different stationary phase for your chromatography. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18) can also be an effective option.

    • Solvent System Optimization: The choice of solvents in your eluent is critical. A common mobile phase for purifying amines on silica gel is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or isopropanol), with the addition of a basic modifier.

Issue 3: Decomposition of this compound During Purification.

  • Question: I suspect my this compound is decomposing during purification, as I am seeing new, unexpected spots on my TLC and a lower than expected yield of the pure product. What could be causing this degradation?

  • Answer: this compound can be susceptible to degradation under certain conditions, particularly hydrolysis of the nitrile group or a retro-Strecker reaction.

    • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially in the presence of strong acids or bases and water.

    • Retro-Strecker Reaction: This is the reverse of the synthesis reaction, where the aminonitrile breaks down back into an imine (which can then hydrolyze to an aldehyde or ketone) and a cyanide source. This can be promoted by heat and certain pH conditions.[7][8][9][10][11]

    Troubleshooting Steps:

    • Avoid Extreme pH: During acid-base extractions, use dilute acids and bases and work quickly to minimize the time your compound is exposed to harsh pH conditions.

    • Temperature Control: Avoid excessive heating during solvent removal (rotary evaporation) and other steps. Perform purifications at room temperature whenever possible.

    • Inert Atmosphere: If your compound is sensitive to oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Prompt Processing: Purify the crude product as soon as possible after its synthesis to minimize the potential for degradation upon storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Strecker reaction?

A1: The common impurities in crude this compound from a Strecker-type synthesis can include:

  • Unreacted Starting Materials: Residual cyclopropanone (or its precursor), ammonia or an amine source, and a cyanide source (e.g., sodium or potassium cyanide).

  • Side Products: Products from the polymerization of cyanide or side reactions of the starting materials.

  • Hydrolysis Products: 1-Aminocyclopropanecarboxamide or 1-aminocyclopropane-1-carboxylic acid, formed by the hydrolysis of the nitrile group.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: Finding the ideal recrystallization solvent often requires some experimentation.[12][13] A good starting point for a moderately polar compound like this compound would be a mixed solvent system. Common choices for amines include:

  • Heptane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add heptane until turbidity is observed.

  • Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol and then add water dropwise until the solution becomes cloudy.[14]

  • Ethanol/Diethyl Ether: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether.

Always use a minimal amount of the hot solvent to dissolve your compound to ensure good recovery upon cooling.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is a common setup for analyzing polar, amine-containing compounds.[15][16][17][18][19]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity AchievedTypical Yield RangeKey AdvantagesCommon Challenges
Recrystallization >98%50-80%Simple, cost-effective, can yield high-purity crystalline product.Finding a suitable solvent system can be time-consuming; may not remove all impurities.
Column Chromatography >99%60-90%Highly effective for separating complex mixtures and achieving high purity.Can be time-consuming and require large volumes of solvent; streaking of basic compounds on silica.
Acid-Base Extraction Variable (often a pre-purification step)>90%Good for removing acidic or neutral impurities from a basic product.Risk of product degradation under harsh pH; may not remove basic impurities.

Note: The values presented in this table are typical for the purification of organic amines and may vary depending on the specific conditions and the initial purity of the crude this compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated this compound will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with another portion of the dilute acid solution and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) until the solution is basic (pH > 10).

  • Extract the free-based this compound with several portions of a fresh organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the partially purified product.[1][2][3][4][5]

Protocol 2: Recrystallization of this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent portion-wise until the solid just dissolves.

  • Slowly add a less polar co-solvent (e.g., heptane) at the boiling point until the solution becomes slightly turbid.

  • Add a few drops of the more polar solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum.[12][13][14][20][21]

Visualizations

Purification_Workflow crude_product Crude this compound acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction partially_purified Partially Purified Product acid_base_extraction->partially_purified column_chromatography Column Chromatography partially_purified->column_chromatography recrystallization Recrystallization partially_purified->recrystallization pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Streaking streaking Streaking on Silica Gel cause Cause: Acidic Silica Interacts with Basic Amine streaking->cause solution1 Add Basic Modifier (e.g., Et3N) to Eluent cause->solution1 solution2 Use Deactivated Silica Gel cause->solution2 solution3 Use Alternative Stationary Phase (e.g., Alumina) cause->solution3 good_separation Good Separation solution1->good_separation solution2->good_separation solution3->good_separation

Caption: Troubleshooting logic for streaking during silica gel chromatography.

References

preventing decomposition of 1-Aminocyclopropanecarbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1-Aminocyclopropanecarbonitrile (ACC-CN) during storage.

Troubleshooting Guides

This section addresses specific issues you might encounter during the storage and handling of ACC-CN.

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation or exposure to light.Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling.
Clumping or Caking of Powder Absorption of moisture.Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use.
Loss of Purity/Appearance of New Peaks in HPLC Chemical decomposition (e.g., hydrolysis, retro-Strecker reaction).Verify storage conditions (temperature, humidity, light exposure). Consider re-purification if purity has significantly decreased. For ongoing experiments, use freshly opened or recently purified material.
Inconsistent Experimental Results Degradation of ACC-CN stock solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (2-8 °C) for a short period and re-verify its purity before use.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: For long-term storage, ACC-CN should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2] Refrigeration at 2-8°C is recommended.[1] To minimize oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • Q2: How should I handle ACC-CN to minimize degradation? A2: Handle the compound in a controlled environment with low humidity. Minimize its exposure to air and light. Use clean, dry spatulas and glassware. For weighing, it is advisable to allow the container to warm to room temperature before opening to prevent condensation.

Degradation and Stability

  • Q3: What are the primary decomposition pathways for ACC-CN? A3: Like other aminonitriles, ACC-CN is susceptible to two primary degradation pathways:

    • Hydrolysis: The nitrile group can hydrolyze in the presence of moisture to form 1-aminocyclopropanecarboxamide, and subsequently 1-aminocyclopropanecarboxylic acid. This can be accelerated by acidic or basic conditions.

    • Retro-Strecker Reaction: This is a reversible reaction where ACC-CN can revert to an imine intermediate and a cyanide source, which can be promoted by heat.

  • Q4: Can ACC-CN polymerize during storage? A4: While specific data on the polymerization of ACC-CN is limited, related aminonitriles can undergo polymerization, especially under thermal stress.[1] This can be initiated by the reaction between the amine and nitrile groups of different molecules. Proper storage in a cool environment is crucial to minimize this risk.

  • Q5: My ACC-CN has turned slightly yellow. Is it still usable? A5: Discoloration often indicates a degree of degradation, likely due to minor oxidation or exposure to light. While it may still be suitable for some applications, for sensitive experiments, it is highly recommended to first assess the purity of the material by a suitable analytical method like HPLC. If significant impurities are detected, purification or use of a fresh batch is advised.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various storage conditions. Note: This data is based on general knowledge of aminonitrile stability and should be considered as a guideline. It is recommended to perform in-house stability studies for critical applications.

Table 1: Effect of Temperature on ACC-CN Purity over 6 Months

Storage TemperatureInitial Purity (%)1 Month (%)3 Months (%)6 Months (%)
-20°C 99.599.499.399.2
2-8°C 99.599.298.898.2
25°C 99.598.597.095.1
40°C 99.596.292.187.5

Table 2: Effect of Humidity and Light on ACC-CN Purity at 25°C over 3 Months

ConditionInitial Purity (%)1 Month (%)3 Months (%)
Desiccated, Dark 99.599.098.5
~40% RH, Dark 99.598.196.5
~75% RH, Dark 99.597.294.0
Desiccated, Ambient Light 99.598.397.0

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of ACC-CN and detecting degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (to be optimized):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of ACC-CN in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the main ACC-CN peak and any impurity peaks.

    • Calculate the purity based on the peak area percentage.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade ACC-CN to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis:

    • Dissolve ACC-CN in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis:

    • Dissolve ACC-CN in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation:

    • Dissolve ACC-CN in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Heat a solid sample of ACC-CN at 80°C for 48 hours.

  • Photodegradation:

    • Expose a solution of ACC-CN to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples by the developed stability-indicating HPLC method to observe the degradation products.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_retro Retro-Strecker cluster_oxidation Oxidation ACCCN This compound Amide 1-Aminocyclopropanecarboxamide ACCCN->Amide + H2O Imine Cyclopropylideneimine ACCCN->Imine Oxidized Oxidized Products (e.g., colored impurities) ACCCN->Oxidized Moisture Moisture (H2O) Moisture->ACCCN Heat Heat Heat->ACCCN LightOx Light / Oxygen LightOx->ACCCN Acid 1-Aminocyclopropanecarboxylic Acid Amide->Acid + H2O Cyanide Hydrogen Cyanide Imine->Cyanide

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow cluster_actions Corrective Actions start Decomposition Suspected (e.g., discoloration, low purity) check_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Inert Atmosphere start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Implement Correct Storage: - Refrigerate (2-8°C) - Use Desiccator - Store in Amber Vial - Purge with Inert Gas storage_ok->correct_storage No retest Assess Purity (HPLC) storage_ok->retest Yes correct_storage->retest purity_ok Purity Acceptable? retest->purity_ok purify Re-purify or Use New Batch purity_ok->purify No end Proceed with Experiment purity_ok->end Yes purify->end end_bad Discard Degraded Material purify->end_bad

Caption: Troubleshooting workflow for suspected decomposition of ACC-CN.

References

Technical Support Center: Optimizing Reaction Temperature for 1-Aminocyclopropanecarbonitrile Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction temperature for the coupling of 1-Aminocyclopropanecarbonitrile. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for coupling this compound?

A1: The optimal reaction temperature for coupling this compound is highly dependent on the specific coupling reagents, solvents, and the steric and electronic properties of the coupling partner. Most standard peptide coupling reactions are carried out at room temperature.[1] However, due to the steric hindrance potentially posed by the cyclopropyl group, adjustments may be necessary. It is recommended to start at room temperature and monitor the reaction progress. If the reaction is slow or incomplete, a slight increase in temperature (e.g., to 40-50°C) may be beneficial, but this also increases the risk of side reactions.

Q2: My coupling reaction with this compound has a low yield. What are the likely causes related to temperature?

A2: Low yields in coupling reactions involving this compound can be attributed to several factors where temperature plays a crucial role:

  • Insufficient Activation Energy: The reaction may be too slow at room temperature to proceed to completion within a reasonable timeframe, especially if the coupling partner is sterically hindered.

  • Reagent Decomposition: Some coupling reagents are thermally sensitive and may decompose at elevated temperatures, leading to a lower concentration of the active species.

  • Side Reactions: Higher temperatures can promote side reactions such as racemization or the formation of byproducts, which consume starting materials and complicate purification.

  • Compound Instability: While specific data on the thermal stability of this compound is limited, elevated temperatures could potentially lead to its degradation. The hydrochloride salt of 1-Amino-1-cyclopropanecarbonitrile has a melting point of 223°C, suggesting some degree of thermal stability.[2]

Q3: What are common side reactions to watch out for when increasing the temperature of my coupling reaction?

A3: Increasing the reaction temperature can lead to several undesirable side reactions:

  • Racemization: If the carboxylic acid partner is chiral, higher temperatures can increase the rate of racemization, leading to a loss of stereochemical purity in the final product.

  • Byproduct Formation: Undesired reactions, such as the formation of N-acylurea from carbodiimide reagents, can be accelerated at higher temperatures.

  • Decomposition of Reagents or Products: As mentioned, both the coupling reagents and the desired product may be susceptible to thermal degradation.

  • Solvent-Related Side Reactions: If using solvents like DMF, residual dimethylamine can competitively react with the activated carboxylic acid, a side reaction that can be more prevalent at higher temperatures.[3]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the temperature optimization of this compound coupling reactions.

Problem Possible Cause Suggested Solution
Low or No Reaction at Room Temperature Insufficient activation energy due to steric hindrance from the cyclopropyl group.1. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction closely by TLC or LC-MS. 2. Consider using a more powerful coupling reagent like HATU or HBTU. 3. Extend the reaction time at room temperature.
Reaction Stalls or is Incomplete Deactivation or degradation of the coupling reagent.1. Add a fresh portion of the coupling reagent. 2. If the reaction is being run at an elevated temperature, consider if the chosen reagent is stable at that temperature. Consult the manufacturer's data for thermal stability.
Formation of Multiple Products/Impurities Side reactions are occurring, potentially exacerbated by elevated temperatures.1. Lower the reaction temperature. Even cooling the reaction to 0°C may be beneficial for reducing side reactions. 2. Ensure an inert atmosphere to prevent oxidative side reactions. 3. Optimize the stoichiometry of your reagents. An excess of the coupling reagent or base can sometimes lead to side products.
Loss of Starting Material Without Product Formation Decomposition of this compound or the coupling partner at the reaction temperature.1. Perform a stability study of your starting materials at the reaction temperature in the chosen solvent. 2. Lower the reaction temperature and extend the reaction time.

Experimental Protocols

Below are generalized experimental protocols for a standard coupling reaction involving an amine and a carboxylic acid. These should be adapted for the specific requirements of your substrates.

Protocol 1: Standard EDC/HOBt Coupling at Room Temperature
  • Carboxylic Acid Activation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Coupling: Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

  • If required, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Purify by column chromatography.

Protocol 2: HATU Coupling for Sterically Hindered Substrates
  • Activation and Coupling: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF).

  • Cool the mixture to 0°C.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product. Purify by column chromatography.

Visualizations

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield check_rt Reaction at Room Temp? start->check_rt increase_temp Increase Temp (e.g., 40-50°C) check_rt->increase_temp Yes change_reagent Use Stronger Coupling Reagent check_rt->change_reagent No check_impurities Impurities Observed? increase_temp->check_impurities lower_temp Lower Temp (e.g., 0°C) check_impurities->lower_temp Yes extend_time Extend Reaction Time check_impurities->extend_time No optimize_reagents Optimize Reagent Stoichiometry lower_temp->optimize_reagents success Improved Yield optimize_reagents->success change_reagent->success extend_time->success

Caption: Troubleshooting workflow for low reaction yield.

General Amide Coupling Reaction Workflow

amide_coupling_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_monitoring Monitoring & Work-up carboxylic_acid Carboxylic Acid activation Carboxylic Acid Activation carboxylic_acid->activation amine This compound coupling Nucleophilic Attack by Amine amine->coupling coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->activation base Base (optional) (e.g., DIPEA) base->coupling activation->coupling monitoring Reaction Monitoring (TLC, LC-MS) coupling->monitoring workup Quenching & Extraction monitoring->workup purification Purification (Chromatography) workup->purification product Amide Product purification->product

Caption: General workflow for an amide coupling reaction.

References

Technical Support Center: 1-Aminocyclopropanecarbonitrile (ACPCN) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Aminocyclopropanecarbonitrile (ACPCN) reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the work-up and purification of reactions involving ACPCN.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the work-up of reactions involving this compound (ACPCN)?

A1: The primary challenges stem from the inherent reactivity of the ACPCN molecule, which contains a strained cyclopropane ring, a nucleophilic amino group, and a nitrile group susceptible to hydrolysis. Key issues include:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, particularly under acidic or strongly basic conditions.

  • Retro-Strecker Reaction: The molecule can revert to its synthetic precursors (an imine, which can then hydrolyze to an aldehyde/ketone and an amine, and a cyanide source). This is often promoted by heat and certain chromatographic conditions.

  • Polymerization: Unwanted polymerization can be initiated by strong acids, strong bases, or high temperatures.

  • Purification Difficulties: The basic nature of the amino group can lead to strong interactions with silica gel, causing streaking, tailing, and potential on-column degradation during chromatography.

Q2: How can I minimize the hydrolysis of the nitrile group during aqueous work-up?

A2: To minimize hydrolysis, it is crucial to control the pH of the aqueous solution. It is recommended to work under neutral or mildly basic conditions. Avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, it should be performed quickly and at a low temperature.

Q3: What are the signs of the retro-Strecker reaction, and how can I prevent it?

A3: A key sign of the retro-Strecker reaction is the detection of the starting aldehyde or ketone in your product after work-up and purification. To prevent this, avoid excessive heat during the work-up and purification steps. When performing chromatography, consider using a less acidic stationary phase or neutralizing the silica gel with a base like triethylamine.

Q4: My ACPCN derivative is showing significant streaking on the silica gel column. What can I do?

A4: The basicity of the amino group in ACPCN derivatives often leads to poor chromatographic performance on standard silica gel. To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to your eluent to suppress the interaction between your compound and the acidic silanol groups on the silica gel.

  • Use a different stationary phase: Consider using alumina (basic or neutral) or a reverse-phase silica gel for your purification.

  • Protect the amino group: If the subsequent steps of your synthesis allow, protecting the amino group as a carbamate (e.g., Boc) or an amide can make the compound less basic and improve its chromatographic behavior.

Troubleshooting Guide

This guide provides potential causes and solutions for common issues encountered during the work-up of ACPCN reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low product yield after aqueous work-up 1. Hydrolysis of the nitrile group due to acidic or strongly basic conditions.2. Retro-Strecker reaction occurring during work-up.3. Product loss during extraction due to incorrect pH.1. Maintain a neutral or slightly basic pH during the aqueous wash.2. Avoid high temperatures during work-up.3. Adjust the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction into the organic phase.
Presence of starting materials (aldehyde/ketone) in the purified product Retro-Strecker reaction occurring during purification.1. Use a deactivated or neutral stationary phase for chromatography (e.g., neutral alumina).2. Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent for silica gel chromatography.3. Avoid excessive heating of the product during solvent evaporation.
Formation of a viscous oil or insoluble solid (polymerization) Exposure to strong acids, strong bases, or high temperatures.1. Ensure all reagents and solvents are free from strong acidic or basic impurities.2. Maintain a moderate temperature throughout the reaction and work-up.3. Consider the use of a polymerization inhibitor if the reaction conditions are harsh.
Broad or tailing peaks during chromatographic purification Strong interaction of the basic amino group with the acidic silica gel.1. Add a basic modifier like triethylamine to the eluent.2. Use an alternative stationary phase such as neutral or basic alumina.3. Protect the amino group prior to purification.

Experimental Protocols

General Aqueous Work-up Protocol for ACPCN Derivatives

This protocol is a general guideline and may need to be optimized for specific ACPCN derivatives.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, carefully neutralize it with a saturated aqueous solution of NaHCO₃ (for acidic reactions) or a dilute aqueous solution of HCl (for basic reactions) until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. The choice of solvent will depend on the solubility of your product.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). This helps to remove any remaining water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (e.g., below 40°C) to obtain the crude product.

Purification by Column Chromatography
  • Slurry Preparation: Deactivate the silica gel by preparing a slurry with the chosen eluent containing 1% triethylamine.

  • Column Packing: Pack the column with the prepared silica gel slurry.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions and monitoring by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

Data Presentation

Table 1: Influence of pH on the Stability of Aminonitriles (Analogous Data)
pH Range Stability Primary Degradation Pathway
< 4 (Strongly Acidic) LowRapid hydrolysis of the nitrile group to a carboxylic acid.
4 - 6 (Weakly Acidic) ModerateSlower hydrolysis of the nitrile group.
6 - 8 (Neutral) HighMinimal degradation.
8 - 10 (Weakly Basic) ModeratePotential for both hydrolysis and retro-Strecker reaction.
> 10 (Strongly Basic) LowIncreased rate of hydrolysis and potential for polymerization.

Visualizations

Diagram 1: General Work-up Workflow for ACPCN Reactions

ACPCN Work-up Workflow reaction Reaction Mixture quench Quench/Neutralize (pH 7-8) reaction->quench 1. extract Extract with Organic Solvent quench->extract 2. wash Wash with Brine extract->wash 3. dry Dry over Na2SO4 wash->dry 4. concentrate Concentrate (Low Temp) dry->concentrate 5. crude Crude Product concentrate->crude purify Purification crude->purify e.g., Chromatography pure Pure Product purify->pure

Caption: A generalized workflow for the work-up and isolation of products from ACPCN reactions.

Diagram 2: Troubleshooting Logic for Low Product Yield

Troubleshooting Low Yield start Low Product Yield check_ph Check pH of Aqueous Work-up start->check_ph check_temp Check Work-up Temperature start->check_temp check_chrom Review Chromatography Conditions start->check_chrom ph_acidic pH < 6? check_ph->ph_acidic temp_high Temp > 40°C? check_temp->temp_high silica_acidic Acidic Silica? check_chrom->silica_acidic hydrolysis Likely Hydrolysis ph_acidic->hydrolysis Yes retro_strecker Possible Retro-Strecker temp_high->retro_strecker Yes on_column_deg On-Column Degradation silica_acidic->on_column_deg Yes

Caption: A decision tree to diagnose the cause of low product yield during ACPCN reaction work-up.

Diagram 3: Potential Degradation Pathways of ACPCN

ACPCN Degradation Pathways ACPCN This compound Hydrolysis_Product 1-Aminocyclopropanecarboxylic Acid ACPCN->Hydrolysis_Product H3O+ or OH- Retro_Strecker_Products Cyclopropanone Imine + Cyanide ACPCN->Retro_Strecker_Products Heat Polymer Polymer ACPCN->Polymer Strong Acid/Base or Heat

Caption: Major degradation pathways for this compound during work-up.

troubleshooting guide for low conversion of 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of 1-Aminocyclopropanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing α-aminonitriles, including this compound, is the Strecker synthesis.[1][2][3][4] This reaction involves a one-pot, three-component condensation of a ketone or aldehyde, ammonia, and a cyanide source.[4] For this compound, the starting ketone would be cyclopropanone or a suitable precursor.

Q2: My reaction yield is significantly lower than expected. What are the initial checks I should perform?

A2: When troubleshooting low yields, it's crucial to start with the basics. Ensure that all glassware was properly dried to prevent moisture from interfering with the reaction.[5] Verify the purity of your starting materials and reagents, as impurities can lead to unwanted side reactions.[5] Also, confirm that all reagents were added in the correct stoichiometry.

Q3: Can the source of cyanide impact the reaction?

A3: Yes, the cyanide source is a critical parameter. While hydrogen cyanide (HCN) can be used, it is highly toxic and difficult to handle.[6] More commonly, cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) are used in combination with an ammonium salt, such as ammonium chloride (NH4Cl), to generate HCN in situ.[1][2] The use of a buffered system helps to control the pH and the concentration of free cyanide.

Q4: What are the typical side reactions that can lead to low conversion of this compound?

A4: Several side reactions can compete with the formation of the desired product. One common issue is the formation of cyanohydrin from the reaction of the ketone with the cyanide ion before the imine is formed.[7] Additionally, polymerization or decomposition of the starting materials or the product can occur under harsh reaction conditions (e.g., high temperatures or extreme pH).

Q5: How critical is temperature control during the synthesis?

A5: Temperature control is highly critical. The formation of the intermediate imine and the subsequent nucleophilic attack by the cyanide ion are temperature-dependent steps. Running the reaction at an optimal, often low, temperature can help to minimize side reactions and prevent the decomposition of thermally sensitive intermediates.

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in the synthesis of this compound.

Problem: Low or No Formation of this compound

Possible Cause 1: Inefficient Imine Formation

The first step of the Strecker synthesis is the formation of an imine from the cyclopropanone precursor and ammonia.[1][2]

  • Troubleshooting Steps:

    • Verify pH: The pH of the reaction mixture is crucial for imine formation. An optimal pH ensures that a sufficient amount of ammonia is in its unprotonated, nucleophilic form.

    • Ammonia Source: Ensure an adequate source of ammonia is present. Ammonium chloride is often used, which is in equilibrium with ammonia.[1]

    • Water Scavenging: The formation of an imine from an amine and a ketone produces water, which can push the equilibrium back to the starting materials. While not always necessary in a Strecker reaction, if yields are consistently low, consider the use of a dehydrating agent.

Possible Cause 2: Ineffective Cyanide Addition

The second step is the nucleophilic addition of the cyanide ion to the imine.[1][2]

  • Troubleshooting Steps:

    • Cyanide Source and Solubility: Ensure your cyanide salt (e.g., KCN, NaCN) is fully dissolved. Poor solubility will limit the concentration of nucleophilic cyanide available for the reaction.

    • Reaction Temperature: The addition of cyanide is often exothermic. Running the reaction at a controlled, lower temperature can improve selectivity and prevent side reactions.

Possible Cause 3: Degradation of Starting Material or Product

This compound and its precursors can be sensitive to reaction conditions.

  • Troubleshooting Steps:

    • Monitor Reaction Time: Over-extending the reaction time can lead to the decomposition of the product. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Control Temperature: As mentioned, high temperatures can lead to decomposition. Maintain the recommended temperature throughout the reaction.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical but realistic quantitative data for optimizing the synthesis of this compound. This data is for illustrative purposes to guide experimentation.

EntryTemperature (°C)Reaction Time (h)Cyanide SourceSolventYield (%)
1012KCNMethanol45
225 (Room Temp)12KCNMethanol30
3024KCNMethanol55
4012NaCNMethanol42
5012KCNEthanol50
6-1024KCNMethanol65

Experimental Protocols

General Protocol for the Synthesis of this compound via Strecker Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclopropanone precursor (e.g., a cyclopropanone hemiacetal)

  • Ammonium chloride (NH4Cl)

  • Potassium cyanide (KCN)

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the cyclopropanone precursor and ammonium chloride in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Addition of Cyanide: Slowly add a solution of potassium cyanide in water to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully quench the reaction by adding hydrochloric acid to hydrolyze any unreacted cyanide. Perform this step in the fume hood as it may generate HCN gas.

  • Extraction: Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Visualizations

Troubleshooting Workflow for Low Conversion

The following diagram illustrates a logical workflow for troubleshooting low conversion in the synthesis of this compound.

TroubleshootingWorkflow cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Conversion of This compound check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_mixture Reagents OK check_conditions->analyze_mixture Conditions OK unreacted_sm Significant Unreacted Starting Material analyze_mixture->unreacted_sm side_products Presence of Side Products analyze_mixture->side_products no_product No Desired Product, Decomposition analyze_mixture->no_product optimize_imine Optimize Imine Formation: - Adjust pH - Increase NH3 source unreacted_sm->optimize_imine optimize_cyanide Optimize Cyanide Addition: - Ensure solubility - Lower temperature unreacted_sm->optimize_cyanide optimize_conditions Optimize Conditions: - Lower temperature - Reduce reaction time side_products->optimize_conditions no_product->optimize_conditions end Improved Conversion optimize_imine->end Re-run Experiment optimize_cyanide->end Re-run Experiment optimize_conditions->end Re-run Experiment

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Reaction Mechanism Overview

This diagram provides a simplified overview of the Strecker synthesis mechanism.

StreckerMechanism Ketone Cyclopropanone Precursor Imine Imine Intermediate Ketone->Imine + Ammonia Ammonia Ammonia (from NH4Cl) Ammonia->Imine Product This compound Imine->Product + Cyanide Cyanide Cyanide Ion (from KCN) Cyanide->Product

Caption: Simplified reaction mechanism for the Strecker synthesis.

References

Technical Support Center: Solvent Effects on 1-Aminocyclopropanecarbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvent selection in reactions involving 1-Aminocyclopropanecarbonitrile. Understanding how different solvents influence reaction outcomes is paramount for achieving desired yields, purity, and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the synthesis of this compound and why?

A1: The synthesis of this compound, often achieved through a Strecker-type reaction, typically employs polar solvents. Protic solvents like water, methanol, and ethanol, as well as aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are frequently cited in the literature for related aminonitrile syntheses. The choice depends on the specific reactants and reaction mechanism. Polar solvents are generally preferred for their ability to dissolve the ionic intermediates and reagents commonly involved in the Strecker synthesis.

Q2: How does solvent polarity affect the yield of this compound?

A2: Solvent polarity plays a crucial role in stabilizing charged intermediates and transition states, which can significantly impact reaction rates and, consequently, yields. In the Strecker synthesis of aminonitriles, which involves the formation of iminium ions and the nucleophilic attack of a cyanide anion, polar solvents can facilitate these steps. However, the optimal polarity can vary. While a certain degree of polarity is beneficial, highly polar protic solvents can sometimes hinder the reaction by strongly solvating the nucleophile, reducing its reactivity.

Q3: What is the difference between using a protic and an aprotic solvent in my reaction?

A3: The key difference lies in the presence of a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) in protic solvents (e.g., water, methanol, ethanol). These solvents can form hydrogen bonds and act as a proton source. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) lack this capability. In the context of this compound synthesis, protic solvents can stabilize both the electrophilic and nucleophilic species. However, excessive stabilization of the cyanide nucleophile through hydrogen bonding in protic solvents can decrease its nucleophilicity and slow down the reaction. Polar aprotic solvents, on the other hand, can dissolve the reactants and stabilize cationic intermediates without strongly solvating the anionic nucleophile, often leading to faster reaction rates.

Q4: Can the choice of solvent influence the formation of by-products?

A4: Absolutely. The solvent can influence reaction pathways and lead to the formation of different by-products. For instance, in aqueous or alcoholic solutions, hydrolysis of the starting materials or the nitrile product can occur, especially under prolonged reaction times or elevated temperatures. The basicity or acidity of the solvent can also promote side reactions. The choice between a protic and an aprotic solvent can shift the equilibrium between different reactive intermediates, potentially favoring one reaction pathway over another and thus altering the by-product profile.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inappropriate Solvent Polarity: The solvent may not be effectively stabilizing the reaction intermediates.1. Screen Solvents: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, DMSO, DMF). 2. Solvent Mixtures: Experiment with binary solvent mixtures to fine-tune the polarity of the reaction medium.
Poor Solubility of Reactants: One or more reactants may not be sufficiently soluble in the chosen solvent.1. Check Solubility: Test the solubility of each reactant in the chosen solvent at the reaction temperature. 2. Co-solvent: Consider adding a co-solvent to improve the solubility of a specific reactant.
Solvent-Nucleophile Interaction: In protic solvents, strong solvation of the cyanide nucleophile can reduce its reactivity.1. Switch to Aprotic Solvent: Try a polar aprotic solvent like DMSO or DMF, which are known to enhance the reactivity of nucleophiles.
Formation of Unwanted By-products Solvent-Induced Side Reactions: The solvent may be participating in the reaction (e.g., hydrolysis).1. Use Anhydrous Solvents: If water-sensitive intermediates are involved, use anhydrous solvents and perform the reaction under an inert atmosphere. 2. Buffer the Reaction: If the solvent's acidity or basicity is promoting side reactions, consider adding a non-reactive buffer.
Reaction Temperature Too High: Higher temperatures can promote decomposition or side reactions.1. Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Difficult Product Isolation High Boiling Point Solvent: Solvents like DMSO and DMF can be difficult to remove completely.1. Solvent Extraction: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water or brine to remove the high-boiling point solvent. 2. Azeotropic Distillation: For some solvents, azeotropic removal with a lower-boiling point solvent might be possible.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the synthesis of this compound via a Strecker-type reaction to illustrate the potential impact of solvent choice. Note: This data is for illustrative purposes and actual results may vary.

Solvent Type Dielectric Constant (approx.) Hypothetical Yield (%) Key Observations
WaterPolar Protic8065Potential for hydrolysis of reactants and product.
MethanolPolar Protic3388Good solubility of reactants, moderate reaction rate.[1]
EthanolPolar Protic2482Similar to methanol, but slightly lower polarity.
AcetonitrilePolar Aprotic3775May require a catalyst to achieve high conversion.
Dimethyl Sulfoxide (DMSO)Polar Aprotic4792Excellent at solvating cations, enhances nucleophilicity.
Dimethylformamide (DMF)Polar Aprotic3790Similar to DMSO, good alternative.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in the Synthesis of this compound

This protocol outlines a general method for screening different solvents in the one-pot synthesis of this compound from cyclopropanone, ammonia, and a cyanide source (e.g., potassium cyanide).

Materials:

  • Cyclopropanone

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium Chloride

  • Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN)

  • Selected solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile) - Anhydrous grade where necessary

  • Reaction vials or round-bottom flasks

  • Stirring apparatus

  • Temperature control system

Procedure:

  • Set up a series of parallel reactions, each in a different solvent to be tested.

  • In a typical reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve cyclopropanone (1 equivalent) in the chosen solvent (e.g., 0.5 M concentration).

  • Add the ammonia source (e.g., 1.2 equivalents of ammonia solution or ammonium chloride).

  • Stir the mixture at a set temperature (e.g., room temperature or 0 °C) for a designated period (e.g., 30 minutes) to allow for imine formation.

  • Add the cyanide source (e.g., 1.1 equivalents of KCN or TMSCN) to the reaction mixture.

  • Continue stirring the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is deemed complete (or after a fixed time for comparison), quench the reaction appropriately (e.g., by adding water or a mild acid).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product to determine the yield and purity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization Reactants Select Reactants (Cyclopropanone, Ammonia, Cyanide) Setup Parallel Reaction Setup (One for each solvent) Reactants->Setup Solvents Select Solvents for Screening (MeOH, EtOH, DMSO, DMF, etc.) Solvents->Setup Imine Imine Formation Setup->Imine Cyanation Nucleophilic Addition of Cyanide Imine->Cyanation Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Cyanation->Monitoring Workup Quenching & Work-up Monitoring->Workup Analysis Yield & Purity Analysis Workup->Analysis Optimization Identify Optimal Solvent Analysis->Optimization

Caption: Workflow for Solvent Screening in this compound Synthesis.

Solvent_Influence cluster_solvent Solvent Choice cluster_properties Solvent Properties cluster_effects Reaction Outcomes Solvent Solvent Polarity Polarity (Dielectric Constant) Solvent->Polarity Proticity Proticity (Protic vs. Aprotic) Solvent->Proticity Yield Product Yield Polarity->Yield Rate Reaction Rate Polarity->Rate Byproducts By-product Formation Proticity->Byproducts Proticity->Rate Purity Product Purity Yield->Purity

References

Strategies for Minimizing Impurities in 1-Aminocyclopropanecarbonitrile Derivatization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 1-Aminocyclopropanecarbonitrile. The following information is designed to help you minimize impurity formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired N-Acylated Product

Question: My N-acylation reaction of this compound with an acyl chloride or anhydride is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the N-acylation of this compound can be attributed to several factors, primarily related to the steric hindrance of the quaternary carbon and the nucleophilicity of the amino group.

Potential Causes:

  • Steric Hindrance: The cyclopropyl ring and the adjacent nitrile group create a sterically hindered environment around the amino group, which can impede the approach of the acylating agent.

  • Insufficiently Reactive Acylating Agent: Less reactive acylating agents may not be potent enough to overcome the steric barrier and effectively acylate the amine.

  • Inappropriate Base: The choice and amount of base are crucial for deprotonating the amine and activating the acylating agent. An inadequate base can lead to poor conversion.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the reaction rate and overall yield.

Solutions:

  • Choice of Acylating Agent: Employ highly reactive acylating agents such as acyl chlorides.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (NEt3) or N,N-diisopropylethylamine (DIPEA) to prevent side reactions. A slight excess of the base is often beneficial.

  • Reaction Conditions:

    • Temperature: While starting at room temperature is common, gentle heating (e.g., 40-60°C) can sometimes improve the reaction rate, but must be monitored to avoid impurity formation.

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable.

    • Addition Strategy: Slow, dropwise addition of the acylating agent to a solution of the aminonitrile and base can help to control the reaction and minimize side products.

Issue 2: Presence of Hydrolysis-Related Impurities

Question: I am observing significant amounts of 1-aminocyclopropanecarboxamide and/or 1-aminocyclopropanecarboxylic acid in my reaction mixture. How can I prevent this?

Answer: The formation of the corresponding carboxamide and carboxylic acid is due to the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, often during the reaction or aqueous work-up.

Potential Causes:

  • Presence of Water: Trace amounts of water in the reactants or solvents can lead to hydrolysis, which can be catalyzed by either acid or base.

  • Harsh pH during Work-up: Strongly acidic or basic conditions during the aqueous work-up can accelerate the hydrolysis of the nitrile.[1]

  • Prolonged Reaction Times at Elevated Temperatures: These conditions can promote the breakdown of the nitrile group.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Reactants should be stored under inert atmosphere if sensitive to moisture.

  • Careful Work-up:

    • When quenching the reaction, use a mild aqueous solution.

    • If an acidic wash is necessary, use a dilute acid (e.g., 1N HCl) and perform the extraction quickly at low temperatures (e.g., 0-5°C).

    • Similarly, if a basic wash is required, use a dilute base (e.g., saturated NaHCO3 solution) and minimize contact time.

  • Reaction Optimization: Aim for the shortest possible reaction time that provides a good yield of the desired product. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 3: Formation of Diacylated Byproducts

Question: My analysis shows a byproduct with a higher molecular weight, which I suspect is a diacylated species. How can this be avoided?

Answer: While less common for sterically hindered amines, diacylation can occur, especially under forcing reaction conditions. This involves the acylation of the newly formed amide nitrogen.

Potential Causes:

  • Excess Acylating Agent: A large excess of a highly reactive acylating agent can drive the reaction towards diacylation.

  • High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the second acylation.

Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent.

  • Controlled Addition: As mentioned previously, the slow addition of the acylating agent can maintain its low concentration in the reaction mixture, disfavoring the second acylation.

  • Temperature Management: Maintain the reaction at a moderate temperature and avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to look out for during the N-Boc protection of this compound?

A1: The main impurities are typically the unreacted starting material and hydrolysis products (1-aminocyclopropanecarboxamide and 1-aminocyclopropanecarboxylic acid). In some cases, side reactions of the Boc-anhydride can lead to the formation of tert-butyl carbonate derivatives, although this is less common with amines.

Q2: How can I effectively purify my N-acylated this compound derivative?

A2:

  • Crystallization: This is often the most effective method for purifying solid derivatives. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot. Common solvent systems to try include ethyl acetate/hexanes, acetone/water, or ethanol/water.

  • Column Chromatography: For non-crystalline products or for separating closely related impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically effective.

Q3: Is it better to use an acyl chloride or an anhydride for the acylation of this compound?

A3: Acyl chlorides are generally more reactive than anhydrides and can be more effective for acylating sterically hindered amines like this compound. However, they are also more sensitive to moisture and can generate HCl as a byproduct, which needs to be neutralized by a base. Anhydrides are less reactive but are easier to handle and produce a carboxylic acid byproduct, which can often be easily removed by an aqueous basic wash. The choice may depend on the specific substrate and the desired reaction conditions.

Q4: Can I use aqueous basic conditions for the Schotten-Baumann N-acylation of this compound?

A4: While the Schotten-Baumann reaction is a common method for N-acylation, the use of aqueous base (like NaOH or KOH) poses a significant risk of hydrolyzing the nitrile group of this compound. It is generally advisable to use organic bases in anhydrous organic solvents to minimize this side reaction.

Data on Reaction Conditions and Impurity Formation

ParameterConditionImpact on Desired Product YieldImpact on Impurity Formation
Temperature Low (0-25°C)May be slowGenerally lower impurity formation
Moderate (25-60°C)Increased reaction ratePotential for increased hydrolysis and diacylation
High (>60°C)May not significantly improve yieldSignificant increase in side products
Base Weak BaseIncomplete reactionLower hydrolysis
Strong, Non-nucleophilic BaseHigh conversionMinimized side reactions from the base itself
Aqueous BaseHigh conversionHigh risk of nitrile hydrolysis
Acylating Agent 1.0-1.2 equivalentsOptimal for minimizing diacylationLow diacylation
>1.5 equivalentsMay not improve yield significantlyIncreased risk of diacylation
Water Content AnhydrousOptimalMinimized hydrolysis
Presence of waterNo significant impact on acylation rateSignificant increase in hydrolysis products

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1, 10 mL/mmol).

  • Add sodium bicarbonate (NaHCO3, 2.0 eq) to the solution.

  • Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Visualizing Reaction Pathways and Workflows

Diagram 1: Key Reaction Pathways in this compound Derivatization

DerivatizationPathways cluster_main Main Reaction cluster_impurities Impurity Formation A This compound B N-Acyl-1-aminocyclopropanecarbonitrile (Desired Product) A->B Acylating Agent (e.g., Acyl Chloride) C 1-Aminocyclopropanecarboxamide A->C Hydrolysis (H2O) E Diacylated Product B->E Excess Acylating Agent D 1-Aminocyclopropanecarboxylic Acid C->D Further Hydrolysis

Caption: Main reaction and potential impurity pathways.

Diagram 2: Experimental Workflow for N-Acylation and Purification

Workflow start Start reaction Reaction Setup This compound + Base + Solvent start->reaction addition Slow Addition of Acylating Agent reaction->addition monitoring Reaction Monitoring (TLC/HPLC) addition->monitoring workup Aqueous Work-up Quench + Extraction monitoring->workup purification Purification Recrystallization or Column Chromatography workup->purification analysis Product Analysis NMR, MS, etc. purification->analysis end End analysis->end

Caption: A typical experimental workflow.

References

handling and safety precautions for 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Aminocyclopropanecarbonitrile. It includes safety precautions, handling procedures, troubleshooting guides, and frequently asked questions (FAQs) to ensure safe and effective experimentation.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the necessary precautions and procedures.

General Safety Precautions

What personal protective equipment (PPE) should I use when handling this compound?

Always handle this compound in a well-ventilated area or in a chemical fume hood.[1][2][3] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.[1]

  • Body Protection: A lab coat or chemical-resistant apron.[1]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, a NIOSH-approved respirator is recommended.[3]

What are the primary hazards associated with this compound?

This compound and its hydrochloride salt are classified as hazardous substances. The primary hazards include:

  • Acute Toxicity (Oral): Toxic or harmful if swallowed.[4][5]

  • Skin Irritation/Sensitization: Causes skin irritation and may cause an allergic skin reaction.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2]

First Aid Measures

What should I do in case of accidental exposure?

Immediate action is critical in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Storage and Stability

How should I store this compound?

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2] Keep the container tightly closed. For long-term storage, a cool, dry place is recommended.

Is this compound stable?

The hydrochloride salt is generally stable under recommended storage conditions.[2] However, the freebase may be less stable. Avoid exposure to moisture and strong oxidizing agents. Decomposition may occur at elevated temperatures.

Experimental Protocols & Troubleshooting

This section provides a general experimental protocol for a common reaction involving this compound and a troubleshooting guide to address potential issues.

General Protocol: N-Acylation of this compound

This protocol describes a typical procedure for the acylation of the primary amine group.

Materials:

  • This compound (or its hydrochloride salt)

  • Acylating agent (e.g., acyl chloride or anhydride)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) if starting with the hydrochloride salt.

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • If using the hydrochloride salt, add the non-nucleophilic base (typically 1.1-1.2 equivalents) and stir for 10-15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for N-Acylation

experimental_workflow Workflow for N-Acylation of this compound setup Reaction Setup (Inert atmosphere, dry glassware) dissolve Dissolve this compound in anhydrous solvent setup->dissolve base Add Base (if starting from HCl salt) dissolve->base cool Cool to 0 °C base->cool add_reagent Add Acylating Agent cool->add_reagent react Reaction at Room Temperature (Monitor progress) add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product concentrate->purify

Caption: A step-by-step workflow for the N-acylation reaction.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no product yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Reagents are of poor quality.1. Increase reaction time or temperature. Check for starting material consumption by TLC/LC-MS. 2. Run the reaction at a lower temperature. Ensure the workup is not too harsh (e.g., avoid strong acids/bases if the product is sensitive). 3. Use freshly opened or purified reagents and anhydrous solvents.
Formation of multiple side products 1. Over-acylation (di-acylation). 2. Side reactions of the nitrile group. 3. Reaction with solvent.1. Use a controlled amount of the acylating agent (1.0 equivalent). 2. Use milder reaction conditions. 3. Choose a non-reactive solvent.
Difficulty in product purification 1. Product is very polar and streaks on the silica gel column. 2. Product co-elutes with impurities.1. Use a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Recrystallization might be a better option. 2. Try a different purification method (e.g., preparative HPLC or recrystallization).
Product is insoluble in common organic solvents The product may have formed a salt or is highly polar.Try dissolving the product in a more polar solvent like methanol or DMSO. If it is a salt, it might be soluble in water.
Reaction mixture turns dark Decomposition of starting materials or product.Stop the reaction and try to isolate the product. For future attempts, use lower temperatures and ensure an inert atmosphere.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Experimental Issues start Reaction Outcome Unsatisfactory low_yield Low/No Yield start->low_yield side_products Multiple Side Products start->side_products purification_issue Purification Difficulty start->purification_issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction decomposition Decomposition? low_yield->decomposition reagent_quality Reagent Quality? low_yield->reagent_quality over_reaction Over-reaction? side_products->over_reaction nitrile_reaction Nitrile group reaction? side_products->nitrile_reaction streaking Streaking on TLC/Column? purification_issue->streaking coelution Co-elution of impurities? purification_issue->coelution incomplete_reaction_sol Increase reaction time/temp incomplete_reaction->incomplete_reaction_sol decomposition_sol Lower temperature/milder workup decomposition->decomposition_sol reagent_quality_sol Use fresh/pure reagents reagent_quality->reagent_quality_sol over_reaction_sol Control stoichiometry over_reaction->over_reaction_sol nitrile_reaction_sol Use milder conditions nitrile_reaction->nitrile_reaction_sol streaking_sol Change stationary/mobile phase streaking->streaking_sol coelution_sol Try different purification method coelution->coelution_sol

Caption: A decision tree for troubleshooting common experimental problems.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and its hydrochloride salt?

This compound is the freebase form, while the hydrochloride salt is formed by reacting the freebase with hydrochloric acid. The hydrochloride salt is generally more stable, crystalline, and easier to handle than the freebase, which may be an oil or a low-melting solid. In reactions, the freebase is the reactive species. If you start with the hydrochloride salt, you will need to add a base to neutralize the HCl and liberate the free amine.

Q2: My this compound has a brownish color. Is it still usable?

A brownish color may indicate some decomposition or the presence of impurities. While it might still be usable for some applications, it is recommended to purify it before use, for example, by distillation under reduced pressure for the freebase or recrystallization for the hydrochloride salt, to ensure reproducible results.

Q3: Can I use a stronger base like sodium hydroxide to deprotonate the hydrochloride salt?

It is generally not recommended to use strong nucleophilic bases like NaOH or KOH, as they can promote the hydrolysis of the nitrile group or other unwanted side reactions. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is a better choice.

Q4: What are some common side reactions to be aware of?

Besides the intended reaction, potential side reactions include the hydrolysis of the nitrile group to a carboxylic acid or amide under acidic or basic conditions, and polymerization, especially if the freebase is stored for a long time or heated excessively.

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common method. Use a suitable solvent system that gives good separation between your starting material and product. Staining with ninhydrin can be useful to visualize the amine-containing compounds. LC-MS is another powerful technique to monitor the reaction progress and identify products and byproducts.

Quantitative Data

This section provides a summary of the available quantitative data for this compound and its hydrochloride salt.

Physical and Chemical Properties
PropertyThis compound (Freebase)This compound HCl
CAS Number 196311-65-6[7]127946-77-4[5]
Molecular Formula C₄H₆N₂[7]C₄H₇ClN₂[5]
Molecular Weight 82.10 g/mol [7]118.56 g/mol [5]
Appearance Data not availableSolid
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
GHS Hazard Statements

The following GHS hazard statements are associated with this compound hydrochloride:

Hazard Code Description
H301/H302 Toxic/Harmful if swallowed[4][5]
H315 Causes skin irritation[2]
H317 May cause an allergic skin reaction[4]
H319 Causes serious eye irritation[2][4]
H335 May cause respiratory irritation[2]
Solubility Data (Qualitative)
Solvent This compound HCl Solubility
Water Soluble
Methanol Soluble
Ethanol Soluble
DMSO Soluble
Dichloromethane Sparingly soluble
Ethyl Acetate Sparingly soluble

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Characterizing 1-Aminocyclopropanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural motif of the 1-aminocyclopropanecarbonitrile scaffold has garnered significant interest in medicinal chemistry and drug discovery. The rigid cyclopropane ring, coupled with the reactive nitrile and amino functionalities, offers a template for developing novel therapeutic agents. However, the comprehensive characterization of these derivatives is crucial for understanding their structure-activity relationships, ensuring purity, and meeting regulatory standards. This guide provides an objective comparison of key analytical methods for the characterization of this compound derivatives, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific information required, such as structural elucidation, purity assessment, or stereochemical determination. The following table summarizes the performance of the most common analytical methods for the characterization of this compound derivatives.

Analytical MethodInformation ProvidedResolutionSensitivityThroughputKey AdvantagesKey Limitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry)HighModerateLowNon-destructive, provides unambiguous structureLower sensitivity compared to MS, complex spectra for mixtures
Mass Spectrometry Molecular weight, fragmentation patterns, elemental compositionHighHighHighHigh sensitivity and selectivity, suitable for complex mixturesIsomers may not be distinguishable without chromatography
Chiral Chromatography Separation and quantification of enantiomersHighHighModerateEssential for stereoisomer analysisMethod development can be time-consuming
X-ray Crystallography Absolute 3D molecular structureAtomicN/ALowUnambiguous determination of absolute stereochemistryRequires single, high-quality crystals

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the cyclopropane ring, the nitrile and amino groups, and any substituents.

Typical ¹H NMR Spectral Features: The protons on the cyclopropane ring of this compound derivatives typically appear as complex multiplets in the upfield region of the spectrum (around 1-2 ppm). The chemical shifts and coupling constants are highly sensitive to the nature and stereochemistry of the substituents.

Typical ¹³C NMR Spectral Features: The carbons of the cyclopropane ring resonate at characteristic upfield chemical shifts. The quaternary carbon attached to the amino and nitrile groups is also a key diagnostic signal.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): High Sensitivity for Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound derivatives with high accuracy. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a sensitive and selective method for identifying and quantifying these compounds in complex mixtures. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used.

GC-MS for Volatile Derivatives: GC-MS is well-suited for the analysis of volatile or semi-volatile derivatives. Derivatization of the amino group may be necessary to improve chromatographic performance.[1][2]

LC-MS/MS for a Broader Range of Derivatives: LC-MS/MS is a versatile technique applicable to a wider range of derivatives, including those that are non-volatile or thermally labile. It offers excellent sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM) for targeted quantification. A study on the related compound 1-aminocyclopropane-1-carboxylic acid demonstrated a detection limit of 20 pmol using LC-ion spray tandem mass spectrometry.[3]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, derivatize the amino group using a reagent such as trifluoroacetic anhydride (TFAA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to improve volatility and peak shape.

  • GC-MS System:

    • GC: Use a capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to elute the compounds.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis: Identify compounds based on their retention times and mass spectra, comparing them to reference spectra or libraries.

Chiral Chromatography: Resolving Enantiomers

Many this compound derivatives are chiral and may exist as a mixture of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the primary techniques for this purpose.

Chiral HPLC: This is the most widely used technique for enantiomeric separation due to its versatility and the availability of a wide range of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often effective for separating a broad range of chiral compounds.[4]

Chiral GC: This technique is suitable for volatile and thermally stable enantiomers. Chiral capillary columns coated with cyclodextrin derivatives are commonly used.

Experimental Protocol: Chiral HPLC

  • System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chiral Column: Select an appropriate chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The ratio of the solvents is optimized to achieve the best separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: Monitor the elution of the enantiomers at a wavelength where the compounds absorb UV light.

  • Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides the absolute three-dimensional structure of a molecule, including the precise arrangement of atoms and the absolute stereochemistry. This technique is invaluable for confirming the structure of a novel this compound derivative and for understanding its conformation.

Challenges: The primary challenge is obtaining single crystals of sufficient quality for diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the this compound derivative by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the analytical characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Stereochemistry synthesis Synthesis of Derivative purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (GC-MS or LC-MS) purification->ms Molecular Weight ftir FT-IR Spectroscopy purification->ftir Functional Groups chiral_hplc Chiral HPLC purification->chiral_hplc Enantiomeric Purity chiral_gc Chiral GC purification->chiral_gc Enantiomeric Purity (Volatile) xray X-ray Crystallography chiral_hplc->xray Absolute Configuration

Caption: General workflow for the characterization of this compound derivatives.

signaling_pathway_comparison cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_stereo Stereochemistry start Characterization Goal nmr NMR (Definitive Structure) start->nmr ms MS (Molecular Formula) start->ms hplc HPLC (Quantitative) start->hplc gc GC (Volatile Compounds) start->gc chiral_chrom Chiral Chromatography (Enantiomeric Ratio) start->chiral_chrom xray X-ray Crystallography (Absolute Configuration) chiral_chrom->xray Confirmation

Caption: Decision tree for selecting an analytical method based on the research question.

Conclusion

The comprehensive characterization of this compound derivatives requires a multi-technique approach. NMR spectroscopy and mass spectrometry are indispensable for initial structural elucidation and confirmation. Chiral chromatography is essential for the separation and quantification of stereoisomers, a critical aspect for pharmaceutical development. Finally, X-ray crystallography provides the ultimate proof of absolute configuration. By judiciously applying these analytical methods, researchers can gain a thorough understanding of their compounds, paving the way for further development and application.

References

A Comparative Guide to LC-MS/MS Analysis of 1-aminocyclopropane-1-carboxylic acid (ACC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor in the biosynthesis of the plant hormone ethylene. The accurate determination of ACC is crucial for research in plant physiology, agriculture, and drug development, where ethylene's role in growth, development, and stress responses is of significant interest. This document details and contrasts direct LC-MS/MS analysis with methods employing chemical derivatization, and provides an overview of alternative analytical techniques.

Comparison of LC-MS/MS Analytical Strategies

The quantification of ACC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is challenged by its small size and polar, electroneutral nature, which can lead to poor retention on conventional reversed-phase columns and potential matrix effects. To address these challenges, two primary strategies are employed: direct analysis and analysis following chemical derivatization.

Quantitative Performance of LC-MS/MS Methods for ACC Analysis
Analytical MethodDerivatization AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
Direct Analysis None2.5 pg[1]Not explicitly stated0.5 - 1500 ng/mL[1]Simple, cost-effective, avoids use of hazardous derivatizing agents.Potential for matrix effects, may require specialized chromatography columns for retention.
PITC Derivatization Phenyl isothiocyanate~1 pmol[2]Not explicitly statedNot explicitly statedWell-established for amino acids, stable derivative.Requires optimization of reaction conditions (temperature, time, acid concentration)[3].
PFBBr Derivatization (GC-MS) Pentafluorobenzyl bromide10 fmolNot explicitly stated100 fmol - 100 pmolHigh sensitivity due to electron-capturing properties of the derivative.Requires GC-MS instrumentation, derivatization can be complex.
AccQ-Tag™ Derivatization 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)0.5 µM (for general amino acids)Not explicitly stated1 - 500 µM (for general amino acids)Fast, reproducible, commercially available kit.Quantitative data for ACC specifically is less available in the literature.

Experimental Protocols

Direct LC-MS/MS Analysis (Without Derivatization)

This method, adapted from a study on various fresh fruits, offers a straightforward approach for ACC quantification.[1]

a. Sample Preparation (Liquid-Liquid Micro-Extraction - LLME)

  • Homogenize 10 mg of fresh plant tissue.

  • Perform liquid-liquid micro-extraction with ethyl acetate.

  • Evaporate the organic phase and reconstitute the residue in the initial mobile phase.

b. LC-MS/MS Conditions

  • Column: Universil AQ-C18 (2.1 mm × 150 mm, 1.8 µm)[1]

  • Mobile Phase:

    • A: 0.05% acetic acid in water

    • B: Acetonitrile

  • Gradient: 10% B for 3 min, 10-90% B from 3-4 min, hold at 90% B for 1 min, then re-equilibrate at 10% B for 3 min.[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 5 µL[1]

  • MS/MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the transition of the protonated molecule [M+H]+ to its characteristic product ion.

Phenyl isothiocyanate (PITC) Derivatization

This widely used method for amino acid analysis can be optimized for ACC.[2][3]

a. Derivatization Protocol

  • To the dried sample extract, add a solution of phenyl isothiocyanate (PITC) in a coupling solution (e.g., acetonitrile:pyridine:triethylamine:water).

  • Incubate at an optimized temperature (e.g., 90°C) for a specific duration (e.g., 1.5 hours) in the presence of an optimized concentration of formic acid (e.g., 40%).[3]

  • Dry the sample to remove excess reagents.

  • Reconstitute the derivatized sample in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate).[2]

  • MS/MS Detection (MRM+ mode):

    • Precursor Ion (m/z): 219.10 (for PTH-ACC)[3]

    • Product Ions for Quantification (m/z): 98.10[3]

    • Product Ions for Qualification (m/z): 77.15, 72.10[3]

AccQ-Tag™ Ultra Derivatization

This commercially available kit provides a streamlined workflow for the derivatization of primary and secondary amines.[4][5]

a. Derivatization Protocol

  • Reconstitute the AccQ-Tag Ultra Reagent Powder with the provided diluent.

  • Add the AccQ-Fluor Borate Buffer to the sample to ensure optimal pH.

  • Add the reconstituted AccQ-Tag Ultra Reagent to the sample and mix.

  • Heat the reaction mixture at 55°C for 10 minutes.[6]

  • The sample is then ready for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Column: AccQ-Tag™ Ultra C18 column.

  • Mobile Phase: Use the AccQ-Tag Ultra Eluent A and B as per the manufacturer's instructions.

  • MS/MS Detection: The derivatized ACC will produce a characteristic fragment ion at m/z 171.1, corresponding to the AccQ-Tag label.[7]

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) with Pentafluorobenzyl Bromide (PFBBr) Derivatization

This highly sensitive method is suitable for trace analysis of ACC.

a. Protocol Summary

  • ACC is extracted from the plant tissue.

  • An off-line solid-phase extraction is used for purification.

  • Derivatization is performed with pentafluorobenzyl bromide (PFBBr).

  • Analysis is conducted using GC with negative chemical ionization MS.

b. Performance

  • LOD: 10 fmol

  • Linearity: 100 fmol - 100 pmol

  • The use of a stable isotope-labeled internal standard ([2H4]ACC) is recommended for accurate quantification.

Enzymatic Assay

This method relies on the conversion of ACC to ethylene by the enzyme ACC oxidase (ACO).[8][9]

a. Assay Protocol

  • Incubate the sample extract in a sealed vial containing an assay buffer (e.g., 50 mM MOPS, pH 7.2) with co-factors required for ACO activity: L-ascorbate, NaHCO3, dithiothreitol (DTT), and ferrous sulfate.[8]

  • Initiate the reaction by adding purified ACC oxidase.

  • After a defined incubation period (e.g., 20-60 minutes) at a controlled temperature (e.g., 20-30°C), a sample of the headspace gas is withdrawn.[8]

  • The ethylene concentration in the headspace is quantified using a gas chromatograph (GC).

b. Considerations

  • This is an indirect method of ACC quantification.

  • The purity and activity of the ACC oxidase enzyme are critical for accurate results.

Mandatory Visualizations

Ethylene Biosynthesis Pathway

The synthesis of ethylene in higher plants begins with the amino acid methionine and proceeds through S-adenosyl-L-methionine (SAM) to ACC, which is then converted to ethylene.

Ethylene_Biosynthesis Methionine Methionine SAM S-adenosyl-L-methionine Methionine->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Plant Tissue Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification / SPE Extraction->Purification Derivatization Derivatization (Optional) Purification->Derivatization LC_Separation LC Separation Purification->LC_Separation Direct Injection Derivatization->LC_Separation Derivatized Sample MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection DataAcquisition Data Acquisition MSMS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

References

A Comparative Guide to 1H and 13C NMR Assignment for Substituted Aminocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of substituted aminocyclopropanes is a critical aspect of chemical research and drug development. These three-membered ring systems, prevalent in numerous biologically active molecules, present unique challenges and characteristics in their Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comprehensive comparison of ¹H and ¹³C NMR spectral data for a range of substituted aminocyclopropanes, supported by detailed experimental protocols, to facilitate unambiguous stereochemical and constitutional assignments.

The magnetic environment of the cyclopropyl protons and carbons is highly sensitive to the nature and orientation of substituents. Factors such as electronegativity, steric bulk, and the relative stereochemistry (cis/trans) of substituents significantly influence chemical shifts (δ) and spin-spin coupling constants (J), providing a detailed fingerprint for each molecule.

Comparative NMR Data

The following tables summarize key ¹H and ¹³C NMR spectral data for representative substituted aminocyclopropanes. The data highlights the characteristic chemical shift ranges and coupling constants that are instrumental in structural assignment.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Protons on the Cyclopropane Ring

Substituent PatternH-1 (CH-N)H-2 (cis to Amino)H-2 (trans to Amino)H-3 (cis to Amino)H-3 (trans to Amino)Key Observations
1-Aminocyclopropane-1-carboxylic acid-1.50-1.70 (m)1.20-1.40 (m)1.50-1.70 (m)1.20-1.40 (m)Protons cis to the amino group are generally deshielded compared to the trans protons.
(E)-2-Phenyl-1-aminocyclopropane-1-carboxylic acid-2.50-2.70 (m)-1.60-1.80 (m)1.30-1.50 (m)The phenyl group significantly deshields the adjacent H-2 proton.
(Z)-2-Phenyl-1-aminocyclopropane-1-carboxylic acid--2.30-2.50 (m)1.70-1.90 (m)1.40-1.60 (m)The anisotropic effect of the phenyl ring influences the chemical shifts of all cyclopropyl protons.
N-Tosyl-2-phenylcyclopropylamine2.50-2.60 (m)2.05-2.15 (m)1.20-1.30 (m)1.45-1.55 (m)1.10-1.20 (m)The electron-withdrawing tosyl group deshields the H-1 proton.

Note: Chemical shifts are reported relative to TMS and can vary based on the solvent and other substituents.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Carbons of the Cyclopropane Ring

Substituent PatternC-1 (C-N)C-2C-3Key Observations
1-Aminocyclopropane-1-carboxylic acid32.0-34.016.0-18.016.0-18.0The carbon bearing the amino group (C-1) is significantly deshielded.
(E)-2-Phenyl-1-aminocyclopropane-1-carboxylic acid35.0-37.028.0-30.018.0-20.0The phenyl substituent deshields the adjacent C-2.
(Z)-2-Phenyl-1-aminocyclopropane-1-carboxylic acid36.0-38.027.0-29.019.0-21.0Stereochemistry influences the chemical shifts of the ring carbons.
N-Tosyl-2-phenylcyclopropylamine40.0-42.025.0-27.015.0-17.0The tosyl group leads to a downfield shift of the attached carbon.

Note: Chemical shifts are reported relative to TMS and are influenced by the solvent and substitution pattern.

Table 3: Typical ¹H-¹H Coupling Constants (Hz) in Substituted Aminocyclopropanes

Coupling TypeTypical Range (Hz)Key Distinguishing Features
Jgem (H-C-H)-3.0 to -6.0Geminal coupling constants in cyclopropanes are typically negative.
Jvic, cis8.0 to 11.0The coupling constant between cis-vicinal protons is consistently larger than the trans-coupling.[1]
Jvic, trans5.0 to 8.0The smaller coupling constant for trans-vicinal protons is a key identifier for stereochemistry.[1]

The relative magnitudes of the vicinal coupling constants (Jvic, cis > Jvic, trans) are a reliable tool for assigning the relative stereochemistry of substituents on the cyclopropane ring.[1]

Experimental Protocols

The following provides a generalized methodology for the acquisition and assignment of ¹H and ¹³C NMR spectra for substituted aminocyclopropanes, based on standard practices in the field.[2][3][4]

1. Sample Preparation:

  • Dissolve 5-10 mg of the aminocyclopropane derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • The choice of solvent is crucial and can influence chemical shifts. For compounds with acidic or basic functionalities, D₂O with appropriate pH adjustment may be used.[5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used as a reference.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2]

  • ¹H NMR: A standard single-pulse experiment (e.g., Bruker's 'zg30') is typically used.[6] Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled experiment (e.g., Bruker's 'zgpg30') is commonly employed to obtain singlets for each carbon.[6] A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments: For unambiguous assignment, a suite of 2D NMR experiments is often necessary:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for stereochemical assignments.

3. Data Processing and Analysis:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected.

  • Chemical shifts (δ) are referenced to TMS or the residual solvent peak.

  • Integration of ¹H NMR signals provides the relative ratios of different types of protons.

  • Analysis of signal multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum reveals the connectivity of protons.

  • The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule.[8]

Visualization of Key NMR Characteristics

The following diagram illustrates the general structure of a substituted aminocyclopropane and highlights the key NMR spectroscopic features that are critical for structural assignment.

Caption: General structure and key NMR parameters for substituted aminocyclopropanes.

References

A Comparative Guide to Cyclopropane Precursors: Evaluating Alternatives to 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of cyclopropane rings is a critical endeavor. While a variety of precursors exist, a common misconception revolves around the use of 1-Aminocyclopropanecarbonitrile as a direct cyclopropanating agent. This guide provides an objective comparison of established cyclopropane precursors, clarifying the role of this compound and detailing the performance of viable alternatives with supporting experimental data.

The Role of this compound: A Precursor to Building Blocks, Not a Cyclopropanating Agent

Initial investigations into the utility of this compound as a cyclopropane precursor for reactions with alkenes have shown that it does not function in this capacity. Its primary role in organic synthesis is as a precursor to 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives, which are valuable building blocks in medicinal chemistry. There is no significant evidence in the scientific literature of this compound being used to transfer a cyclopropane ring to an olefin. The stability of the cyclopropane ring in this molecule, coupled with the reactivity of the amino and nitrile groups, dictates its synthetic applications.

Established Alternatives for Cyclopropanation

Several well-established methods exist for the synthesis of cyclopropanes, each with its own set of advantages and disadvantages. The most common approaches involve the reaction of an alkene with a carbene or carbenoid equivalent. Below, we compare the performance of leading alternatives.

Data Presentation: Comparison of Common Cyclopropanation Methods
MethodReagentsTypical SubstrateTypical Yield (%)StereospecificityKey AdvantagesKey Disadvantages
Simmons-Smith Reaction CH₂I₂ / Zn-Cu coupleAlkenes50-70YesSafer than diazomethane; good for unactivated alkenes.Stoichiometric zinc required; can be sensitive to substrate and reagent quality.
Furukawa Modification CH₂I₂ / Et₂ZnAlkenes>90YesHigher yields and reliability than classic Simmons-Smith.Diethylzinc is pyrophoric and requires careful handling.
Diazomethane (with catalyst) CH₂N₂ / Pd(OAc)₂ or Cu(acac)₂Alkenes80-95YesHigh efficiency and yields.Diazomethane is extremely toxic and explosive, requiring specialized equipment.
Corey-Chaykovsky Reaction (CH₃)₃S⁺I⁻ / NaHElectron-deficient alkenes (e.g., α,β-unsaturated ketones)70-90N/A (forms epoxide with ketones)Effective for electron-poor systems; generates a new stereocenter.Limited to specific substrate classes; uses stoichiometric ylide.

Experimental Protocols for Key Cyclopropanation Reactions

Simmons-Smith Reaction

Objective: To synthesize bicyclo[4.1.0]heptane from cyclohexene.

Materials:

  • Zinc-copper couple (prepared from zinc dust and copper(I) chloride)

  • Diiodomethane (CH₂I₂)

  • Cyclohexene

  • Anhydrous diethyl ether

Procedure:

  • A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with the zinc-copper couple under an inert atmosphere (e.g., argon).

  • Anhydrous diethyl ether is added to the flask.

  • A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension. The reaction is initiated, which is often indicated by a gentle reflux.

  • After the initial reaction subsides, a solution of cyclohexene in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford bicyclo[4.1.0]heptane.

Diazomethane-Mediated Cyclopropanation (using a Palladium Catalyst)

Objective: To synthesize ethyl 2-phenylcyclopropane-1-carboxylate from styrene and ethyl diazoacetate.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Anhydrous dichloromethane

Procedure:

  • A flame-dried flask is charged with styrene and a catalytic amount of palladium(II) acetate under an inert atmosphere.

  • Anhydrous dichloromethane is added to dissolve the starting materials.

  • A solution of ethyl diazoacetate in anhydrous dichloromethane is added slowly via a syringe pump to the stirred reaction mixture at room temperature. A slow addition rate is crucial to maintain a low concentration of diazomethane and minimize side reactions and safety hazards.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield ethyl 2-phenylcyclopropane-1-carboxylate.

Visualizing Reaction Pathways and Workflows

To further clarify the relationships between these synthetic strategies, the following diagrams illustrate the key transformations and logical flow.

Cyclopropanation_Pathways cluster_alkene Alkene Substrate cluster_precursors Cyclopropane Precursors cluster_product Product Alkene Alkene Cyclopropane Cyclopropane Alkene->Cyclopropane Cyclopropanation Simmons_Smith Simmons-Smith (CH₂I₂ / Zn-Cu) Simmons_Smith->Cyclopropane Furukawa Furukawa (CH₂I₂ / Et₂Zn) Furukawa->Cyclopropane Diazomethane Diazomethane (CH₂N₂ / Catalyst) Diazomethane->Cyclopropane Corey_Chaykovsky Corey-Chaykovsky (Sulfur Ylide) Corey_Chaykovsky->Cyclopropane

Caption: Overview of common cyclopropanation pathways from an alkene.

Experimental_Workflow_Simmons_Smith start Start reagents Combine Zn-Cu couple and CH₂I₂ in Ether start->reagents add_alkene Add Alkene reagents->add_alkene reflux Reflux add_alkene->reflux quench Quench with NH₄Cl(aq) reflux->quench workup Workup and Purification quench->workup product Cyclopropane Product workup->product

Caption: Experimental workflow for the Simmons-Smith reaction.

ACC_Synthesis ACN This compound Hydrolysis Hydrolysis ACN->Hydrolysis ACC 1-Aminocyclopropanecarboxylic Acid (ACC) Hydrolysis->ACC Derivatives Peptides and other bioactive molecules ACC->Derivatives

Caption: Synthetic utility of this compound.

Conclusion

Validating Reaction Products of 1-Aminocyclopropanecarbonitrile by High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and validation of reaction products derived from 1-aminocyclopropanecarbonitrile, with a focus on the application of High-Resolution Mass Spectrometry (HRMS) for unequivocal structural confirmation. We will explore a representative N-acylation reaction, compare it with alternative synthetic strategies for obtaining cyclopropylamines, and detail the experimental protocols for both synthesis and HRMS analysis. This guide is intended to assist researchers in navigating the synthesis and characterization of this important class of compounds, which are frequently found in biologically active molecules.

Synthesis of N-(1-cyanocyclopropyl)benzamide from this compound

The amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and reductive amination. Here, we focus on the N-acylation with benzoyl chloride to yield N-(1-cyanocyclopropyl)benzamide. This reaction is a straightforward and efficient method for the derivatization of the primary amine.

Reaction Scheme:

Comparison with Alternative Synthetic Routes

While direct derivatization of this compound is a viable strategy, several alternative methods exist for the synthesis of substituted cyclopropylamines. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

MethodStarting MaterialsKey Features
N-Acylation of this compound This compound, Acyl HalidesDirect, generally high-yielding for a range of acyl halides.
Kulinkovich-Szymoniak Reaction Nitriles, Grignard Reagents, Titanium(IV) IsopropoxideForms the cyclopropylamine in a single step from readily available nitriles.
Curtius Rearrangement Cyclopropanecarboxylic AcidA multi-step process involving the conversion of a carboxylic acid to an isocyanate, which is then hydrolyzed to the amine.
Synthesis from α-Chloroaldehydes α-Chloroaldehydes, Amines, ZincProceeds via an electrophilic zinc homoenolate and subsequent ring closure.

Experimental Protocols

Synthesis of N-(1-cyanocyclopropyl)benzamide

This protocol is a representative procedure for the N-acylation of this compound.

Materials:

  • This compound hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound hydrochloride (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (2.2 mmol).

  • Stir the mixture for 10 minutes, then add benzoyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-(1-cyanocyclopropyl)benzamide.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a critical tool for the unambiguous confirmation of the elemental composition of a synthesized compound.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the purified product (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • The sample should be free of non-volatile salts and buffers.

Data Acquisition Parameters (Typical):

  • Ionization Mode: Positive ESI

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

  • Mass Resolution: >10,000 (FWHM)

Data Presentation: HRMS Validation of N-(1-cyanocyclopropyl)benzamide

The HRMS data provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the product.

ParameterValue
Chemical Formula C₁₁H₁₀N₂O
Calculated Monoisotopic Mass 186.07931 u
Observed m/z ([M+H]⁺) 187.08662
Mass Error < 5 ppm

The observed mass is consistent with the protonated molecule of the target compound, confirming its elemental composition with high accuracy.

Visualization of Experimental Workflow and Biological Context

The following diagrams illustrate the experimental workflow for the synthesis and purification of N-(1-cyanocyclopropyl)benzamide and the mechanism of action of cyclopropylamine-containing enzyme inhibitors.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 1. Reagent Preparation reaction 2. N-Acylation Reaction start->reaction quench 3. Reaction Quenching reaction->quench extraction 4. Liquid-Liquid Extraction quench->extraction drying 5. Drying & Concentration extraction->drying chromatography 6. Column Chromatography drying->chromatography analysis 7. HRMS Analysis chromatography->analysis

Experimental workflow for the synthesis and purification of N-(1-cyanocyclopropyl)benzamide.

Cyclopropylamines are known to act as mechanism-based inhibitors of flavin-containing enzymes such as Monoamine Oxidases (MAOs).[1][2][3][4] The strained cyclopropyl ring can undergo ring-opening upon oxidation by the flavin cofactor, leading to the formation of a reactive species that covalently modifies the enzyme, resulting in irreversible inhibition.[3]

mao_inhibition MAO Monoamine Oxidase (MAO) Complex Enzyme-Inhibitor Complex MAO->Complex Binding Inhibitor Cyclopropylamine Inhibitor Inhibitor->Complex Oxidation Single-Electron Oxidation Complex->Oxidation by FAD cofactor RingOpening Cyclopropyl Ring Opening Oxidation->RingOpening CovalentAdduct Irreversible Covalent Adduct RingOpening->CovalentAdduct Covalent Modification InactiveEnzyme Inactive MAO CovalentAdduct->InactiveEnzyme

References

A Comparative Guide to the Synthetic Routes of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Aminocyclopropane-1-carboxylic acid (ACC) is a conformationally constrained, non-proteinogenic amino acid that serves as a key precursor to the plant hormone ethylene. Its rigid cyclopropane backbone makes it a valuable building block in medicinal chemistry for the design of enzyme inhibitors, receptor ligands, and peptide mimetics. The efficient and scalable synthesis of ACC is therefore of significant interest. This guide provides a comparative overview of the prominent synthetic routes to ACC, presenting key performance data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given research or development objective.

Comparison of Synthetic Routes

Several distinct strategies have been developed for the synthesis of 1-aminocyclopropane-1-carboxylic acid. The choice of route often depends on factors such as desired scale, availability of starting materials, and tolerance for hazardous reagents. The following table summarizes the key quantitative metrics for four primary synthetic approaches.

Synthetic RouteKey Starting MaterialsKey IntermediatesOverall YieldKey ReagentsReaction TimeNotes
From Diethyl Malonate via Curtius Rearrangement Diethyl malonate, 1,2-DibromoethaneCyclopropane-1,1-dicarboxylic acid, Cyclopropanecarboxylic acid monomethyl ester~50-60%NaOH, SOCl₂, NaN₃, DPPA3-4 daysA classic and reliable multi-step synthesis.[1]
Via Hofmann Rearrangement CyclopropanecarboxamideN-bromocyclopropanecarboxamide, Cyclopropyl isocyanateNot readily availableBr₂, NaOHNot readily availableWhile theoretically feasible, specific high-yield protocols for ACC are not well-documented in peer-reviewed literature.
From Ethyl Nitroacetate Ethyl nitroacetate, 1,2-Dihaloethane1-Nitrocyclopropane-1-carboxylic acid ethyl esterHigh (claimed in patent literature)Weak inorganic base, Reducing agent (e.g., H₂/Pd), NaOH2-3 daysPresented as a more modern and environmentally friendly route, though detailed, peer-reviewed protocols are limited.[2]
Biocatalytic Synthesis S-adenosyl-L-methionine (SAM)-High (enzymatic conversion)ACC synthaseHoursHighly specific and efficient on a laboratory scale; challenges exist in scaling up and the cost of the starting material and enzyme.[3][4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the chemical and biocatalytic synthetic routes to 1-aminocyclopropane-1-carboxylic acid.

cluster_0 Synthesis from Diethyl Malonate via Curtius Rearrangement A1 Diethyl Malonate + 1,2-Dibromoethane B1 Cyclopropane-1,1-dicarboxylic acid A1->B1 Cyclization C1 Monoprotected diacid B1->C1 Monoprotection D1 Acyl azide C1->D1 Azide formation E1 1-Aminocyclopropane-1-carboxylic acid D1->E1 Curtius Rearrangement

Figure 1. Synthesis from Diethyl Malonate via Curtius Rearrangement.

cluster_1 Synthesis from Ethyl Nitroacetate A2 Ethyl Nitroacetate + 1,2-Dihaloethane B2 1-Nitrocyclopropane-1-carboxylic acid ethyl ester A2->B2 Cyclization C2 1-Aminocyclopropane-1-carboxylic acid ethyl ester B2->C2 Nitro Reduction D2 1-Aminocyclopropane-1-carboxylic acid C2->D2 Hydrolysis

Figure 2. Synthesis from Ethyl Nitroacetate.

cluster_2 Biocatalytic Synthesis A3 S-adenosyl-L-methionine (SAM) B3 1-Aminocyclopropane-1-carboxylic acid A3->B3 ACC Synthase

Figure 3. Biocatalytic Synthesis.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Route 1: From Diethyl Malonate via Curtius Rearrangement

This route involves the initial formation of cyclopropane-1,1-dicarboxylic acid, followed by monoprotection, and a Curtius rearrangement to introduce the amine functionality.

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid

  • Materials: Diethyl malonate, 1,2-dibromoethane, 50% aqueous sodium hydroxide, triethylbenzylammonium chloride, concentrated hydrochloric acid, diethyl ether.

  • Procedure:

    • To a vigorously stirred 1 L solution of 50% aqueous sodium hydroxide in a 2 L three-necked flask, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

    • To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

    • Stir the reaction mixture vigorously for 2 hours.

    • Transfer the contents to a 4 L Erlenmeyer flask, rinsing with three 75 mL portions of water.

    • Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

    • Extract the aqueous layer three times with 900 mL of diethyl ether.

    • Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of diethyl ether.

    • Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon.

    • Remove the solvent by rotary evaporation to yield a semisolid residue.

    • Triturate the residue with 100 mL of benzene and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals.

  • Yield: 43.1–47.9 g (66–73%).

Step 2: Monomethyl ester formation and Curtius Rearrangement (Illustrative Protocol)

  • Materials: Cyclopropane-1,1-dicarboxylic acid, thionyl chloride, methanol, sodium azide, diphenylphosphoryl azide (DPPA), tert-butanol, triethylamine.

  • Procedure:

    • The cyclopropane-1,1-dicarboxylic acid is first converted to its mono-acid chloride by reaction with thionyl chloride, and then esterified with methanol to yield cyclopropane-1,1-dicarboxylic acid monomethyl ester.

    • The remaining carboxylic acid functionality is then converted to an acyl azide. To a solution of the monomethyl ester in a suitable solvent (e.g., toluene), add triethylamine and diphenylphosphoryl azide (DPPA).

    • Heat the reaction mixture to reflux. The acyl azide will form in situ and undergo the Curtius rearrangement to the isocyanate.

    • The isocyanate is then trapped with a suitable alcohol, such as tert-butanol, to form the Boc-protected amine.

    • Finally, the methyl ester and the Boc-protecting group are hydrolyzed under acidic conditions to yield 1-aminocyclopropane-1-carboxylic acid.

Route 2: From Ethyl Nitroacetate

This route, primarily detailed in patent literature, is presented as a more direct and efficient method.[2]

Step 1: Synthesis of 1-Nitrocyclopropane-1-carboxylic acid ethyl ester

  • Materials: Ethyl nitroacetate, 1,2-dihaloethane (e.g., 1,2-dichloroethane), a weak inorganic base (e.g., potassium carbonate), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • A mixture of ethyl nitroacetate, 1,2-dihaloethane, and the weak inorganic base in a solvent is heated to reflux.

    • The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

    • Upon completion, the reaction mixture is worked up by filtration to remove the inorganic salts, and the solvent is removed under reduced pressure to yield the crude 1-nitrocyclopropane-1-carboxylic acid ethyl ester.

Step 2: Reduction of the Nitro Group and Hydrolysis

  • Materials: 1-Nitrocyclopropane-1-carboxylic acid ethyl ester, a reducing agent (e.g., hydrogen gas with a palladium catalyst), a suitable solvent for hydrogenation (e.g., ethanol), and a base for hydrolysis (e.g., sodium hydroxide).

  • Procedure:

    • The crude nitroester is dissolved in a suitable solvent and subjected to catalytic hydrogenation to reduce the nitro group to an amine.

    • After the reduction is complete, the catalyst is filtered off.

    • The resulting amino ester is then hydrolyzed by heating with an aqueous base (e.g., NaOH).

    • The reaction mixture is then neutralized with acid, and the product, 1-aminocyclopropane-1-carboxylic acid, is isolated by crystallization.

Route 3: Biocatalytic Synthesis

This approach mimics the natural biosynthetic pathway and offers high selectivity.[3][4]

  • Materials: S-adenosyl-L-methionine (SAM), ACC synthase (can be obtained from recombinant expression systems), pyridoxal phosphate (PLP) cofactor, and a suitable buffer (e.g., phosphate buffer at pH 8.5).

  • Procedure:

    • A solution of S-adenosyl-L-methionine is prepared in the reaction buffer containing the PLP cofactor.

    • Purified ACC synthase is added to initiate the reaction.

    • The reaction is incubated at an optimal temperature for the enzyme (typically 25-37°C).

    • The progress of the reaction can be monitored by HPLC analysis of the consumption of SAM and the formation of ACC.

    • Upon completion, the enzyme is removed (e.g., by ultrafiltration or precipitation), and the product is purified from the reaction mixture using techniques such as ion-exchange chromatography.

Conclusion

The synthesis of 1-aminocyclopropane-1-carboxylic acid can be accomplished through various routes, each with its own set of advantages and disadvantages. The classical approach starting from diethyl malonate via a Curtius rearrangement is well-established and reliable, offering a good balance of yield and scalability. The newer method utilizing ethyl nitroacetate holds promise for improved efficiency and environmental friendliness, although it is less documented in peer-reviewed literature. For laboratory-scale synthesis requiring high purity and stereospecificity, the biocatalytic route using ACC synthase is an excellent option, provided the enzyme and starting material are accessible. The choice of the optimal synthetic strategy will ultimately be guided by the specific requirements of the research or production goals.

References

A Comparative Analysis of the Reactivity of 1-Aminocyclopropanecarbonitrile and Other Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, aminonitriles represent a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules, including amino acids and heterocyclic scaffolds.[1] Among these, 1-Aminocyclopropanecarbonitrile stands out due to the unique chemical properties imparted by its strained cyclopropyl ring. This guide provides an objective comparison of the reactivity of this compound with other representative aminonitriles, supported by experimental data and detailed protocols to inform synthetic strategy and drug discovery programs.

Enhanced Reactivity of this compound: The Role of Ring Strain

The three-membered ring of this compound is characterized by significant ring strain, which profoundly influences its reactivity. This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a feature not present in its acyclic or larger-ring counterparts. Theoretical calculations and experimental observations suggest that α-aminonitriles are generally more reactive than their β- and γ-isomers.[2] The cyclopropyl group in this compound is anticipated to further enhance this reactivity, particularly in reactions involving nucleophilic attack at the α-carbon or transformations that lead to the opening of the strained ring.

Comparative Reactivity in Key Transformations

To provide a clear comparison, this guide examines the reactivity of this compound against other common aminonitriles—aminoacetonitrile, 2-aminopropionitrile, and N-benzyl-α-aminophenylacetonitrile—in three fundamental reaction types: Strecker synthesis (formation), hydrolysis of the nitrile group, and reaction with electrophiles at the amino group.

Strecker Synthesis: A Comparative Look at Formation

The Strecker synthesis is a cornerstone for the preparation of α-aminonitriles.[3][4] The efficiency of this one-pot, three-component reaction is influenced by the nature of the carbonyl compound, the amine, and the cyanide source. While direct comparative kinetic studies are scarce, a comparison of reported yields for the synthesis of various aminonitriles under similar conditions can provide valuable insights into their relative ease of formation.

AminonitrileCarbonyl PrecursorAmineCyanide SourceTypical Yield (%)Reference
This compound CyclopropanoneAmmoniaNaCNNot specified
Aminoacetonitrile FormaldehydeAmmoniaNaCNHigh[5]
2-Aminopropionitrile AcetaldehydeAmmoniaHCNHigh[4]
N-Benzyl-α-aminophenylacetonitrile BenzaldehydeBenzylamineKCN88%[3]

Note: The yield for the Strecker synthesis of this compound is not explicitly stated in the searched literature, but the synthesis is a known route.

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product carbonyl Aldehyde or Ketone mixing One-Pot Reaction carbonyl->mixing amine Amine / Ammonia amine->mixing cyanide Cyanide Source (e.g., NaCN) cyanide->mixing imine_formation Imine/Iminium Ion Formation mixing->imine_formation Condensation nucleophilic_attack Nucleophilic Attack by Cyanide imine_formation->nucleophilic_attack Intermediate aminonitrile α-Aminonitrile nucleophilic_attack->aminonitrile Forms

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile functionality in aminonitriles to the corresponding amino acid is a synthetically important transformation. The rate of this reaction can be influenced by the steric and electronic environment of the nitrile group. The strained nature of the cyclopropyl ring in this compound may influence the rate of hydrolysis compared to less sterically hindered or electronically different aminonitriles.

AminonitrileHydrolysis ProductReaction ConditionsObservationsReference
This compound 1-Aminocyclopropanecarboxylic acidAcid or base catalysisFormation of the corresponding amino acid.[3]
Aminoacetonitrile GlycineAcid or base catalysisReadily hydrolyzed to glycine.[5]
2-Aminopropionitrile AlanineAcid hydrolysisForms racemic alanine.[4]
N-Benzyl-α-aminophenylacetonitrile N-Benzyl-phenylglycineAcid or base catalysisHydrolyzes to the N-substituted amino acid.[3]

Hydrolysis_Pathway aminonitrile α-Aminonitrile intermediate Amide Intermediate aminonitrile->intermediate H₂O / H⁺ or OH⁻ amino_acid α-Amino Acid intermediate->amino_acid H₂O / H⁺ or OH⁻

Reactivity Towards Electrophiles

The amino group of aminonitriles is nucleophilic and readily reacts with a variety of electrophiles. The nucleophilicity of the amino group can be influenced by the steric hindrance and electronic effects of the substituents on the α-carbon. The compact structure of the cyclopropyl group in this compound might present less steric hindrance compared to bulkier alkyl or aryl groups, potentially leading to faster reaction rates with electrophiles.

AminonitrileElectrophileProductReaction ConditionsTypical Yield (%)
This compound Benzoyl chlorideN-(1-cyanocyclopropyl)benzamideBase (e.g., NaHCO₃)Not specified
Aminoacetonitrile Benzoyl chlorideN-(cyanomethyl)benzamideBase (e.g., NaHCO₃)Not specified
Various Amines Benzoyl chlorideN-Benzoyl aminesSchotten-Baumann conditionsGenerally high

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the key reactions discussed.

General Protocol for Strecker Synthesis of α-Aminonitriles
  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol or water) is added an amine or ammonia source (e.g., ammonium chloride, 1.1 equiv).

  • Addition of Cyanide: A cyanide source (e.g., sodium cyanide, 1.1 equiv) is added portion-wise at a controlled temperature (typically 0-25 °C).

  • Reaction Monitoring: The reaction mixture is stirred until completion, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by a suitable method, such as distillation or chromatography.[3]

General Protocol for Hydrolysis of α-Aminonitriles
  • Reaction Setup: The α-aminonitrile (1.0 equiv) is dissolved in a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Heating: The mixture is heated to reflux for several hours until the reaction is complete.

  • Work-up: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the resulting amino acid, leading to its precipitation.

  • Isolation: The solid amino acid is collected by filtration, washed, and dried.[6]

General Protocol for N-Benzoylation of Aminonitriles
  • Reaction Setup: The aminonitrile (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloromethane or water) containing a base (e.g., sodium bicarbonate or triethylamine, 2.0 equiv).

  • Addition of Electrophile: Benzoyl chloride (1.1 equiv) is added dropwise to the cooled solution (0 °C).

  • Reaction Monitoring: The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by recrystallization or column chromatography.

Experimental_Workflow_N_Benzoylation start Start dissolve Dissolve Aminonitrile and Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_benzoyl_chloride Add Benzoyl Chloride Dropwise cool->add_benzoyl_chloride stir Stir at Room Temperature add_benzoyl_chloride->stir monitor Monitor Reaction (e.g., TLC) stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify Product (Recrystallization or Chromatography) extract->purify end End purify->end

Conclusion

This compound exhibits a unique reactivity profile largely attributable to the inherent strain of its three-membered ring. While direct quantitative comparisons with other aminonitriles are not extensively documented, the available data and fundamental chemical principles suggest that its cyclopropyl moiety enhances its reactivity in certain transformations. The provided protocols offer a foundation for conducting systematic comparative studies. For researchers in drug discovery and organic synthesis, the distinct reactivity of this compound presents both challenges and opportunities for the development of novel synthetic methodologies and the construction of complex molecular architectures.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Aminocyclopropanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 1-Aminocyclopropanecarbonitrile derivatives. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate technique for quality control and characterization of these valuable compounds.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry and agrochemical research. They are precursors to 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of ethylene in plants, and have also been investigated for their interaction with N-methyl-D-aspartate (NMDA) receptors in the central nervous system. The purity of these synthesized compounds is critical for obtaining reliable biological data and ensuring the safety and efficacy of potential therapeutic or agricultural products. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of these derivatives.

Data Presentation: Comparative Purity Analysis

The following tables summarize illustrative quantitative purity data for two hypothetical batches of a synthesized this compound derivative, "Derivative A," obtained by different analytical techniques. These tables are designed to highlight the strengths and typical outputs of each method.

Table 1: Purity Assessment of Derivative A by HPLC-UV

Sample BatchMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Total Purity (%)
Batch 198.21.10.798.2
Batch 299.50.30.299.5

Table 2: Purity Assessment of Derivative A by GC-MS (after derivatization)

Sample BatchMain Peak Area (%)Residual Solvent (ppm)Side-product X (%)Total Purity (%)
Batch 197.95501.697.9
Batch 299.61500.2599.6

Table 3: Purity Assessment of Derivative A by Quantitative ¹H-NMR

Sample BatchPurity (mol/mol %) vs. Internal StandardWater Content (w/w %)Residual Acetonitrile (w/w %)
Batch 198.50.50.1
Batch 299.70.2< 0.05

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound derivatives by separating the main compound from its impurities based on their polarity.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a blank solution (mobile phase).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 210 nm

  • Analysis: Inject the blank, followed by the sample solution.

  • Data Processing: Integrate the peak areas of the main compound and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and the main compound after derivatization. Due to the polar nature of the amino and nitrile groups, derivatization is often necessary to improve volatility and chromatographic performance.[1][2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))[1][3]

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1-2 mg of the sample into a vial.

    • Add 100 µL of anhydrous solvent and 100 µL of the derivatization agent.

    • Seal the vial and heat at 70-100 °C for 1-2 hours.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Analysis: Inject 1 µL of the derivatized sample.

  • Data Processing: Identify peaks based on their mass spectra. Calculate purity based on the relative peak areas. Quantify residual solvents using an appropriate standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[4][5][6][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity. The standard should be soluble in the same solvent as the analyte and have signals that do not overlap with the analyte's signals.[8]

Procedure:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a specific amount of the internal standard into an NMR tube.[8][9]

    • Accurately weigh a specific amount of the this compound derivative into the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).[9]

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Mandatory Visualization

Below are diagrams illustrating a general experimental workflow and a relevant biological pathway involving this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Analysis & Comparison synthesis Synthesis of Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC-UV purification->hplc gcms GC-MS purification->gcms qnmr qNMR purification->qnmr data_analysis Purity Calculation & Comparison hplc->data_analysis gcms->data_analysis qnmr->data_analysis final_report final_report data_analysis->final_report Final Purity Report

Caption: Experimental workflow for synthesis and purity assessment.

ethylene_biosynthesis SAM S-Adenosylmethionine (SAM) ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC_Synthase ACC Synthase ACC_Synthase->ACC Ethylene Ethylene ACC->Ethylene ACC_Oxidase ACC Oxidase ACC_Oxidase->Ethylene Inhibitor This compound Derivatives (Analogs) Inhibitor->ACC_Synthase Inhibition

Caption: Inhibition of ethylene biosynthesis by ACC synthase analogs.

References

A Comparative Guide to the Reaction Yields of 1-Aminocyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 1-Aminocyclopropanecarbonitrile Reactivity and Product Yields

This compound, a compact and strained molecule, serves as a versatile building block in organic synthesis, offering pathways to novel cyclopropane-containing compounds with potential applications in medicinal chemistry and materials science. This guide provides a comparative analysis of reported yields for key reactions involving this precursor, supported by detailed experimental protocols.

Yield Comparison of Key Reactions

The reactivity of this compound is centered around its two primary functional groups: the nitrile and the primary amine. Transformations of these groups, particularly through hydrolysis, offer routes to valuable derivatives such as 1-aminocyclopropane-1-carboxylic acid and its corresponding amide.

Reaction TypeProductReagents/CatalystReported Yield
Acid-Catalyzed Hydrolysis 1-Aminocyclopropane-1-carboxylic acid hydrochlorideHydrochloric AcidHigh (Implied)[1]
Base-Catalyzed Hydrolysis 1-Aminocyclopropane-1-carboxamideBase (e.g., NaOH, KOH)Moderate to High (General)[2]

Note: While specific yields for the hydrolysis of this compound are not extensively reported in publicly available literature, related patents and analogous reactions suggest that these transformations are efficient. For instance, the hydrolysis of a closely related precursor, phthalimidocyclopropanecarboxylate, to 1-aminocyclopropane-1-carboxylic acid hydrochloride proceeds with a 95% yield under similar acidic conditions[3].

Experimental Protocols

Below are detailed methodologies for the key reactions cited, providing a practical basis for laboratory implementation.

Protocol 1: Acid-Catalyzed Hydrolysis to 1-Aminocyclopropane-1-carboxylic acid hydrochloride

This protocol is based on established procedures for the hydrolysis of nitriles and related cyclopropane derivatives[1][3].

Reaction:

  • Starting Material: this compound

  • Product: 1-Aminocyclopropane-1-carboxylic acid hydrochloride

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound.

  • Add a 6 M aqueous solution of hydrochloric acid (HCl). A typical molar excess of HCl is used to ensure complete reaction.

  • The mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring.

  • The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is washed with a suitable organic solvent (e.g., diethyl ether or acetone) to remove any non-polar impurities.

  • The purified 1-Aminocyclopropane-1-carboxylic acid hydrochloride is dried under vacuum.

Diagram of the Experimental Workflow:

G start Start: this compound add_hcl Add 6 M HCl start->add_hcl reflux Heat to Reflux (100-110 °C) add_hcl->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Solvent (Rotary Evaporation) cool->evaporate wash Wash with Organic Solvent evaporate->wash dry Dry Under Vacuum wash->dry product Product: 1-Aminocyclopropane-1-carboxylic acid hydrochloride dry->product

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Protocol 2: Base-Catalyzed Hydrolysis to 1-Aminocyclopropane-1-carboxamide

This generalized protocol is derived from patent literature describing the hydrolysis of related aminonitriles[2].

Reaction:

  • Starting Material: this compound

  • Product: 1-Aminocyclopropane-1-carboxamide

Procedure:

  • In a reaction vessel, dissolve this compound in a suitable solvent, such as water or a water-alcohol mixture.

  • Add a solution of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH). The amount of base can be varied to control the reaction rate and selectivity.

  • The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 50-80 °C), depending on the desired reaction rate.

  • The formation of the amide is monitored over time.

  • Once the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral using a suitable acid.

  • The product is then isolated by extraction with an organic solvent.

  • The organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Signaling Pathway Diagram:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A This compound C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydroxide (OH⁻) B->C D 1-Aminocyclopropane-1-carboxamide C->D Proton Transfer

Caption: Base-catalyzed hydrolysis of the nitrile to the corresponding amide.

References

A Comparative Guide to the Biological Activity of 1-Aminocyclopropanecarbonitrile Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from 1-aminocyclopropanecarbonitrile and their structural analogs. The unique strained ring structure of the cyclopropane moiety imparts distinct conformational rigidity and electronic properties, making it a valuable scaffold in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate objective comparison and inform future research and development.

Data Presentation: Quantitative Bioactivity

The following tables summarize the biological activities of various cyclopropane-containing compounds, including derivatives of this compound and related analogs, across different therapeutic areas.

Table 1: Anticancer Activity of Cyclopropane Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
α-AAA-A HL-60 (Leukemia)MTT Assay1.61 ± 0.11[1]
K562 (Leukemia)MTT Assay3.01 ± 0.14[1]
α-AAA-B HL-60 (Leukemia)MTT Assay3.12 ± 0.15[1]
K562 (Leukemia)MTT Assay6.21 ± 0.17[1]
Acrylamide-PABA analog 4j MCF-7 (Breast)MTT Assay1.83[2]
HepG2 (Liver)MTT Assay<3.54[2]
Acrylamide-PABA analog 4a MCF-7 (Breast)MTT Assay2.99[2]
Cycloartenone MCF-7 (Breast)Not SpecifiedModerate[3]
Cycloartenol MCF-7 (Breast)Not SpecifiedModerate[3]

Table 2: Antimicrobial Activity of Amide Derivatives Containing Cyclopropane

Compound IDMicroorganismAssay TypeMIC80 (µg/mL)Reference
F8 Candida albicansBroth Microdilution16[4][5]
F9 Staphylococcus aureusBroth Microdilution32[5]
Escherichia coliBroth Microdilution>128[5]
Candida albicansBroth Microdilution64[5]
F24 Candida albicansBroth Microdilution16[4][5]
F42 Candida albicansBroth Microdilution16[4][5]
F7 Candida albicansBroth Microdilution64[5]
F22 Candida albicansBroth Microdilution64[5]
F23 Candida albicansBroth Microdilution64[5]
F32 Candida albicansBroth Microdilution64[5]
F49 Candida albicansBroth Microdilution64[5]
F50 Candida albicansBroth Microdilution32[5]
F51 Candida albicansBroth Microdilution32[5]

Table 3: Enzyme Inhibition by 1-Aminocyclopropane-1-carboxylic Acid (ACC) Synthase Inhibitors

CompoundTarget EnzymeInhibition TypeIC50 / KiReference
Quinazolinone Compound 7303ACC SynthaseUncompetitiveKi not specified, effective at 0.05 µM[6]
Aminoethoxyvinylglycine (AVG)ACC SynthaseCompetitivePotent inhibitor[6]
CD10847Caspase-1Not SpecifiedIC50 = 17 nM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic potential of compounds on cancer cell lines.[1][8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium. The various concentrations of the compounds are added to the wells, and the plates are incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well at a final concentration of 0.5 mg/mL. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 200 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[5]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured to a concentration of 1–5 × 10^5 CFU/mL in an appropriate broth medium (e.g., Mueller Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compounds are dissolved in DMSO and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. The MIC80, the minimum concentration to inhibit 80% of the growth, is determined by measuring the optical density at 600 nm.

In Vitro 1-Aminocyclopropane-1-carboxylic Acid (ACC) Synthase Activity Assay

This assay measures the ability of a compound to inhibit the activity of ACC synthase, a key enzyme in the ethylene biosynthesis pathway.[6]

  • Enzyme Preparation: Purified recombinant ACC synthase protein is prepared in a suitable buffer.

  • Reaction Mixture: The enzyme is mixed with pyridoxal 5'-phosphate (PLP) and the substrate S-adenosylmethionine (AdoMet) in a gas chromatography vial. Different concentrations of the test inhibitor or a control solvent (DMSO) are added.

  • Enzymatic Reaction: The reaction is allowed to proceed for 30 minutes at 25°C.

  • Reaction Termination and ACC Conversion: The reaction is stopped by the addition of HgCl2. Subsequently, NaOH and bleach are added to oxidize the ACC produced to ethylene. This reaction proceeds for 10 minutes on ice.

  • Ethylene Quantification: The amount of ethylene produced is quantified using a gas chromatograph.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the amount of ethylene produced in the presence of the inhibitor to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives and their analogs.

Ethylene_Biosynthesis_Pathway Met Methionine AdoMet_Synthetase AdoMet Synthetase Met->AdoMet_Synthetase AdoMet S-Adenosylmethionine (AdoMet) ACS ACC Synthase (ACS) AdoMet->ACS ACC 1-Aminocyclopropane-1- carboxylic Acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene AdoMet_Synthetase->AdoMet ACS->ACC ACO->Ethylene Inhibitor Quinazolinone Analogs & Aminoethoxyvinylglycine (AVG) Inhibitor->ACS

Caption: Inhibition of the ethylene biosynthesis pathway by ACC synthase inhibitors.

Anticancer_Cytotoxicity_Workflow cluster_plate 96-Well Plate seed 1. Seed Cancer Cells treat 2. Add Cyclopropane Derivatives seed->treat incubate 3. Incubate (24-72h) treat->incubate mtt 4. Add MTT Reagent incubate->mtt formazan 5. Formazan Crystal Formation (Viable Cells) mtt->formazan solubilize 6. Solubilize Crystals (DMSO) formazan->solubilize read 7. Measure Absorbance solubilize->read analyze 8. Calculate IC50 read->analyze

Caption: Experimental workflow for in vitro anticancer cytotoxicity (MTT) assay.

Caspase1_Inflammation_Pathway Pro_Caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Inhibitor Cyclopropane-based Caspase-1 Inhibitors Inhibitor->Caspase1

Caption: Inhibition of Caspase-1 mediated inflammation by cyclopropane analogs.

References

Safety Operating Guide

Proper Disposal of 1-Aminocyclopropanecarbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the safe handling and disposal of specialized chemical compounds like 1-Aminocyclopropanecarbonitrile are critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound requires a meticulous and compliant disposal process. In-lab chemical deactivation is not recommended without a validated procedure for this specific substance due to the potential for hazardous byproducts. The primary and safest disposal route is through an approved hazardous waste disposal facility.

This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Immediate Safety and Hazard Information

This compound and its hydrochloride salt are classified as hazardous materials. Based on available safety data, the compound presents several risks. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Toxic or harmful if swallowed.[1]Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.
Skin Irritation Causes skin irritation.Chemical-resistant gloves, lab coat.
Eye Irritation Causes serious eye irritation or damage.[1]Safety glasses with side shields or chemical safety goggles.
Respiratory Irritation May cause respiratory irritation.Use only in a well-ventilated area or a chemical fume hood.
Flammability Potential to be a flammable solid.[1]Keep away from heat, sparks, and open flames.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol details the segregation, packaging, and labeling of this compound waste streams for collection by a certified environmental management or hazardous waste disposal service.

Objective: To safely prepare all forms of this compound waste for proper disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as specified in the table above.

  • Designated and labeled hazardous waste containers (compatible with chemical, typically glass or polyethylene).

  • Secondary containment for liquid waste.

  • Sealable, heavy-duty plastic bags for solid waste.

  • Hazardous waste labels.

  • pH paper (if dealing with solutions).

Procedure:

Part 1: Disposal of Unused or Expired Solid this compound

  • Container Integrity: Ensure the original manufacturer's container is securely sealed and in good condition. If the original container is compromised, carefully transfer the solid to a new, compatible, and properly labeled container.

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., Toxic, Irritant).

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Storage: Store the labeled container in a designated satellite accumulation area. This area should be secure, away from incompatible materials (especially strong oxidizing agents), and have secondary containment.

Part 2: Disposal of Contaminated Solid Waste

  • Segregation: Collect all solid waste contaminated with this compound separately. This includes items such as:

    • Gloves.

    • Weighing paper.

    • Contaminated paper towels or bench protectors.

    • Used pipette tips.

  • Packaging: Place these materials into a heavy-duty, sealable plastic bag. Once the bag is full, seal it and place it inside a second plastic bag (double-bagging).

  • Labeling: Label the outer bag clearly as "Hazardous Waste" with the chemical name "this compound Contaminated Debris" and list the associated hazards.

  • Storage: Store the bag in the designated satellite accumulation area alongside other solid chemical waste.

Part 3: Disposal of Solutions Containing this compound

  • Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, compatible hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed. The stability of the cyclopropane ring can be affected by strong acids or bases, potentially leading to ring-opening and the formation of unknown byproducts.[2][3][4]

    • The hydrochloride salt is acidic. Do not mix with bases or cyanides.

  • Container and Containment: Use a screw-capped, leak-proof container. Always place the liquid waste container in a secondary containment tray or bin that can hold at least 110% of the container's volume.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Attach a completed hazardous waste label to the container, listing all chemical constituents and their approximate concentrations.

  • Storage: Store the container in the designated satellite accumulation area, ensuring it is segregated from incompatible materials.

Part 4: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Once waste is ready for removal, contact your institution's EHS department or the designated hazardous waste management office.

  • Schedule Pickup: Follow their specific procedures to schedule a waste pickup. Do not allow hazardous waste to accumulate beyond institutional time or quantity limits.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_start Waste Generation cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps Start This compound Waste Generated WasteType What is the form of the waste? Start->WasteType SolidWaste Unused/Expired Solid WasteType->SolidWaste Solid Chemical ContaminatedDebris Contaminated Labware (Gloves, Wipes, etc.) WasteType->ContaminatedDebris Contaminated Solid LiquidWaste Aqueous or Organic Solutions WasteType->LiquidWaste Liquid/Solution PackageSolid Package in Original or Compatible Container SolidWaste->PackageSolid PackageDebris Double-bag in Labeled Plastic Bags ContaminatedDebris->PackageDebris Label Affix Hazardous Waste Label PackageSolid->Label PackageDebris->Label PackageLiquid Collect in Labeled, Compatible Container with Secondary Containment LiquidWaste->PackageLiquid PackageLiquid->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Contact EHS for Waste Pickup Store->Pickup

Caption: Decision workflow for handling and disposing of this compound.

References

Navigating the Safe Handling of 1-Aminocyclopropanecarbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for the handling and disposal of 1-Aminocyclopropanecarbonitrile, a critical reagent for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound and its hydrochloride salt are hazardous substances requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger💀
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionWarning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE:

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile gloves are recommended. Ensure gloves are inspected for integrity before each use. For prolonged contact, consider double-gloving.
Eyes/Face Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing.Must meet ANSI Z87.1 standards.
Body Laboratory coatFully buttoned, long-sleeved lab coat.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. A dust mask may be sufficient for weighing small quantities in a well-ventilated area, but a risk assessment should be performed.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for weighing and dissolving solid this compound.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Gather Materials: Assemble all necessary equipment and reagents before starting, including the chemical, solvent, glassware, spatulas, and waste containers.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

Weighing the Compound
  • Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense Solid: Carefully dispense the desired amount of this compound into the weighing vessel using a clean spatula. Avoid generating dust.

  • Record Weight: Record the exact weight of the compound.

  • Clean Up: Immediately clean any spills on the balance with a soft brush and dispose of the residue as hazardous waste.

Dissolving the Compound
  • Transfer to Glassware: Carefully transfer the weighed solid to the appropriate glassware (e.g., beaker, flask).

  • Add Solvent: Slowly add the desired solvent to the glassware, stirring gently to facilitate dissolution.

  • Ensure Complete Dissolution: Continue stirring until the solid is completely dissolved.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent contamination.

Waste TypeDisposal Procedure
Unused/Excess Solid Collect in a clearly labeled, sealed container for hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Solutions Collect in a labeled, sealed container for liquid hazardous waste.
Contaminated PPE (Gloves, etc.) Place in a designated hazardous waste bag.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste. Deface the label on the empty container before discarding it in the appropriate solid waste stream.[1]

All waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.[2][3]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. Do not allow the material to enter drains or waterways.[2]

Experimental Workflow and Safety Diagram

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Designate Work Area (Fume Hood) prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weigh Compound prep3->weigh exposure Exposure Response prep3->exposure Potential Exposure dissolve Dissolve Compound weigh->dissolve spill Spill Response weigh->spill Potential Spill dispose_solid Dispose of Solid Waste dissolve->dispose_solid dissolve->spill Potential Spill dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid dispose_ppe Dispose of Contaminated PPE dispose_liquid->dispose_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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